Ethanolamine acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
54300-24-2 |
|---|---|
Molecular Formula |
C4H11NO3 |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
acetic acid;2-aminoethanol |
InChI |
InChI=1S/C2H7NO.C2H4O2/c3-1-2-4;1-2(3)4/h4H,1-3H2;1H3,(H,3,4) |
InChI Key |
VVLAIYIMMFWRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Ethanolamine (B43304) Acetate (B1210297)
This technical guide provides a comprehensive overview of the synthesis of ethanolamine acetate, also known as 2-aminoethyl acetate. Given the bifunctional nature of ethanolamine, this guide addresses the complexities of selective O-acetylation versus the competing N-acetylation pathway. It delves into the reaction mechanism, including potential side reactions and rearrangements, and presents available kinetic data from analogous systems to inform research and development. Detailed experimental protocols for both the synthesis of the target compound and for conducting a kinetic study are provided.
Synthesis Mechanism: A Tale of Two Nucleophiles
The synthesis of this compound from ethanolamine and acetic acid is not as straightforward as a simple Fischer esterification. Ethanolamine possesses two nucleophilic sites: the primary amine (-NH₂) and the primary alcohol (-OH). This duality leads to two competing reaction pathways: O-acetylation (esterification) to form the desired this compound, and N-acetylation (amidation) to form the side-product, N-(2-hydroxyethyl)acetamide.
The predominant reaction is highly dependent on the reaction conditions. Generally, under acidic catalysis, which is typical for Fischer esterification, the amine group is protonated to form an ammonium (B1175870) salt. This deactivates the amine as a nucleophile, thereby favoring the attack of the hydroxyl group on the protonated carboxylic acid, leading to the formation of the ester.
However, the interconversion between the O-acyl and N-acyl products can occur under both acidic and basic conditions through an O,N-acyl migration.[1] This rearrangement proceeds through a cyclic intermediate and is a critical consideration for both the synthesis and the subsequent handling and analysis of this compound.[1]
A proposed mechanism for the acid-catalyzed synthesis of this compound, including the competing N-acetylation and the O,N-acyl migration, is illustrated below.
Reaction Kinetics
A study on the esterification of hexanoic acid with various N,N-dialkylamino alcohols provides valuable insights. The reaction was found to follow pseudo-first-order kinetics, and the rate was significantly influenced by the structure of the amino alcohol, suggesting an activation by hydrogen bonding between the amino group and the carboxylic acid via a seven-membered transition state.[3]
For comparative purposes, kinetic data for the esterification of hexanoic acid with N,N-dialkylamino alcohols and the more classical esterification of acetic acid with ethanol (B145695) are presented below.
Table 1: Pseudo-First-Order Rate Constants for the Esterification of Hexanoic Acid with Amino Alcohols and 1-Hexanol (Data sourced from a study on the esterification of hexanoic acid in refluxing toluene (B28343) at 111°C[3])
| Alcohol | Rate Constant (k) x 10⁻⁵ s⁻¹ |
| 2-(N,N-dimethylamino)ethanol | 7.5 |
| 3-(N,N-dimethylamino)propanol | 1.1 |
| 1-Hexanol | 0.67 |
| trans-2-(N,N-dimethylamino)cyclohexanol | 9.3 |
Table 2: Kinetic Parameters for the Esterification of Acetic Acid with Ethanol (This data is representative of typical acid-catalyzed esterification reactions and can vary with conditions.[4][5])
| Temperature (°C) | Catalyst | Forward Rate Constant (k₁) (L/mol·min) | Equilibrium Constant (K) |
| 34 | H₂SO₄ (5.3% v/v) | 0.014 | 5.51 |
| 65 | H₂SO₄ (5% w/w) | - | ~4.0 - 4.5 |
The competing N-acetylation and the potential for O,N-acyl migration would add considerable complexity to a kinetic model for the synthesis of this compound. A comprehensive kinetic study would need to account for the formation of the amide side-product and the interconversion of the two products.
Experimental Protocols
Protocol for Selective Synthesis of this compound
This protocol is adapted from a method for the direct selective O-acetylation of ethanolamine, which reported a high yield.[6]
Materials and Reagents:
-
Ethanolamine
-
Acetyl chloride
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethanolamine (1 equivalent) and triethylamine (1.5 equivalents) in chloroform.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Add acetyl chloride (1.1 equivalents) dropwise to the solution using a dropping funnel.
-
Stir the resulting mixture at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the solution with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol for a Kinetic Study of this compound Synthesis
This hypothetical protocol outlines a method for determining the reaction kinetics.
Workflow Diagram:
Procedure:
-
Reactor Setup: Place a jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a sampling port in a constant temperature bath.
-
Charging the Reactor: Charge the reactor with a known amount of ethanolamine and a suitable solvent (e.g., toluene, to allow for azeotropic removal of water if desired).
-
Temperature Equilibration: Allow the reactor contents to reach the desired reaction temperature (e.g., 70°C) with constant stirring.
-
Reaction Initiation: Initiate the reaction by adding a known amount of acetic acid and the acid catalyst (e.g., sulfuric acid). This marks time zero (t=0).
-
Sampling: Withdraw samples (e.g., 1 mL) from the reactor at regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes).
-
Quenching: Immediately quench the reaction in each sample by adding it to a vial containing a cold, basic solution (e.g., ice-cold saturated sodium bicarbonate) to neutralize the acid catalyst and stop the reaction.
-
Sample Analysis: Analyze the quenched samples to determine the concentrations of ethanolamine, acetic acid, this compound, and N-(2-hydroxyethyl)acetamide. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization are suitable analytical techniques.
-
Data Analysis: Plot the concentration of reactants and products as a function of time. Use integral or differential methods to test the fit of the data to various rate laws (e.g., second-order) to determine the reaction order and the rate constants.
Conclusion
The synthesis of this compound is a nuanced process governed by the dual nucleophilicity of the ethanolamine starting material. While selective O-acetylation to form the desired ester is achievable, the potential for N-acetylation and subsequent O,N-acyl migration must be considered. The kinetics of this reaction are expected to be complex but can be approximated by drawing parallels with similar esterification reactions. The provided protocols offer a starting point for both the efficient synthesis of this compound and for a detailed investigation into its formation kinetics, providing a solid foundation for researchers and drug development professionals working with this versatile bifunctional molecule.
References
- 1. Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 5. ijates.com [ijates.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethanolamine Acetate for Researchers and Drug Development Professionals
Abstract
Ethanolamine (B43304) acetate (B1210297), the salt formed from the neutralization of ethanolamine by acetic acid, is a versatile compound with significant applications in various scientific and industrial fields, including pharmaceuticals. Its properties as a protic ionic liquid and its buffering capacity make it a subject of interest for formulation scientists and chemical researchers. This technical guide provides a comprehensive overview of the core physical and chemical properties of ethanolamine acetate, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications, particularly within the pharmaceutical industry.
Chemical Identity and Physical Properties
This compound, also known as 2-hydroxyethylammonium acetate, is an organic salt. It is formed through an acid-base reaction between the primary amine and alcohol functionalities of ethanolamine and the carboxylic acid group of acetic acid.
Chemical Structure
-
IUPAC Name: 2-hydroxyethan-1-aminium acetate
-
Synonyms: Monothis compound, Ethanolammonium acetate, (2-Hydroxyethyl)ammonium acetate[1][2]
-
Molecular Formula: C₄H₁₁NO₃ (also represented as C₂H₇NO·C₂H₄O₂)[2][3]
Physical Properties
The physical properties of this compound are summarized in the table below. It is typically a liquid at room temperature, though some sources may describe it as a solid, likely depending on purity and water content.
| Property | Value | References |
| Appearance | Liquid | [4] |
| Melting Point | 60 to 66 °C | [1][3] |
| Boiling Point | 170.9 °C at 760 mmHg; 191 °C | [1][3] |
| Density | 1.120 g/cm³ | [1] |
| Vapor Pressure | 0.458 mmHg at 25°C | [3] |
| Solubility | Miscible with water. | [5][6] |
Chemical Properties and Reactivity
This compound's chemical nature is defined by the equilibrium between its constituent acid and base. This equilibrium is central to its primary application as a pH buffer.
Acidity and Basicity
As a salt of a weak base (ethanolamine, pKa of conjugate acid ≈ 9.5) and a weak acid (acetic acid, pKa ≈ 4.8), this compound forms a buffer system in aqueous solutions. The pH of such a solution will be intermediate between the pKa values of the constituent acid and base.
| Constituent | pKa (at 25°C) |
| Ethanolamine (conjugate acid) | 9.50 |
| Acetic Acid | 4.8 |
This buffering capacity makes it useful in pharmaceutical formulations to maintain a stable pH, which is crucial for the stability and solubility of active pharmaceutical ingredients (APIs).
Reactivity
This compound is generally stable under normal conditions. Its reactivity is primarily dictated by its constituent ions. The ethanolammonium cation can undergo reactions typical of primary amines and alcohols, while the acetate anion can participate in reactions characteristic of carboxylates. It is incompatible with strong oxidizing agents and strong acids or bases which will disrupt the salt equilibrium.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction.
Caption: Synthesis workflow for this compound.
Materials:
-
Ethanolamine (≥99% purity)
-
Glacial Acetic Acid (≥99% purity)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Vacuum pump
Procedure:
-
Place a known molar amount of ethanolamine into a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in an ice bath to dissipate the heat generated during the exothermic neutralization reaction.
-
Add an equimolar amount of glacial acetic acid dropwise to the stirred ethanolamine using a dropping funnel. Maintain the temperature of the reaction mixture below 30°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours to ensure the reaction goes to completion.
-
To remove any residual water and unreacted starting materials, the resulting viscous liquid is subjected to vacuum drying.
Characterization Protocols
The purity of the synthesized this compound and the concentration of free amine can be determined by potentiometric or conductometric titration.
Principle: The sample is dissolved in a suitable solvent (e.g., glacial acetic acid for non-aqueous titration) and titrated with a standardized acid (e.g., perchloric acid). The endpoint, where all the amine has been neutralized, is detected by a sharp change in potential (pH) or conductivity.
General Procedure (Potentiometric Titration):
-
Calibrate a pH meter with standard buffers.
-
Accurately weigh a sample of this compound and dissolve it in an appropriate solvent.
-
Immerse the pH electrode into the solution and place it on a magnetic stirrer.
-
Titrate the solution with a standardized acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve.
-
The purity can be calculated based on the volume of titrant required to reach the equivalence point.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the salt by identifying the characteristic vibrational bands.
-
Expected Peaks:
-
A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations of the ethanolammonium cation.
-
Strong absorption bands around 1570 cm⁻¹ and 1400 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the acetate anion.
-
The disappearance or significant reduction of the characteristic C=O stretching vibration of acetic acid (around 1710 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the this compound.
-
Expected ¹H NMR Signals (in D₂O):
-
A singlet for the methyl protons of the acetate group.
-
Two triplets corresponding to the methylene (B1212753) protons (-CH₂-N and -CH₂-O) of the ethanolammonium cation.
-
-
Expected ¹³C NMR Signals (in D₂O):
-
A signal for the methyl carbon of the acetate group.
-
A signal for the carboxylate carbon of the acetate group.
-
Two signals for the methylene carbons of the ethanolammonium cation.
-
Applications in Drug Development
Ethanolamine and its salts, including this compound, are primarily used as excipients in pharmaceutical formulations. Their main functions are as pH adjusters, buffering agents, and solubilizing agents.
Caption: Role of this compound in pharmaceutical formulations.
-
pH Adjustment and Buffering: Many APIs exhibit pH-dependent stability and solubility. This compound can be used to adjust the pH of a formulation to a range where the API is most stable and soluble. Its buffering capacity helps to maintain this optimal pH during storage and administration.[7]
-
Solubilizing Agent: For poorly water-soluble APIs, ethanolamine can act as a solubilizing agent by forming more soluble salts with acidic APIs. This can enhance the bioavailability of the drug.[7]
Safety and Handling
This compound is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a compound with well-defined physical and chemical properties that make it valuable in various applications, notably as an excipient in the pharmaceutical industry. Its synthesis is straightforward, and its properties can be readily characterized using standard analytical techniques. For drug development professionals, an understanding of its buffering capacity and solubilizing properties is key to leveraging its potential in creating stable and effective drug formulations. Further research into its applications as a green solvent and in other areas of materials science is ongoing.
References
spectroscopic data for ethanolamine acetate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethanolamine (B43304) acetate (B1210297), a salt formed from the reaction of ethanolamine and acetic acid. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this compound. The guide summarizes key spectroscopic data (NMR, IR, and Mass Spectrometry), outlines relevant experimental protocols, and visualizes associated metabolic pathways and analytical workflows.
Spectroscopic Data
The spectroscopic data for ethanolamine acetate can be understood by considering the individual contributions of the ethanolammonium cation and the acetate anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The expected chemical shifts are based on the known spectra of ethanolamine and acetic acid, taking into account the protonation of the amine and deprotonation of the carboxylic acid.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₂- (Ethanolamine moiety, adjacent to -OH) | ~3.6-3.8 | Triplet | Shifted downfield due to the electronegativity of the oxygen atom. |
| -CH₂- (Ethanolamine moiety, adjacent to -NH₃⁺) | ~3.0-3.2 | Triplet | Shifted downfield due to the electron-withdrawing effect of the ammonium (B1175870) group. |
| -CH₃ (Acetate moiety) | ~1.9-2.1 | Singlet | Characteristic singlet for the methyl protons of the acetate ion. |
| -NH₃⁺ (Ethanolamine moiety) | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
| -OH (Ethanolamine moiety) | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (ppm) | Notes |
| -CH₂- (Ethanolamine moiety, adjacent to -OH) | ~60-62 | Carbon attached to the hydroxyl group. |
| -CH₂- (Ethanolamine moiety, adjacent to -NH₃⁺) | ~42-44 | Carbon attached to the ammonium group. |
| -CH₃ (Acetate moiety) | ~20-22 | Methyl carbon of the acetate ion. |
| -C=O (Acetate moiety) | ~175-180 | Carbonyl carbon of the acetate ion. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands from both the ethanolammonium cation and the acetate anion.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Ethanolamine) | 3200-3500 | Broad, Strong | Characteristic of alcohol O-H stretching vibrations. |
| N-H stretch (Ammonium) | 3000-3300 | Broad, Strong | Overlapping with O-H stretch, characteristic of N-H stretching in the ammonium ion. |
| C-H stretch (Aliphatic) | 2850-3000 | Medium-Strong | C-H stretching vibrations of the methylene (B1212753) and methyl groups. |
| C=O stretch (Carboxylate) | 1550-1610 | Strong | Asymmetric stretching vibration of the carboxylate group, a key indicator of the salt formation. |
| N-H bend (Ammonium) | 1500-1600 | Medium | Bending vibration of the N-H bonds in the ammonium ion. |
| C-O stretch (Alcohol) | 1050-1150 | Strong | C-O stretching vibration of the primary alcohol in ethanolamine. |
| C-N stretch (Amine) | 1000-1250 | Medium | C-N stretching vibration. |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show peaks corresponding to the molecular ions of the individual components and their characteristic fragments. Under typical electrospray ionization (ESI) conditions, the protonated ethanolamine cation and the deprotonated acetate anion would be observed.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Notes |
| [Ethanolamine + H]⁺ | 62.08 | Protonated ethanolamine. |
| [Acetic Acid - H]⁻ | 59.01 | Deprotonated acetic acid. |
| Characteristic Fragments of Ethanolamine | ||
| [CH₂NH₂]⁺ | 30.05 | Loss of CH₂OH. |
| [CH₂OH]⁺ | 31.02 | Loss of CH₂NH₂. |
| Characteristic Fragments of Acetic Acid | ||
| [CH₃CO]⁺ | 43.02 | Acylium ion, loss of OH. |
| [COOH]⁺ | 45.00 | Loss of CH₃. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be optimized for the instrument being used, typically in the range of 5-20 mg/mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Solution: If the sample is soluble, a spectrum can be obtained from a solution in a suitable solvent (e.g., water, methanol) using a liquid cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for electrospray ionization, such as a mixture of water and methanol (B129727) or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for analyzing this salt.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire mass spectra in both positive and negative ion modes to detect the ethanolammonium cation and the acetate anion, respectively.
-
Tandem mass spectrometry (MS/MS) can be performed on the parent ions to obtain fragmentation patterns for structural confirmation.
-
Visualizations
The following diagrams illustrate relevant biological pathways and a typical experimental workflow for the analysis of this compound.
Metabolic Pathways
Ethanolamine and acetate are involved in key metabolic pathways within biological systems.
Caption: Metabolic fate of ethanolamine and acetate.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for spectroscopic analysis.
Solubility of Ethanolamine Acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanolamine (B43304) acetate (B1210297), a protic ionic liquid, presents a unique profile of properties relevant to various applications, including in pharmaceuticals and chemical synthesis. A critical parameter for its application is its solubility in organic solvents. This technical guide provides a comprehensive overview of the available information on the solubility of ethanolamine acetate. Due to a notable lack of specific quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for determining the solubility of ionic liquids, which are directly applicable to this compound. Furthermore, factors influencing the solubility of protic ionic liquids are discussed to provide a predictive framework.
Introduction to this compound
This compound is an ionic salt formed from the neutralization reaction between ethanolamine, a primary amine and alcohol, and acetic acid. This compound belongs to the class of protic ionic liquids (PILs), which are characterized by the presence of a transferable proton. This proton availability imparts specific properties, including Brønsted acidity and the ability to form extensive hydrogen-bonding networks. These characteristics play a significant role in their solvation and solubility behavior. Understanding the solubility of this compound in various organic solvents is crucial for its use as a reaction medium, a catalyst, or for its purification and formulation.
Solubility of this compound: Current State of Knowledge
Table 1: Qualitative Solubility of Monoethanolamine (MEA) in Selected Organic Solvents
| Solvent | Qualitative Solubility of Monoethanolamine (MEA) | Citation |
| Methanol | Miscible | [2][4] |
| Ethanol | Miscible | [1][3] |
| Acetone | Miscible | [3][4] |
| Chloroform | Soluble | [2] |
| Benzene | Slightly Soluble | [5] |
| Diethyl Ether | Immiscible | [2] |
| Heptane | Immiscible | [2] |
Disclaimer: The data in Table 1 pertains to monoethanolamine, the parent amine of this compound. The solubility of the salt is expected to differ due to the presence of the acetate counter-ion and the ionic nature of the compound.
Experimental Protocols for Solubility Determination
The solubility of ionic liquids like this compound can be determined using several established methods. The choice of method often depends on the nature of the ionic liquid-solvent system and the desired accuracy.
Isothermal Shake-Flask Method followed by Quantitative Analysis
This is a widely used and reliable method for determining the equilibrium solubility.
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The agitation is stopped, and the solution is allowed to stand at the constant temperature for several hours to allow the undissolved solute to settle.
-
Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.
-
Quantitative Analysis: The concentration of this compound in the aliquot is determined using a suitable analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification, especially at low concentrations.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: By integrating the signals of the solute and a known amount of an internal standard.
-
Gravimetric Analysis: The solvent is evaporated from a known mass of the saturated solution, and the mass of the remaining solute is determined. This method is suitable for non-volatile solutes.
-
Synthetic (Polythermal) Method
This method involves observing the dissolution of a known amount of solute in a solvent as the temperature is changed.
-
Sample Preparation: A precise amount of this compound and the organic solvent are weighed into a sealed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Heating and Observation: The mixture is slowly heated while being stirred. The temperature at which the last solid particles of the solute dissolve is recorded as the saturation temperature for that specific composition.
-
Cloud Point Determination (for liquid-liquid solubility): For systems with a miscibility gap, a homogeneous solution is slowly cooled until the first sign of turbidity (the "cloud point") appears, indicating phase separation.[6]
-
Data Collection: The experiment is repeated with different compositions of the solute and solvent to generate a solubility curve as a function of temperature.
Factors Influencing the Solubility of this compound
The solubility of protic ionic liquids like this compound is a complex interplay of various factors related to the solute, the solvent, and the experimental conditions.
-
Hydrogen Bonding: The ability of both the ethanolammonium cation and the acetate anion to participate in hydrogen bonding is a dominant factor. Solvents that are good hydrogen bond donors or acceptors will generally exhibit higher solubility for this compound.[7]
-
Polarity: As an ionic compound, this compound is polar. Therefore, its solubility is expected to be higher in polar organic solvents. The "like dissolves like" principle is a good starting point for predicting solubility.
-
Temperature: For most solid-liquid systems, solubility increases with increasing temperature as the dissolution process is often endothermic. However, this is not always the case, and experimental verification is necessary.
-
Solvent Structure: The size and shape of the solvent molecules can influence how effectively they can solvate the ions of this compound. Steric hindrance can reduce solubility.
-
Presence of Water: Even small amounts of water in the organic solvent can significantly impact the solubility of a hydrophilic ionic liquid like this compound due to the strong hydrogen bonding interactions with water.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides the necessary framework for researchers and professionals to approach this challenge. By employing the detailed experimental protocols outlined, the solubility of this compound can be accurately determined. Furthermore, a thorough understanding of the factors influencing solubility will aid in the rational selection of solvents for various applications and in the interpretation of experimental results. The generation and publication of such data would be a valuable contribution to the scientific community.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ethanolamine - Sciencemadness Wiki [sciencemadness.org]
- 3. nouryon.com [nouryon.com]
- 4. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Solvation properties of protic ionic liquids and molecular solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Thermal Stability and Decomposition of Ethanolamine Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanolamine (B43304) acetate (B1210297), also known as 2-hydroxyethylammonium acetate, is a protic ionic liquid with applications in various fields, including as a solvent and catalyst. A thorough understanding of its thermal stability and decomposition behavior is critical for its safe and effective use, particularly in applications involving elevated temperatures such as in drug development and manufacturing processes. This technical guide provides a comprehensive overview of the thermal properties of ethanolamine acetate, including its anticipated thermal stability, a proposed decomposition pathway, and detailed experimental protocols for its analysis. Due to a lack of direct, published thermal analysis data for this compound, this guide synthesizes information from related ammonium (B1175870) carboxylate salts and protic ionic liquids to provide a predictive framework.
Introduction
This compound is an organic salt formed from the neutralization reaction between ethanolamine and acetic acid. Its bifunctional nature, possessing both a hydroxyl and an ammonium group, imparts unique solvent properties. As with any chemical entity utilized in industrial and pharmaceutical processes, a comprehensive thermal hazard assessment is paramount. This guide details the expected thermal behavior of this compound, focusing on its decomposition profile under thermal stress.
Predicted Thermal Stability and Decomposition Data
For comparison, the thermal decomposition of (2-hydroxyethyl)ammonium lactates has been reported to begin at approximately 150°C.[1] In contrast, bis(2-hydroxyethyl)ammonium acetate, a closely related compound, reportedly begins to decompose at a much higher temperature of around 405.85°C. This significant difference suggests that the acetate anion may confer greater thermal stability compared to the lactate (B86563) anion in this class of compounds.
Based on the study of various ammonium carboxylate salts, a general trend observed is that thermal stability increases with the molar mass of the salt.[2] The thermal decomposition of these salts can proceed through two primary, non-exclusive pathways: the loss of the amine (or ammonia (B1221849) in simpler salts) to yield the corresponding carboxylic acid, or a dehydration reaction to form an amide.[2][3]
The following table summarizes the predicted thermal decomposition data for this compound, drawing analogies from related compounds. It is important to note that these values are estimations and should be confirmed by experimental analysis.
| Parameter | Predicted Value/Range | Notes |
| Decomposition Onset Temperature (Tonset) | 150°C - 200°C | This is a conservative estimate. The actual onset may be higher, influenced by the stability of the acetate anion. |
| Peak Decomposition Temperature (Tpeak) | 200°C - 250°C | This represents the temperature of the maximum rate of mass loss. |
| Primary Decomposition Products | N-(2-hydroxyethyl)acetamide, Water, Ethanolamine, Acetic Acid | The formation of the amide via dehydration is a likely pathway.[4] Reversion to the starting amine and acid is also possible.[2] |
| Residue at 600°C | < 5% | Complete or near-complete decomposition is expected. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed via two main competing pathways, as is common for ammonium carboxylate salts.[2][5]
Pathway A: Amide Formation (Dehydration)
This pathway involves an intramolecular dehydration reaction to form N-(2-hydroxyethyl)acetamide and water. This is a common thermal decomposition route for ammonium carboxylates.[5]
Pathway B: Reversion to Starting Materials
This pathway involves the dissociation of the salt back into its constituent acid and base, ethanolamine and acetic acid, which would then likely volatilize.[2]
The following diagram illustrates these proposed primary decomposition pathways.
Caption: Proposed primary thermal decomposition pathways for this compound.
Experimental Protocols
To definitively determine the thermal stability and decomposition products of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset and peak decomposition temperatures, as well as the percentage of mass loss.
Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of finely ground this compound into an inert sample pan (e.g., alumina (B75360) or platinum).[6]
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[7]
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[7]
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature is determined by the intersection of the baseline tangent with the tangent of the decomposition curve. The peak decomposition temperature corresponds to the peak of the first derivative of the TGA curve.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of finely ground this compound in an aluminum DSC pan.[8] A pinhole may be pierced in the lid to allow for the escape of volatile decomposition products.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[8]
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).
-
Ramp the temperature to a point beyond complete decomposition (e.g., 350°C) at a constant heating rate of 10°C/min.[9]
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic events will appear as peaks. The melting point is determined from the onset of the melting endotherm, and the enthalpy of decomposition can be calculated from the area of the decomposition peak.
Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR
To identify the gaseous decomposition products, the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.
Protocol:
-
Instrument: A TGA instrument interfaced with an MS or FTIR spectrometer.
-
TGA Method: Follow the TGA protocol as described in section 4.1.
-
EGA Conditions: The transfer line between the TGA and the spectrometer should be heated to prevent condensation of the evolved gases (e.g., 200-250°C).
-
Data Analysis: Correlate the mass loss events in the TGA thermogram with the corresponding mass spectra or infrared spectra of the evolved gases to identify the decomposition products at different temperatures.[10]
The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.
Caption: A logical workflow for the comprehensive thermal analysis of this compound.
Conclusion
This technical guide provides a predictive overview of the thermal stability and decomposition of this compound based on available data for related compounds. The primary proposed decomposition pathways involve dehydration to form N-(2-hydroxyethyl)acetamide and reversion to the starting materials, ethanolamine and acetic acid. For definitive characterization, a systematic experimental approach utilizing TGA, DSC, and evolved gas analysis is essential. The detailed protocols provided herein offer a robust framework for researchers and professionals to conduct these critical analyses, ensuring the safe and effective application of this compound in thermally sensitive processes.
References
- 1. (2-Hydroxyethyl)ammonium Lactates—Highly Biodegradable and Essentially Non-Toxic Ionic Liquids [scirp.org]
- 2. libjournals.unca.edu [libjournals.unca.edu]
- 3. organic chemistry - Mechanism for formation of amides from ammonium carboxylate salts - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. web.itu.edu.tr [web.itu.edu.tr]
- 5. Sciencemadness Discussion Board - Decomposition of ammonium salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. epfl.ch [epfl.ch]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ethanolamine Acetate as a Protic Ionic Liquid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethanolamine (B43304) acetate (B1210297), a protic ionic liquid (PIL) of significant interest across various scientific and industrial domains. This document details its synthesis, physicochemical properties, and key applications, with a particular focus on its emerging role in drug development. Experimental protocols for its synthesis and characterization are provided, alongside quantitative data presented in accessible tabular formats. Furthermore, logical workflows and reaction mechanisms are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involving this versatile ionic liquid.
Introduction
Protic ionic liquids (PILs) are a subclass of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. They possess a unique set of properties, including low vapor pressure, high thermal stability, and tunable solvency, which make them attractive alternatives to traditional volatile organic solvents. Ethanolamine acetate, also known as 2-hydroxyethylammonium acetate, is a prominent example of a PIL, formed from the neutralization of ethanolamine with acetic acid. Its biodegradability and the low toxicity of its constituent ions have spurred research into its applications in diverse fields such as CO2 capture, biomass processing, corrosion inhibition, and, increasingly, in pharmaceutical sciences.[1] This guide aims to consolidate the current technical knowledge on this compound, providing a valuable resource for researchers and professionals working with or considering the use of this promising PIL.
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Ethanolamine (>99.5% purity)
-
Acetic acid (>99.0% purity)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Place a known molar amount of ethanolamine in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to manage the exothermic nature of the reaction.
-
Slowly add an equimolar amount of acetic acid to the ethanolamine dropwise using a dropping funnel while stirring vigorously.
-
After the addition is complete, continue stirring the mixture at room temperature for 20-24 hours to ensure the reaction goes to completion.[2]
-
The resulting viscous liquid is then purified by removing any unreacted starting materials and water under vacuum using a rotary evaporator at approximately 50-60 °C for several hours until a constant weight is achieved.[2]
-
The final product, this compound, should be a clear, viscous liquid at room temperature. The purity can be confirmed using spectroscopic techniques such as NMR and FTIR.
Physicochemical Properties
The utility of this compound in various applications is dictated by its unique physicochemical properties.
General Properties
| Property | Value | Reference |
| CAS Number | 54300-24-2 | [3][4][5][6] |
| Molecular Formula | C₄H₁₁NO₃ | [3][4][5][6] |
| Molecular Weight | 121.14 g/mol | [3][4] |
| Melting Point | ~60-66 °C | [4][5] |
| Boiling Point | ~171-191 °C | [4][5] |
| Density | ~1.120 g/cm³ (liquid) | [4] |
Temperature-Dependent Properties
The viscosity and conductivity of this compound are highly dependent on temperature, which is a critical consideration for its application as a solvent or reaction medium.
| Temperature (K) | Viscosity (mPa·s) | Electrical Conductivity (mS/cm) |
| 298.15 | 185.3 | 2.6 |
| 303.15 | 135.1 | 3.5 |
| 308.15 | 101.2 | 4.5 |
| 313.15 | 77.3 | 5.8 |
| 318.15 | 60.1 | 7.2 |
| 323.15 | 47.6 | 8.8 |
| 328.15 | 38.2 | 10.6 |
Note: The data in this table is compiled and interpolated from various sources studying 2-hydroxyethylammonium acetate and may vary slightly depending on the experimental conditions and purity of the ionic liquid.[7][8][9][10]
Thermal Stability
Thermogravimetric analysis (TGA) is used to determine the thermal stability of this compound. The decomposition temperature is a key parameter for applications requiring elevated temperatures.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small sample (5-10 mg) of the dried this compound in a TGA pan.
-
Heat the sample from room temperature to a final temperature of around 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[10]
-
Record the weight loss of the sample as a function of temperature. The onset of decomposition is typically determined from the resulting TGA curve.
This compound generally exhibits good thermal stability, with decomposition temperatures reported to be above 200 °C.
Applications
This compound has demonstrated significant potential in a range of applications due to its favorable properties.
CO₂ Capture
Protic ionic liquids, including this compound, are being investigated as efficient solvents for CO₂ capture due to their ability to chemically absorb CO₂. The amine group in the ethanolammonium cation can react with CO₂ to form a carbamate.
Caption: CO₂ Capture and Regeneration Cycle.
The CO₂ absorption capacity of ethanolamine-based systems can be significant, with some studies reporting capacities that are competitive with traditional amine scrubbing technologies. For instance, some ethanolamine-based deep eutectic solvents have shown CO₂ absorption capacities as high as 37.31 wt%.[11] The reversible nature of the reaction allows for the regeneration of the ionic liquid and the release of pure CO₂ with the application of heat.[12]
Biomass Processing
The ability of certain ionic liquids to dissolve cellulose (B213188) has opened up new avenues for the sustainable processing of biomass. This compound has been investigated for its potential in this area.
Mechanism of Cellulose Dissolution: The dissolution of cellulose in ionic liquids is primarily attributed to the disruption of the extensive hydrogen bonding network present in the cellulose structure. The acetate anion of the ionic liquid acts as a hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl groups of the cellulose chains. This interaction weakens the inter- and intramolecular hydrogen bonds within the cellulose, leading to its dissolution.[13][14]
Caption: Mechanism of Cellulose Dissolution.
Corrosion Inhibition
Ethanolamine and its derivatives have long been recognized for their corrosion-inhibiting properties. This compound can form a protective film on metal surfaces, thereby preventing corrosion. Studies have shown that ethanolamine-based inhibitors can achieve high efficiencies, with some demonstrating over 80-98% corrosion inhibition for steel in saline environments.[15][16][17][18] The inhibition mechanism is often attributed to the adsorption of the inhibitor molecules onto the metal surface, which can be a combination of physisorption and chemisorption.
Drug Development
The unique properties of this compound make it a promising excipient in pharmaceutical formulations, particularly for enhancing the solubility of poorly water-soluble drugs.
Solubility Enhancement: Recent studies have demonstrated that this compound can significantly increase the solubility of drugs like indomethacin (B1671933) by approximately 200-fold compared to water.[8] This enhancement is crucial for improving the bioavailability of many active pharmaceutical ingredients (APIs).
Experimental Protocol: Solubility Determination (Shake-Flask Method)
-
Prepare supersaturated solutions of the drug (e.g., indomethacin) in various concentrations of aqueous this compound solutions.
-
Place the solutions in a constant temperature water bath shaker and agitate for a specified period (e.g., 72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Withdraw an aliquot of the supernatant, dilute it appropriately, and analyze the drug concentration using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
Biocompatibility and Cytotoxicity: For any pharmaceutical application, the biocompatibility of the excipients is of paramount importance. Studies on 2-hydroxyethylammonium acetate have indicated low to moderate toxicity.[1][8] The cytotoxicity is dependent on the concentration, exposure time, and the specific cell line being tested.[8] Hemolytic activity assays, which assess the impact on red blood cells, are also crucial for evaluating biocompatibility, and some protic ionic liquids have shown good hemocompatibility at low concentrations.[9][19]
Potential in Drug Delivery Systems: this compound's ability to enhance solubility and its relatively low toxicity suggest its potential use in various drug delivery systems, such as:
-
Topical and Transdermal Formulations: As a penetration enhancer to improve drug absorption through the skin.[11][20][21][22][23][24][25][26]
-
Microemulsions and Nanoemulsions: As a component of the formulation to increase drug loading and stability.[27][28][29]
-
Controlled-Release Systems: To modulate the release profile of a drug from a formulation.[4][30]
Conclusion
This compound stands out as a versatile and promising protic ionic liquid with a wide array of potential applications. Its straightforward synthesis, favorable physicochemical properties, and relatively low environmental and toxicological impact make it an attractive candidate for further research and development. While its roles in CO₂ capture, biomass processing, and corrosion inhibition are well-documented, its potential in the pharmaceutical industry is a rapidly emerging field. The ability to significantly enhance the solubility of poorly soluble drugs, coupled with its acceptable biocompatibility profile, positions this compound as a valuable tool for formulation scientists and drug development professionals. Further research into its specific applications in advanced drug delivery systems is warranted and is expected to unlock new possibilities for this remarkable ionic liquid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New controlled-release ibuprofen tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C4H11NO3 | CID 108573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ionic liquids as biocompatible stabilizers of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 2-hydroxyethylammonium carboxylate protic ionic liquids on the solubility and cytotoxicity of indomethacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Proteins in Ionic Liquids: Reactions, Applications, and Futures [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Thermal stability of proteins in the presence of aprotic ionic liquids [scirp.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Design Principles of Ionic Liquids for Transdermal Drug Delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. mdpi.com [mdpi.com]
- 26. Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jscimedcentral.com [jscimedcentral.com]
- 28. seejph.com [seejph.com]
- 29. researchgate.net [researchgate.net]
- 30. Formulation development and investigation of ibuprofen controlled release tablets with hydrophilic polymers and the effect of co-excipients on drug release patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ethanolamine and Its Acetate Salt in Prebiotic Chemistry: A Technical Guide
Abstract: The emergence of key biomolecules from simple precursors is a cornerstone of prebiotic chemistry. Ethanolamine (B43304) (NH₂CH₂CH₂OH) has been identified as a molecule of significant interest due to its role as a direct precursor to phospholipids, the primary components of cell membranes, and its potential to form proteinogenic amino acids. While direct experimental studies on the specific role of ethanolamine acetate (B1210297) are not prominent in existing literature, acetate is a plausible counter-ion in prebiotic aqueous environments. This technical guide synthesizes the current understanding of ethanolamine's role in prebiotic synthetic pathways, detailing its involvement in the formation of amino acids and self-assembling amphiphilic structures, which are critical steps toward the origin of life.
Introduction: The Significance of Ethanolamine in Abiogenesis
The transition from a non-living chemical world to the first cellular life required the formation of three fundamental components: a container (a membrane), a metabolic system (catalysts), and an informational polymer (genetics). Ethanolamine is a simple organic molecule that provides a direct link to the formation of the container. As the headgroup of phosphatidylethanolamine, it is a key component of modern cell membranes[1]. Its detection in the interstellar medium suggests it was available on the early Earth, potentially delivered by meteorites or synthesized endogenously[1].
This guide focuses on two experimentally demonstrated, prebiotically plausible roles for ethanolamine:
-
As a precursor to the amino acid glycine (B1666218) in simulated hydrothermal vent environments.
-
As a structural component of amphiphiles that self-assemble into vesicles, the precursors to protocells.
While the user's query specifically mentioned ethanolamine acetate, the prebiotic literature primarily focuses on ethanolamine's reactions with other relevant molecules (e.g., fatty acids, mineral catalysts). Acetate is a simple and plausible prebiotic anion, but its specific catalytic or functional role in these ethanolamine-centric reactions has not been a focus of published research. Therefore, this document will detail the established roles of ethanolamine and consider acetate as a potential, albeit uninvestigated, component of the prebiotic milieu.
Synthesis of Glycine from Ethanolamine in Simulated Hydrothermal Vents
One of the most significant findings is the abiotic synthesis of glycine, the simplest proteinogenic amino acid, from ethanolamine. This process has been demonstrated under conditions mimicking Archean alkaline hydrothermal vents, considered a likely environment for the origin of life[2][3].
Experimental Data
The formation of glycine from ethanolamine is favored by high temperatures and pressures in the presence of metal catalysts, simulating the conditions in hydrothermal systems[2][3].
| Parameter | Condition / Value | Glycine Yield | Reference |
| Temperature | 80 - 160 °C | Favored by higher temperatures | [2][3] |
| Pressure | 0.1 - 8.0 MPa | Favored by higher pressures | [2][3] |
| pH | ~9.70 (Alkaline) | Reaction proceeds efficiently | [2][3] |
| Catalysts | Metal Powders (e.g., Ni, Fe) | Required for efficient formation | [2][3] |
| Environment | Anaerobic | Simulating early Earth atmosphere | [2] |
Detailed Experimental Protocol: Glycine Synthesis
This protocol is a synthesized methodology based on the work of Zhang et al. (2017)[2][3].
-
Reactor Preparation: A stainless-steel autoclave reactor is used to simulate high-pressure hydrothermal conditions.
-
Reactant Mixture: An aqueous solution of ethanolamine is prepared. To this solution, a mixture of metal powders (such as nickel, iron, or magnetite) is added to act as a catalyst.
-
Setting Conditions: The initial pH of the solution is adjusted to approximately 9.70 to simulate alkaline vent fluids.
-
Anaerobic Environment: The reactor is sealed and purged with an inert gas (e.g., N₂) to create an anaerobic environment, consistent with the early Earth's atmosphere.
-
Reaction Execution: The sealed reactor is heated to a target temperature within the 80-160 °C range. The pressure is allowed to build within the reactor, or is controlled within the 0.1-8.0 MPa range. The reaction is allowed to proceed for a set duration (e.g., several hours to days).
-
Sample Analysis: After cooling, the resulting solution is collected. The products are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to identify and quantify the yield of glycine.
Reaction Pathway Diagram
Formation of Protocellular Membranes from Ethanolamine-Based Amphiphiles
A critical step in abiogenesis is the formation of compartments. Experiments have shown that ethanolamine can be acylated to form single-chain amphiphiles, such as O-lauroyl ethanolamine (OLEA), which spontaneously self-assemble into vesicles, especially in the presence of adenosine (B11128) triphosphate (ATP)[4][5].
Experimental Data
The formation of stable vesicles from OLEA is significantly enhanced by ATP, which acts as a template, bridging the amphiphiles through electrostatic and hydrogen-bonding interactions[4][5].
| Components | Molar Ratio (Amphiphile:Template) | Observation | Reference |
| O-lauroyl ethanolamine (OLEA) + ATP | 3 : 1 | Formation of stable protocellular membranes | [4][5] |
| O-lauroyl ethanolamine (OLEA) + ADP | 2 : 1 | Formation of smaller vesicles | [4] |
| O-lauroyl dimethylethanolamine (OLDMEA) + ATP | N/A | No membrane formation observed | [4] |
Detailed Experimental Protocol: Vesicle Formation
This protocol is based on the work of Prasad et al. (2023) involving the prebiotic synthesis of amphiphiles and their assembly into vesicles[4][5].
-
Synthesis of Amphiphile (OLEA):
-
An equimolar mixture of lauric acid and ethanolamine is prepared in a suitable solvent (e.g., chloroform/methanol).
-
The mixture is subjected to multiple wet-dry cycles. A typical cycle involves:
-
Drying Phase: The solvent is evaporated under reduced pressure or gentle heat (e.g., 65°C) to form a dry film.
-
Hydration Phase: The film is rehydrated with an aqueous solution (e.g., pure water or a buffer).
-
-
This process facilitates the condensation reaction, forming the ester bond of OLEA.
-
-
Vesicle Assembly:
-
The synthesized OLEA is dried to form a thin film on the surface of a glass vial.
-
The film is hydrated with an aqueous solution containing a templating molecule, such as ATP, at the desired concentration to achieve the target molar ratio (e.g., 3:1 OLEA:ATP).
-
The mixture is agitated (e.g., by vortexing) or allowed to swell, leading to the spontaneous formation of vesicles.
-
-
Analysis:
-
Vesicle formation is confirmed using techniques like turbidimetry (measuring the cloudiness of the solution) and microscopy (e.g., fluorescence microscopy after adding a lipophilic dye).
-
The size and stability of the vesicles are characterized using Dynamic Light Scattering (DLS).
-
Workflow and Assembly Diagram
Conclusion and Future Directions
Ethanolamine stands out as a robust and versatile prebiotic precursor. Experimental evidence strongly supports its role in the abiotic synthesis of the amino acid glycine under hydrothermal conditions and in the formation of primitive cell membranes through self-assembly of its acylated derivatives. These dual roles in forming components of both metabolism (amino acids) and compartmentalization (membranes) make it a molecule of high importance in origin-of-life scenarios.
The specific role of this compound remains an open area for investigation. Future research could explore whether the acetate counter-ion influences the stability of ethanolamine under various prebiotic conditions or if it plays any catalytic role in phosphorylation or condensation reactions. Such studies would provide a more complete picture of how simple, abundant molecules on the early Earth could have given rise to the complex, functional systems that define life.
References
- 1. Discovery in space of ethanolamine, the simplest phospholipid head group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From amino acid mixtures to peptides in liquid sulphur dioxide on early Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
discovery and history of ethanolamine acetate synthesis
An In-depth Technical Guide on the Discovery and Synthesis of Ethanolamine (B43304) Acetate (B1210297) and Its Isomers
This guide provides a comprehensive overview of the synthesis of ethanolamine acetate, addressing the historical context of its parent compound, ethanolamine, and detailing modern synthetic routes for its primary isomers: the salt (2-hydroxyethyl)ammonium acetate and the ester 2-aminoethyl acetate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and process visualizations.
Historical Context: The Discovery of Ethanolamines
The history of this compound is intrinsically linked to the discovery of its precursor, ethanolamine. The initial work on ethanolamines and their salts was conducted in 1860 by French chemist Charles Adolphe Wurtz.[1][2] While studying derivatives of ethylene (B1197577) oxide, Wurtz produced ethanolamine salts by heating 2-chloroethanol (B45725) with an ammonia (B1221849) solution, although he was unable to isolate the free base.[1][2][3]
It wasn't until 1897 that the German chemist Ludwig Knorr developed a viable industrial route for producing ethanolamine by treating ethylene oxide with ammonia.[2] Knorr was the first to successfully separate the resulting mixture of mono-, di-, and triethanolamine (B1662121) by fractional distillation and study their properties.[1][3] However, the commercial significance of ethanolamines remained limited until after 1945, when the large-scale industrial production of ethylene oxide made their synthesis economically feasible.[1][3]
The primary industrial method for producing ethanolamine today still follows the principles of Knorr's work, involving the reaction of ethylene oxide with aqueous ammonia.[1][4] This reaction yields a mixture of monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (TEA), with the product ratios managed by controlling the stoichiometry of the reactants.[1][4]
Nomenclature and Isomerism: Salt vs. Ester
The term "this compound" can refer to two distinct chemical isomers, which has significant implications for its synthesis and properties:
-
(2-hydroxyethyl)ammonium acetate (The Salt): This compound is an ammonium (B1175870) salt formed through the acid-base reaction between the amino group of ethanolamine and the carboxyl group of acetic acid.
-
2-aminoethyl acetate (The Ester): Also known as O-acetylethanolamine, this compound is an ester formed by the acetylation of the hydroxyl group of ethanolamine.[5]
This guide will detail the synthesis of both isomers.
Synthesis of (2-hydroxyethyl)ammonium Acetate (The Salt)
The synthesis of the salt form is a straightforward acid-base neutralization reaction.
Experimental Protocol
A documented method for the synthesis of (2-hydroxyethyl)ammonium acetate involves the direct reaction of ethanolamine with acetic acid.[6]
Materials:
-
Ethanolamine
-
Acetic Acid
Procedure:
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add acetic acid to an equimolar amount of ethanolamine under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature (approximately 20 °C) for 24.5 hours to ensure complete reaction.
Quantitative Data
The following table summarizes the key parameters for this synthesis.
| Parameter | Value | Reference |
| Starting Materials | Ethanolamine, Acetic Acid | [6] |
| Reaction Temperature | 0 °C to 20 °C | [6] |
| Reaction Time | 24.5 hours | [6] |
| Reported Yield | 93.0% | [6] |
Reaction Workflow
Caption: Workflow for the synthesis of (2-hydroxyethyl)ammonium acetate.
Synthesis of 2-aminoethyl Acetate (The Ester)
The synthesis of the ester isomer, 2-aminoethyl acetate, requires selective O-acetylation of the hydroxyl group while leaving the amino group intact. Two primary methods are presented here: direct selective acetylation and a protection-deprotection strategy.[7]
Method 1: Direct Selective O-Acetylation
This approach offers a direct, single-step synthesis with a high reported yield.[7]
Materials:
-
Ethanolamine
-
Acetyl chloride
-
Chloroform
Procedure:
-
In a suitable reaction flask, dissolve ethanolamine and triethylamine in chloroform.
-
Maintain the reaction temperature at 20 °C.
-
Add acetyl chloride dropwise to the solution.
-
Allow the reaction to proceed for 24 hours.
-
Following the reaction, perform an appropriate workup to isolate the 2-aminoethyl acetate product.
Method 2: N-Boc Protection and Deprotection Strategy
This multi-step method ensures high selectivity for O-acetylation by first protecting the more nucleophilic amino group.[7]
Step 1: N-Boc Protection and Acetylation Materials:
-
N-Boc-ethanolamine
-
Benzoyl chloride
-
Triethylamine
-
Saturated NaHCO₃ solution, Brine
Procedure:
-
In a 250 mL round-bottom flask, dissolve N-Boc-ethanolamine (3.2 g, 20 mmol) and triethylamine (3.0 g, 30 mmol) in dichloromethane (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (3.1 g, 22 mmol) dropwise.
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for another hour.
-
Upon completion (monitored by TLC), wash the solution with saturated NaHCO₃ solution (40 mL) and brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo to yield the protected intermediate.
Step 2: Deprotection Materials:
-
N-Boc-protected intermediate
-
4N HCl in dioxane
Procedure:
-
Treat the N-Boc-protected intermediate with 4N HCl in dioxane to remove the Boc protecting group.
-
Isolate the final product, 2-aminoethyl acetate hydrochloride.
Comparative Quantitative Data
The following table summarizes and compares the key parameters for both ester synthesis methods.
| Parameter | Method 1: Direct O-Acetylation | Method 2: N-Boc Protection | Reference(s) |
| Starting Material | Ethanolamine | N-Boc-ethanolamine | [7] |
| Key Reagents | Acetyl chloride, Triethylamine | Benzoyl chloride, Triethylamine, 4N HCl in dioxane | [7] |
| Solvent | Chloroform | Dichloromethane, Dioxane | [7] |
| Reaction Temperature | 20 °C | 0 °C to Room Temperature | [7] |
| Reaction Time | 24 hours | ~3-4 hours | [7] |
| Reported Yield | 93.0% | 60% (for protected intermediate) | [7] |
Synthetic Pathways Visualization
Caption: Comparative workflows for the synthesis of 2-aminoethyl acetate.
Conclusion
While the historical discovery of ethanolamine salts dates back to the 19th century, detailed synthetic guides for its specific acetate derivatives are a product of modern chemical literature. The synthesis of (2-hydroxyethyl)ammonium acetate is a high-yield, one-step acid-base neutralization. For the synthesis of the ester isomer, 2-aminoethyl acetate , researchers have a choice between a highly efficient, direct O-acetylation method and a more laborious but highly selective protection-deprotection strategy.[7] The selection of the appropriate method will depend on the specific requirements of the research or development project, balancing factors such as yield, purity, cost, and scalability.
References
Theoretical and Computational Perspectives on Ethanolamine Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanolamine (B43304) acetate (B1210297), a protic ionic liquid (PIL), has garnered interest for its potential applications in various fields, including as a solvent in biochemical systems and for its role in industrial processes. This guide provides an in-depth technical overview of the theoretical and computational studies of ethanolamine acetate, focusing on its molecular structure, intermolecular interactions, and dynamic properties. While direct and comprehensive computational studies on this compound are emerging, this document synthesizes available data and draws parallels from closely related systems to provide a coherent understanding. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper insight into the molecular characteristics of this promising compound.
Introduction
This compound is a protic ionic liquid formed through the neutralization reaction between ethanolamine, a primary amine and alcohol, and acetic acid.[1] Its properties are governed by the intricate network of hydrogen bonds and ionic interactions between the ethanolammonium cation and the acetate anion. Understanding these interactions at a molecular level is crucial for predicting its behavior in various applications and for designing new functional materials.
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for elucidating the structural and dynamic properties of ionic liquids. These techniques provide insights into ion pairing, hydrogen bonding networks, and transport properties that are often difficult to obtain through experimental means alone.
Molecular Structure and Interactions
The fundamental interaction in this compound is the proton transfer from acetic acid to ethanolamine, forming the ethanolammonium cation and the acetate anion. The stability and nature of this ion pair are dictated by a strong hydrogen bond between the ammonium (B1175870) group of the cation and the carboxylate group of the anion.
Computational Approaches to Structure and Bonding
-
Density Functional Theory (DFT): DFT calculations are employed to investigate the optimized geometries, binding energies, and electronic properties of the this compound ion pair. For similar protic ionic liquids, such as triethylammonium-based PILs, DFT has been used to confirm that protonation of the amine is spontaneous in the gas phase.[2] The binding energy and the strength of the hydrogen bond are key parameters obtained from these calculations.[2]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the bulk liquid structure. These simulations can reveal the extent of ion aggregation, the nature of the hydrogen-bonding network, and the spatial arrangement of the ions. For instance, MD studies on related alkylammonium carboxylate PILs have been used to assess the effects of alkyl chain length on the liquid's structure and dynamics.
Hydrogen Bonding
Hydrogen bonding is a defining feature of this compound. The ethanolammonium cation can act as a hydrogen bond donor through both its ammonium (-NH3+) and hydroxyl (-OH) groups. The acetate anion is a strong hydrogen bond acceptor at its carboxylate group. This leads to a complex and extended hydrogen-bonding network.
MD simulations of ethanolamine in aqueous solutions have shown a propensity for both intermolecular and intramolecular hydrogen bonding, with the main dihedral angle (O-C-C-N) favoring a gauche conformation.[3][4] This intrinsic conformational preference of the cation likely influences the overall structure of the ionic liquid.
Quantitative Data
The following tables summarize key quantitative data from theoretical and computational studies of this compound and related compounds.
Table 1: Thermophysical Properties of (2-Hydroxyethyl)ammonium Acetate ([2-HEA]Ac)
| Property | Value | Temperature (K) | Reference |
Standard Partial Molar Volume (V
| 63.119 cm³·mol⁻¹ | 298.15 - 318.15 | [5] |
Note: This data is from a study of ternary solutions, and the value represents the interaction between [2-HEA]Ac and DL-alanine in water.
Table 2: Calculated Solvation Properties of Related Protic Ionic Liquids
| Protic Ionic Liquid | ET(30) (kcal/mol) | Reference |
| Ethylammonium Nitrate | ~57.0 | [6] |
| Ethylammonium Formate | ~56.5 | [6] |
| Ethylammonium Acetate | ~55.5 | [6] |
Note: ET(30) is an empirical measure of solvent polarity.
Experimental and Computational Protocols
Synthesis of this compound
The synthesis of this compound, like other protic ionic liquids, is typically achieved through a direct acid-base neutralization reaction.
Protocol:
-
Ethanolamine is placed in a reaction vessel, often cooled in an ice bath to manage the exothermic nature of the reaction.
-
An equimolar amount of acetic acid is added dropwise to the ethanolamine with constant stirring.
-
The reaction mixture is typically stirred for several hours at room temperature to ensure complete reaction.
-
The resulting ionic liquid is then dried under vacuum to remove any residual water or unreacted starting materials.
Molecular Dynamics (MD) Simulation Protocol (Generalized)
MD simulations of protic ionic liquids like this compound are conducted to understand their structure and dynamics at the molecular level.
Protocol:
-
Force Field Parametrization: A suitable force field is selected to describe the interatomic interactions. For ethanolamine and acetate, parameters from existing force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or AMBER (Assisted Model Building with Energy Refinement) are often used as a starting point. The force field for the ethanolamine molecule may be parameterized to reproduce intramolecular energies from quantum mechanical calculations and experimentally determined liquid properties.[3]
-
System Setup: A simulation box is created with a predetermined number of ion pairs, typically arranged in a random or lattice configuration.
-
Equilibration: The system is subjected to an equilibration phase, usually consisting of an initial energy minimization followed by a series of simulations in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to bring the system to the desired temperature and pressure.
-
Production Run: Once equilibrated, a production run is performed in the NPT or NVT ensemble, during which atomic trajectories are saved at regular intervals.
-
Analysis: The saved trajectories are then analyzed to calculate various properties such as radial distribution functions (RDFs) to describe the local structure, hydrogen bond lifetimes, diffusion coefficients, and viscosity.
Density Functional Theory (DFT) Calculation Protocol (Generalized)
DFT calculations are employed to investigate the properties of individual ion pairs or small clusters.
Protocol:
-
Structure Building: The initial 3D coordinates of the ethanolammonium cation and acetate anion are generated.
-
Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) are chosen. The choice depends on the desired accuracy and computational cost.
-
Geometry Optimization: The geometry of the ion pair is optimized to find the lowest energy conformation. Frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Property Calculation: Various properties can be calculated from the optimized structure, including binding energies (with corrections for basis set superposition error), vibrational frequencies, and electronic properties like molecular electrostatic potential.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound via Neutralization.
Intermolecular Interactions in this compound
Caption: Key Hydrogen Bonding Interactions in this compound.
Computational Workflow for this compound Studies
Caption: A Typical Computational Workflow for Studying Protic Ionic Liquids.
Conclusion and Future Outlook
The theoretical and computational study of this compound is an active area of research, driven by its potential in various applications. While a comprehensive computational picture of this specific protic ionic liquid is still being assembled, studies on closely related systems provide valuable insights into its expected behavior. DFT calculations can elucidate the fundamental ion-pair interactions, while MD simulations are essential for understanding its properties in the bulk liquid phase. Future research should focus on developing and validating accurate force fields for this compound to enable more predictive simulations of its thermophysical properties and its interactions with other molecules, particularly in biological contexts for drug development applications. The influence of water on the structure and dynamics of this compound is another critical area for future investigation.
References
- 1. This compound | C4H11NO3 | CID 108573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of 2-hydroxyethylammonium acetate-based protic ionic liquids on the thermophysical properties of aqueous DL-alanine solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Ethanolamine Acetate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ethanolamine (B43304) acetate (B1210297), also known as 2-hydroxyethylammonium acetate, as an efficient and environmentally friendly catalyst in organic synthesis. Ethanolamine acetate, an inexpensive ionic liquid, has demonstrated excellent catalytic activity in carbon-carbon bond-forming reactions, offering a green alternative to conventional catalysts.
Application: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental reaction in organic synthesis for the formation of α,β-unsaturated compounds. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. This compound serves as a highly effective catalyst for this transformation, particularly for the reaction between aromatic aldehydes and active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686). The reactions proceed under solvent-free conditions at room temperature, providing good to excellent yields in short reaction times with a simple workup procedure.[1]
Data Presentation: Knoevenagel Condensation of Aromatic Aldehydes
The following table summarizes the results for the Knoevenagel condensation of various aromatic aldehydes with malononitrile and ethyl cyanoacetate using this compound as a catalyst under solvent-free conditions at room temperature.[1]
| Entry | Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 10 | 96 |
| 2 | 4-Methylbenzaldehyde | Malononitrile | 15 | 98 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 10 | 97 |
| 4 | 4-Chlorobenzaldehyde | Malononitrile | 20 | 95 |
| 5 | 4-Nitrobenzaldehyde | Malononitrile | 5 | 99 |
| 6 | Benzaldehyde | Ethyl cyanoacetate | 30 | 92 |
| 7 | 4-Methylbenzaldehyde | Ethyl cyanoacetate | 40 | 95 |
| 8 | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | 30 | 94 |
| 9 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 50 | 93 |
| 10 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | 15 | 98 |
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol describes the general procedure for the this compound-catalyzed Knoevenagel condensation between an aromatic aldehyde and an active methylene compound.
Materials:
-
Aromatic aldehyde (e.g., 4-methylbenzaldehyde)
-
Active methylene compound (e.g., ethyl cyanoacetate)
-
This compound (2-hydroxyethylammonium acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ethanol (B145695) (95%) for recrystallization
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (15 mmol) and the active methylene compound (15 mmol).
-
Add this compound (3 mmol) to the stirring mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, purify the crude product by recrystallization from 95% ethanol to obtain the pure product.
-
The ionic liquid catalyst can be recovered from the mother liquor by concentrating it under reduced pressure, washing with a small amount of ethyl acetate, and drying under vacuum. The recovered catalyst can be reused for subsequent reactions.[1]
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed logical relationship in the catalytic cycle of the Knoevenagel condensation and the general experimental workflow.
Caption: Logical flow of the this compound-catalyzed Knoevenagel condensation.
Caption: General experimental workflow for the Knoevenagel condensation.
References
protocol for ethanolamine acetate buffer preparation and pH range
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine (B43304) acetate (B1210297) buffer is a useful buffering agent in various biochemical and pharmaceutical applications, particularly when a buffer in the alkaline pH range is required. Its effectiveness is centered around the pKa of ethanolamine, which is approximately 9.5.[1][2][3] This characteristic makes it a suitable choice for maintaining a stable pH environment between 8.5 and 10.5. These application notes provide a detailed protocol for the preparation of ethanolamine acetate buffer and outline its key characteristics.
Key Physicochemical Data
A summary of the relevant properties of ethanolamine is provided in the table below for easy reference during buffer preparation.
| Property | Value |
| pKa of Ethanolamine (at 25 °C) | ~9.5[1][2][3] |
| Effective pH Range | 8.5 - 10.5 |
| Molecular Weight of Ethanolamine | 61.08 g/mol |
| Density of Ethanolamine | 1.012 g/mL |
| Molecular Weight of Acetic Acid | 60.05 g/mol |
| Density of Glacial Acetic Acid | 1.049 g/mL |
Experimental Protocol: Preparation of this compound Buffer
This protocol outlines two common methods for preparing an this compound buffer. Method A involves the precise mixing of stock solutions, which is ideal for reproducibility, while Method B relies on direct pH adjustment, offering flexibility.
Materials and Reagents
-
Ethanolamine
-
Glacial Acetic Acid
-
Deionized Water
-
Calibrated pH meter
-
Volumetric flasks
-
Pipettes
-
Stir plate and stir bar
Method A: Preparation by Mixing Stock Solutions
This method is recommended for achieving a specific pH with high accuracy and reproducibility. The following table provides the approximate volumes of 1 M ethanolamine and 1 M acetic acid stock solutions required to prepare a 100 mM this compound buffer at various pH values.
| Target pH | Volume of 1 M Ethanolamine (mL) | Volume of 1 M Acetic Acid (mL) | Final Volume with Deionized Water (mL) |
| 8.5 | 10 | 8.9 | 100 |
| 9.0 | 10 | 6.8 | 100 |
| 9.5 | 10 | 5.0 | 100 |
| 9.6 | 10 | 4.5 | 100 |
| 10.0 | 10 | 2.8 | 100 |
| 10.5 | 10 | 1.1 | 100 |
Note: The volumes in the table are approximate and may require slight adjustments based on the specific purity of the reagents and the calibration of the pH meter. It is always recommended to verify the final pH of the buffer solution.
Procedure:
-
Prepare Stock Solutions:
-
1 M Ethanolamine: Carefully add 61.08 g (approximately 60.36 mL) of ethanolamine to a 1 L volumetric flask containing approximately 800 mL of deionized water. Mix until fully dissolved and then bring the volume to 1 L with deionized water.
-
1 M Acetic Acid: Carefully add 57.24 mL of glacial acetic acid to a 1 L volumetric flask containing approximately 800 mL of deionized water. Mix and then bring the volume to 1 L with deionized water.
-
-
Prepare the Buffer:
-
In a beaker, add the specified volume of 1 M ethanolamine stock solution from the table above.
-
Add the corresponding volume of 1 M acetic acid stock solution while stirring.
-
Transfer the solution to a volumetric flask of the desired final volume.
-
Add deionized water to bring the solution to the final volume.
-
Verify the pH with a calibrated pH meter and adjust if necessary by adding small increments of either the ethanolamine or acetic acid stock solution.
-
Method B: Preparation by pH Adjustment
This method is suitable when a precise molar ratio of the buffer components is not critical, or for quick preparation of a buffer at a specific pH.
Procedure:
-
Prepare an Ethanolamine Solution:
-
For a 100 mM solution, add 6.11 g (approximately 6.04 mL) of ethanolamine to a beaker containing approximately 800 mL of deionized water. Stir until dissolved.
-
-
Adjust the pH:
-
Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution.
-
Slowly add glacial acetic acid dropwise while continuously monitoring the pH.
-
Continue adding acetic acid until the desired pH is reached.
-
-
Final Volume Adjustment:
-
Once the target pH is achieved, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Logical Workflow for Buffer Preparation
The following diagram illustrates the decision-making process and steps involved in preparing an this compound buffer.
Caption: Workflow for preparing this compound buffer.
References
Application of Ethanolamine and Acetate-Based Solvents in CO2 Capture and Absorption: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The capture and absorption of carbon dioxide (CO2) is a critical area of research for mitigating greenhouse gas emissions. While aqueous solutions of monoethanolamine (MEA) are a well-established benchmark for this process, the scientific community is actively exploring novel solvents to improve efficiency and reduce the energy penalty associated with CO2 capture. This document provides detailed application notes and protocols related to the use of ethanolamine-based systems and acetate-containing ionic liquids for CO2 capture.
It is important to clarify that "ethanolamine acetate" is not commonly used as a standalone solvent for CO2 capture in the reviewed literature. Instead, research focuses on three primary categories of solvents:
-
Aqueous Monoethanolamine (MEA): The industry-standard absorbent, used as a baseline for comparison.
-
Acetate-Based Ionic Liquids (ILs): These are salts that are liquid at low temperatures and can be designed for specific CO2 separation applications. The acetate (B1210297) anion often plays a key role in the CO2 capture mechanism.[1][2]
-
Ethanolamine-Based Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (like ethanolamine) that form a eutectic with a melting point much lower than the individual components.[3][4][5]
These application notes will provide an overview of each solvent type, followed by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Application Notes
Aqueous Monoethanolamine (MEA)
Aqueous MEA solutions are the most mature technology for post-combustion CO2 capture due to their high reactivity with CO2, low cost, and ease of production.[6] Typically, a 30 wt% MEA solution in water is used. The primary mechanism of CO2 capture is a chemical reaction that forms a carbamate.[7][8] A significant drawback of MEA is the high energy requirement for solvent regeneration, which involves heating the CO2-rich solution to break the chemical bonds and release the CO2.[9]
Acetate-Based Ionic Liquids (ILs)
Ionic liquids with acetate anions, such as 1-butyl-3-methylimidazolium acetate ([bmim][OAc]), have been investigated as promising alternatives to aqueous amines.[10] They exhibit negligible vapor pressure, which reduces solvent loss. The CO2 capture mechanism in these ILs can be complex, involving the acetate anion interacting with the CO2 molecule.[1][2][11] Some studies suggest a concerted mechanism that does not involve the formation of a carbene, as was previously hypothesized.[2][11] The energy required for regeneration of these ILs can be lower than that for aqueous MEA.[10]
Ethanolamine-Based Deep Eutectic Solvents (DESs)
Deep eutectic solvents are an emerging class of solvents for CO2 capture. Those formulated with ethanolamine (B43304) as the hydrogen bond donor leverage the reactivity of the amine group. For instance, a DES composed of tetramethylammonium (B1211777) chloride (TMAC), MEA, and lithium chloride has shown high CO2 absorption capacity.[3][12] The capture mechanism in these systems is driven by hydrogen-bonding and electrostatic interactions.[3][12] The properties of DESs can be tuned by varying the components and their molar ratios.
Quantitative Data Presentation
The following tables summarize the CO2 absorption performance of the different solvent systems based on data from the literature.
Table 1: CO2 Absorption Capacity of Various Solvents
| Solvent System | Concentration/Composition | Temperature (°C) | CO2 Absorption Capacity | Reference(s) |
| Aqueous Monoethanolamine (MEA) | 30 wt% | 25 | ~0.5 mol CO2 / mol MEA | [13] |
| Aqueous MEA + AMP | 18 wt% MEA + 12 wt% AMP | Ambient | 0.62 mol CO2 / mol amine | [14] |
| 1-butyl-3-methylimidazolium acetate ([bmim][OAc]) | Neat | Room Temperature | ~0.37 mol CO2 / mol IL | [15] |
| TMAC/MEA/LiCl | Molar Ratio 1:5:0.5 | 50 | 36.81 wt% | [3][12] |
| TMAC/MEA/LiCl + 10% H2O | Molar Ratio 1:5:0.5 | 30 | 37.31 wt% | [3][12] |
Table 2: Regeneration Conditions and Performance
| Solvent System | Regeneration Temperature (°C) | Regeneration Method | Notes | Reference(s) |
| Aqueous Monoethanolamine (MEA) | 120-140 | Thermal (Steam Stripping) | High energy consumption.[16] | [9][16] |
| Aqueous Monoethanolamine (MEA) | 70-90 | Microwave Irradiation | Potential for reduced energy consumption.[17][18] | [17][18] |
| Solvent-Free Alkanolamines | 100-120 | Thermal | Continuous cycles in packed columns. | [19] |
Experimental Protocols
Protocol 1: General CO2 Absorption/Desorption Experiment
This protocol outlines a general procedure for evaluating the CO2 capture performance of a solvent.
1. Materials and Equipment:
-
Solvent (e.g., aqueous MEA, IL, or DES)
-
CO2 gas (pure or mixed with N2)
-
N2 gas (for purging and regeneration)
-
Gas absorption reactor (e.g., stirred tank or bubble column)
-
Gas flow meters/controllers
-
Temperature control system (e.g., water bath)
-
Pressure gauge
-
Gas analysis system (e.g., gas chromatograph or NDIR CO2 sensor)
-
Titration setup or other method for determining CO2 loading in the liquid phase[20]
-
Heating mantle or oil bath for regeneration
-
Condenser to recover evaporated solvent during regeneration
2. Experimental Setup: A schematic of a typical lab-scale absorption-desorption setup is shown below.[21][22][23]
3. Absorption Procedure:
-
Place a known volume and concentration of the solvent into the absorption reactor.
-
Heat or cool the solvent to the desired absorption temperature.
-
Purge the system with N2 to remove any residual air.
-
Start the flow of the CO2-containing gas stream at a known flow rate and concentration.
-
Continuously monitor the CO2 concentration in the outlet gas stream using the gas analyzer.
-
The absorption is complete when the outlet CO2 concentration equals the inlet concentration (saturation).
-
Throughout the experiment, take liquid samples at regular intervals to determine the CO2 loading.
4. Desorption (Regeneration) Procedure:
-
Stop the CO2 gas flow and purge the headspace of the reactor with N2.
-
Heat the CO2-rich solvent to the desired regeneration temperature.
-
The released CO2 is carried by the N2 stream through a condenser (to trap any evaporated solvent) and then to the gas analyzer to quantify the amount of CO2 desorbed.
-
Continue heating until the CO2 concentration in the outlet gas stream returns to baseline.
5. Data Analysis:
-
CO2 Absorption Rate: Calculate the rate of CO2 absorption from the difference in the inlet and outlet CO2 concentrations and the gas flow rate.[24]
-
CO2 Loading: Determine the amount of CO2 absorbed per unit mass or mole of the solvent. This can be done by integrating the absorption rate over time or by direct analysis of the liquid samples (e.g., titration).[20][25][26]
-
Cyclic Capacity: Calculate the difference in CO2 loading between the rich and lean (regenerated) solvent.
-
Regeneration Efficiency: Calculate the percentage of absorbed CO2 that is released during the desorption step.
Protocol 2: Determination of CO2 Loading by Titration
This protocol describes a common method for determining the CO2 concentration in amine solutions.[20]
1. Reagents:
-
CO2-loaded amine solution
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Barium chloride (BaCl2) solution (e.g., 0.1 M)
-
Indicator (e.g., phenolphthalein (B1677637) or a pH meter)
-
Anhydrous methanol (B129727)
2. Procedure:
-
Accurately weigh a sample of the CO2-loaded amine solution into a flask.
-
Add anhydrous methanol to the flask.
-
Add a few drops of indicator or insert a pH electrode.
-
Titrate the solution with the standardized HCl solution to determine the amine concentration.
-
To determine the CO2 content, take another accurately weighed sample of the CO2-loaded amine solution.
-
Add a known excess of NaOH solution to convert all dissolved CO2 species to carbonate.
-
Add BaCl2 solution to precipitate the carbonate as barium carbonate (BaCO3).
-
The excess NaOH in the solution can then be back-titrated with the standardized HCl solution.
-
The amount of CO2 can be calculated from the amount of NaOH that reacted with the dissolved CO2.
Mandatory Visualizations
Caption: Experimental workflow for CO2 absorption and desorption studies.
Caption: Zwitterion mechanism for CO2 capture by aqueous MEA.[7][8][27][28][29]
Caption: Conceptual diagram of CO2 capture by an acetate-based ionic liquid.[1][2][11]
References
- 1. Understanding the mechanism of CO2 capture by 1,3 di-substituted imidazolium acetate based ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. CO2 capture in ionic liquid 1-alkyl-3-methylimidazolium acetate: a concerted mechanism without carbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption of Carbon Dioxide Using Ethanolamine-Based Deep Eutectic Solvents [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Absorption of Carbon Dioxide Using Ethanolamine-Based Deep Eutectic Solvents - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
- 6. Frontiers | MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters [frontiersin.org]
- 7. Mechanisms of CO2 Capture into Monoethanolamine Solution with Different CO2 Loading during the Absorption/Desorption Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of CO2 Capture into Monoethanolamine Solution with Different CO2 Loading during the Absorption/Desorption Processes. | Semantic Scholar [semanticscholar.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CO2 capture in ionic liquid 1-alkyl-3-methylimidazolium acetate: a concerted mechanism without carbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Removal characteristics of CO2 using aqueous MEA/AMP solutions in the absorption and regeneration process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. Microwave swing regeneration of aqueous monoethanolamine for post-combustion CO2 capture [ideas.repec.org]
- 19. A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. CO2 absorption into primary and secondary amine aqueous solutions with and without copper ions in a bubble column - PMC [pmc.ncbi.nlm.nih.gov]
- 25. matec-conferences.org [matec-conferences.org]
- 26. azom.com [azom.com]
- 27. Reaction mechanisms of aqueous monoethanolamine with carbon dioxide: a combined quantum chemical and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. utw10370.utweb.utexas.edu [utw10370.utweb.utexas.edu]
- 29. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Gas Sweetening with Ethanolamine Acetate
Introduction
Gas sweetening, the process of removing acidic gases such as carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from natural gas and other gas streams, is a critical step in gas processing.[1][2] Alkanolamines, such as monoethanolamine (MEA) and diethanolamine (B148213) (DEA), are widely used solvents for this purpose due to their high reactivity with acid gases.[3] This document details the experimental setup and protocols for gas sweetening using ethanolamine (B43304) acetate (B1210297), a protic ionic liquid, which offers potential advantages such as lower vapor pressure and higher thermal stability compared to traditional aqueous amine solutions.[4][5]
The protocols provided are designed for researchers and scientists in the fields of chemical engineering, materials science, and drug development who are exploring novel solvents for carbon capture and gas purification. The experimental setup is based on a continuous absorption-desorption process.[6][7][8]
Experimental Protocols
Synthesis of Ethanolamine Acetate
Objective: To synthesize the protic ionic liquid this compound from ethanolamine and acetic acid.
Materials:
-
Monoethanolamine (MEA)
-
Acetic acid (glacial)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Place a known molar amount of monoethanolamine into a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to manage the exothermic reaction.
-
Slowly add an equimolar amount of glacial acetic acid to the monoethanolamine via a dropping funnel while continuously stirring.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-3 hours to ensure the reaction goes to completion.
-
Remove any residual water or unreacted starting materials using a rotary evaporator at elevated temperature and reduced pressure.
-
The resulting viscous liquid is this compound. Characterize the product using techniques such as NMR spectroscopy and FTIR to confirm its structure and purity.
Gas Sweetening Experimental Setup
The experimental setup consists of a continuous absorption-desorption loop. The sour gas is fed into an absorption column where it comes into contact with the lean this compound solvent. The rich solvent, laden with acid gases, is then heated in a stripping column to release the absorbed gases and regenerate the solvent.
Key Components:
-
Gas Delivery System: Mass flow controllers to regulate the flow of CO₂ and a carrier gas (e.g., N₂).
-
Absorption Column: A packed-bed column to facilitate gas-liquid contact.
-
Solvent Circulation System: A pump to circulate the this compound solvent.
-
Heating and Cooling System: Heat exchangers to control the temperature of the lean and rich solvent streams.
-
Stripping Column: A packed-bed column with a reboiler to heat the rich solvent for regeneration.
-
Gas Analysis System: A gas chromatograph or an infrared gas analyzer to measure the concentration of acid gases in the inlet and outlet gas streams.
Experimental Procedure for CO₂ Absorption
Objective: To determine the CO₂ absorption efficiency of this compound.
Procedure:
-
Prepare a known concentration of this compound solution (e.g., 30 wt% in water, or as a pure solvent).
-
Circulate the lean solvent through the absorption column at a constant flow rate.
-
Introduce a simulated sour gas stream (e.g., 15% CO₂ in N₂) into the bottom of the absorption column at a known flow rate.[9]
-
Maintain the absorber at a constant temperature and pressure (e.g., 298.15 K and 101 kPa).[10]
-
Continuously measure the CO₂ concentration in the gas stream exiting the top of the absorption column.
-
The CO₂ absorption efficiency can be calculated using the following formula: Efficiency (%) = [(CO₂_inlet - CO₂_outlet) / CO₂_inlet] x 100
-
Collect samples of the rich solvent from the bottom of the absorber to determine the CO₂ loading (moles of CO₂ per mole of amine).
Experimental Procedure for Solvent Regeneration
Objective: To regenerate the CO₂-rich this compound and determine the desorption efficiency.
Procedure:
-
Pump the rich solvent from the absorption column through a heat exchanger to preheat it.
-
Introduce the preheated rich solvent into the top of the stripping column.
-
Heat the solvent in the reboiler at the bottom of the stripper to a specified temperature (e.g., 100-120°C) to promote the release of CO₂.[11]
-
The released CO₂ and water vapor exit from the top of the stripper.
-
The regenerated (lean) solvent is cooled in a heat exchanger and recirculated back to the absorption column.
-
The desorption efficiency can be determined by analyzing the CO₂ loading of the lean solvent exiting the stripper.
Data Presentation
Table 1: CO₂ Absorption Performance of Various Solvents
| Solvent | Concentration (wt%) | Temperature (K) | Pressure (kPa) | CO₂ Capture Efficiency (%) | Reference |
| Monoethanolamine (MEA) | 30 | Ambient | Atmospheric | >97 | [9] |
| [emim][Ac] (Ionic Liquid) | 100 | 313 | 4 | 61 | [7][8] |
| This compound (estimated) | 30-100 | 298-313 | 101 | 90-95 | N/A |
Table 2: Experimental Parameters for Gas Sweetening with this compound
| Parameter | Value | Unit |
| Absorption | ||
| Solvent Concentration | 30 | wt% in water |
| Solvent Flow Rate | 0.1 - 1 | L/min |
| Gas Flow Rate | 1 - 10 | L/min |
| CO₂ Concentration in Inlet Gas | 15 | % |
| Absorption Temperature | 25 - 40 | °C |
| Absorption Pressure | 1 - 10 | atm |
| Desorption (Stripping) | ||
| Stripping Temperature | 100 - 120 | °C |
| Stripping Pressure | 1 - 2 | atm |
Visualizations
Experimental Workflow
Caption: Experimental workflow from solvent synthesis to the gas sweetening process.
Logical Relationship of the Absorption-Desorption Cycle
Caption: The logical cycle of the solvent in the absorption-desorption process.
References
- 1. Understanding gas sweetening processes | Gas Processing & LNG [gasprocessingnews.com]
- 2. projekter.aau.dk [projekter.aau.dk]
- 3. penedulearning.com [penedulearning.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. ou.edu [ou.edu]
- 7. Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijetch.org [ijetch.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Frontiers | A Novel Strategy for Carbon Capture and Sequestration by rHLPD Processing [frontiersin.org]
Application Notes and Protocols for Ethanolamine Acetate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine (B43304) acetate (B1210297), the salt formed from the weak base ethanolamine and the weak acid acetic acid, serves as a versatile excipient in pharmaceutical formulations. Its utility stems from its ability to function as a buffering agent, a pH modifier, and a solubility enhancer, particularly for poorly soluble acidic active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the effective use of ethanolamine acetate in pharmaceutical research and development.
Ethanolamine is employed in pharmaceutical preparations primarily for buffering and the creation of emulsions.[1] As a pH regulator, it can be crucial for the stability and efficacy of the API.[2] For acidic APIs, ethanolamine can form salts which are generally more water-soluble, thereby improving bioavailability.[3] Acetate is a commonly used buffer in parenteral formulations and can also be used to form salts of basic drugs.[4] The combination of ethanolamine and acetic acid to form this compound in situ or using it as a pre-formed salt can provide a stable and effective formulation vehicle.
Key Applications
-
pH Modification and Buffering: this compound buffers can be used to maintain the pH of a formulation within a desired range, which is critical for the stability of many APIs.[2] The buffering capacity is most effective near the pKa values of acetic acid (around 4.76) and the protonated form of ethanolamine (around 9.5).
-
Solubility Enhancement of Poorly Soluble APIs: For acidic drugs, the formation of an ethanolamine salt can significantly increase aqueous solubility. This is a common strategy to improve the dissolution rate and bioavailability of BCS Class II and IV drugs.[3][5]
-
Formulation of Parenteral Products: Due to its aqueous solubility and buffering capacity, this compound is a suitable excipient for injectable formulations, including intravenous, intramuscular, and subcutaneous routes.[6] Careful consideration must be given to the final pH and osmolality of the parenteral product to ensure patient comfort and safety.[7]
Data Presentation
The following tables provide illustrative quantitative data on the effect of this compound on the solubility and stability of a model acidic API, such as a non-steroidal anti-inflammatory drug (NSAID).
Table 1: Solubility Enhancement of a Model Acidic API
| Formulation Vehicle | pH | Solubility (mg/mL) at 25°C | Fold Increase in Solubility |
| Deionized Water | 5.5 | 0.05 | 1.0 |
| 0.1 M Acetate Buffer | 4.7 | 0.12 | 2.4 |
| 0.1 M Ethanolamine Solution | 10.5 | 15.2 | 304.0 |
| 0.1 M this compound Buffer | 7.4 | 12.5 | 250.0 |
| 0.1 M this compound Buffer with 10% Ethanol | 7.4 | 18.8 | 376.0 |
This data is illustrative and will vary depending on the specific API.
Table 2: Stability of a Model Acidic API in Solution (40°C)
| Formulation Vehicle | Initial API Concentration (mg/mL) | % API Remaining after 30 days | % Degradant Formed after 30 days |
| Deionized Water | 1.0 | 85.2 | 14.8 |
| 0.1 M Acetate Buffer (pH 4.7) | 1.0 | 92.5 | 7.5 |
| 0.1 M this compound Buffer (pH 7.4) | 1.0 | 98.1 | 1.9 |
| 0.1 M this compound Buffer (pH 8.5) | 1.0 | 95.3 | 4.7 |
This data is illustrative and degradation pathways and rates are API-specific.
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Stock Solution (pH 7.4)
Objective: To prepare a stock solution of this compound for use as a formulation buffer and solubilizer.
Materials:
-
Ethanolamine (M.W. 61.08 g/mol )
-
Glacial Acetic Acid (M.W. 60.05 g/mol )
-
Water for Injection (WFI) or deionized water
-
pH meter
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
In a 1 L volumetric flask, add approximately 800 mL of WFI.
-
While stirring, slowly add 6.11 g (approximately 5.9 mL) of ethanolamine to the water.
-
Slowly add 5.72 mL of glacial acetic acid to the solution.
-
Allow the solution to equilibrate and check the pH.
-
Adjust the pH to 7.4 by adding small increments of a 1 M solution of either acetic acid or ethanolamine.
-
Once the desired pH is reached, add WFI to bring the final volume to 1 L.
-
Filter the buffer solution through a 0.22 µm filter for sterilization if intended for parenteral use.
Protocol 2: Determination of API Solubility in this compound Buffer
Objective: To quantify the increase in solubility of a poorly soluble acidic API in the presence of this compound.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
0.1 M this compound Buffer (pH 7.4, from Protocol 1)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for the API
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of the API powder to several vials.
-
Add a fixed volume (e.g., 5 mL) of the 0.1 M this compound buffer to each vial.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet the undissolved API.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered sample with a suitable mobile phase and analyze the API concentration using a validated HPLC method.
-
Repeat the experiment in triplicate to ensure reproducibility.
Protocol 3: Evaluation of API Stability in this compound Formulation
Objective: To assess the chemical stability of an API in an this compound-based formulation under accelerated conditions.
Materials:
-
API solution in 0.1 M this compound Buffer (pH 7.4) at a known concentration.
-
Stability chambers set to accelerated conditions (e.g., 40°C/75% RH).
-
HPLC system with a validated stability-indicating method capable of separating the API from its degradation products.
-
Vials suitable for stability studies.
Procedure:
-
Prepare a batch of the API formulation using the this compound buffer.
-
Fill the formulation into stability vials and seal them.
-
Place the vials in the stability chamber.
-
At predetermined time points (e.g., 0, 7, 14, and 30 days), remove a set of vials from the chamber.
-
Visually inspect the samples for any changes in color or for the presence of particulate matter.
-
Measure the pH of the samples.
-
Analyze the samples using the stability-indicating HPLC method to determine the concentration of the API and any degradation products.
-
Calculate the percentage of API remaining and the percentage of each degradant formed at each time point.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a pharmaceutical formulation.
Caption: Mechanism of solubility enhancement of an acidic drug using this compound.
References
- 1. Stability of Ketorolac Tromethamine in IV Solutions and Waste Reduction | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 2. Stability of ketorolac tromethamine in 5% dextrose injection and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erpublications.com [erpublications.com]
- 7. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for the Quantification of Ethanolamine Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of ethanolamine (B43304) acetate (B1210297), a salt comprised of the active pharmaceutical ingredient precursor ethanolamine and an acetate counterion. The following protocols are designed to be implemented in a research and quality control setting for the accurate determination of both the ethanolamine cation and the acetate anion.
Quantification of Ethanolamine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method provides a highly sensitive and selective approach for the quantification of ethanolamine in various matrices, including pharmaceutical formulations and biological samples. The protocol is adapted from established methods for ethanolamine analysis.
Data Presentation: HPLC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Instrumentation | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer | |
| Column | HILIC Silica (100 x 2.1 mm, 3 µm) or Acclaim Trinity P1 (2.1 x 100 mm, 3 µm) | |
| Mobile Phase A | 50 mM Ammonium Formate in Water, pH 3.7 | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 5 µL | |
| Column Temperature | 35 °C | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transition | m/z 62 -> m/z 44 (Ethanolamine) | |
| Limit of Detection (LOD) | 5 ppb | |
| Linearity Range | 5 - 1000 ppb (r² > 0.99) |
Experimental Protocol: HPLC-MS/MS Analysis
1. Standard Preparation:
- Prepare a 1 mg/mL stock solution of ethanolamine acetate in deionized water.
- Prepare a series of calibration standards ranging from 5 ppb to 1000 ppb by serial dilution of the stock solution with deionized water.
2. Sample Preparation:
- Accurately weigh a sample of the this compound drug product.
- Dissolve the sample in a known volume of deionized water to achieve a theoretical concentration within the calibration range.
- Filter the sample solution through a 0.22 µm syringe filter prior to injection.
3. HPLC-MS/MS System Setup and Analysis:
- Equilibrate the HPLC system with the initial mobile phase composition.
- Set up the mass spectrometer with the specified ionization and MRM parameters.
- Inject the prepared standards and samples.
- Acquire data and process the chromatograms to determine the peak area of ethanolamine.
4. Quantification:
- Construct a calibration curve by plotting the peak area of the ethanolamine standards against their corresponding concentrations.
- Determine the concentration of ethanolamine in the sample by interpolating its peak area from the calibration curve.
- Calculate the amount of this compound in the original sample based on the determined ethanolamine concentration and the molecular weights of ethanolamine and this compound.
Workflow Diagram: HPLC-MS/MS Quantification of Ethanolamine
Application Notes and Protocols: Ethanolamine Acetate as a Corrosion Inhibitor for Steel Alloys
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethanolamine (B43304) and its derivatives are recognized as effective corrosion inhibitors for steel alloys in various environments, including saline solutions, acidic media, and within concrete structures.[1][2][3] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates corrosive processes.[1][4][5] This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of ethanolamine-based compounds, with a specific focus on the conceptual application of ethanolamine acetate (B1210297), drawing parallels from studies on similar ethanolamine-carboxylic acid formulations.
The primary mechanism of inhibition involves the adsorption of the ethanolamine molecules onto the steel surface. This can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption), leading to the formation of a protective film that isolates the metal from the corrosive environment.[1][4] The presence of heteroatoms like nitrogen and oxygen in the ethanolamine structure facilitates this adsorption process.
Data Presentation
The following tables summarize quantitative data on the corrosion inhibition efficiency of ethanolamine-based inhibitors on steel alloys, as determined by various experimental techniques.
Table 1: Corrosion Inhibition Efficiency Determined by Weight Loss
| Inhibitor | Concentration (ppm) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Ethanolamine | 5 mM | 1.0 M Sulfamic Acid | 28 | 39.8 | [3] |
| Ethanolamine | 10 mM | 1.0 M Sulfamic Acid | 28 | 83.5 | [3] |
| Ethanolamine | 15 mM | 1.0 M Sulfamic Acid | 28 | 92.4 | [3] |
| Diethanolamine | 15 mM | 1.0 M Sulfamic Acid | 28 | ~90 | [3] |
| Triethanolamine | 15 mM | 1.0 M Sulfamic Acid | 28 | ~88 | [3] |
| Ethanolamine Formate (PIL 01) | 250 | 3.5% NaCl | 25 | >40 | [6] |
| Ethanolamine Formate (PIL 01) | 500 | 3.5% NaCl | 25 | ~70 | [6] |
| Ethanolamine Formate (PIL 01) | 1000 | 3.5% NaCl | 25 | >82 | [6] |
Table 2: Electrochemical Parameters from Potentiodynamic Polarization
| Inhibitor | Concentration (ppm) | Corrosive Medium | Corrosion Current Density (i_corr, µA/cm²) | Corrosion Potential (E_corr, V vs. SCE) | Inhibition Efficiency (%) | Reference |
| Blank | 0 | 3.5% NaCl | 15.8 | -0.498 | - | [6] |
| Ethanolamine Formate (PIL 01) | 250 | 3.5% NaCl | 5.6 | -0.412 | 64.6 | [6] |
| Ethanolamine Formate (PIL 01) | 500 | 3.5% NaCl | 3.2 | -0.395 | 79.7 | [6] |
| Ethanolamine Formate (PIL 01) | 1000 | 3.5% NaCl | 1.9 | -0.384 | 88.0 | [6] |
| MEA | - | Realkalized Concrete Sim. | -3.76 (decrease) | +84 (shift, mV) | - | [7] |
| DMEA | - | Realkalized Concrete Sim. | -2.33 (decrease) | +66 (shift, mV) | - | [7] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (ppm) | Corrosive Medium | Charge Transfer Resistance (R_ct, Ω·cm²) | Double Layer Capacitance (C_dl, µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | 0 | 3.5% NaCl | 1.2 k | 350 | - | [6] |
| Ethanolamine Formate (PIL 01) | 250 | 3.5% NaCl | 4.5 k | 150 | 73.3 | [6] |
| Ethanolamine Formate (PIL 01) | 500 | 3.5% NaCl | 8.2 k | 80 | 85.4 | [6] |
| Ethanolamine Formate (PIL 01) | 1000 | 3.5% NaCl | 15.6 k | 40 | 92.3 | [6] |
Experimental Protocols
Weight Loss Method
This gravimetric technique provides a direct measure of corrosion rate and inhibition efficiency.[8][9][10][11]
a. Materials and Equipment:
-
Steel alloy coupons of known dimensions and composition.
-
Abrasive papers of various grits (e.g., 200, 400, 600, 800, 1200).
-
Analytical balance (accuracy ±0.1 mg).
-
Corrosive solution (e.g., 3.5% NaCl).
-
Ethanolamine acetate inhibitor solutions of varying concentrations.
-
Glass beakers and hooks.
-
Acetone and distilled water for cleaning.
-
Drying oven or desiccator.
b. Protocol:
-
Mechanically polish the steel coupons with successive grades of abrasive paper to a mirror finish.
-
Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Immerse the coupons in beakers containing the corrosive solution with and without different concentrations of this compound. Ensure the coupons are fully submerged and suspended using glass hooks.
-
Maintain the beakers at a constant temperature for a specified duration (e.g., 24, 48, or 100 hours).[3][6]
-
After the immersion period, retrieve the coupons.
-
Remove the corrosion products by gentle cleaning with a soft brush, rinse with distilled water and acetone, and dry.
-
Weigh the cleaned and dried coupons to obtain the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (mm/year) = (K × ΔW) / (A × T × D)
-
Where K is a constant (8.76 × 10^4), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the steel in g/cm³.
-
-
Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Measurements
Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide insights into the corrosion mechanism and the inhibitor's performance.[12][13][14][15][16][17]
a. Materials and Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode electrochemical cell (working electrode: steel alloy; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite).
-
Corrosive solution with and without inhibitor.
b. Protocol for Potentiodynamic Polarization (PDP):
-
Prepare the working electrode by embedding a steel sample in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface to a mirror finish, clean, and dry as described in the weight loss protocol.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.
-
Allow the system to stabilize by monitoring the open circuit potential (OCP) for approximately 30-60 minutes until a steady state is reached.[6]
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[16]
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency using the i_corr values:
-
Inhibition Efficiency (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
c. Protocol for Electrochemical Impedance Spectroscopy (EIS):
-
Use the same three-electrode cell setup and electrode preparation as for the PDP measurements.
-
After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[18]
-
Measure the impedance response of the system.
-
Represent the data using Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency using the R_ct values:
-
Inhibition Efficiency (%) = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Adsorption of Hydrophilic Amine-Based Protic Ionic Liquids on Iron-Based Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Secure Verification [cer.ihtm.bg.ac.rs]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
synthesis of N-(2-hydroxyethyl)acetamide from ethanolamine and an acetate source.
Introduction
N-(2-hydroxyethyl)acetamide, also known as N-acetylethanolamine, is an organic compound with applications in various industrial and research fields.[1][2] As a member of the N-acylethanolamine (NAE) family, it serves as a valuable building block in organic synthesis and holds relevance for professionals in biochemistry and drug development due to the biological activities of related NAEs.[1][3] These application notes provide detailed protocols for the synthesis of N-(2-hydroxyethyl)acetamide from ethanolamine (B43304) using two common acetate (B1210297) sources: acetic anhydride (B1165640) and methyl acetate. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on reproducibility and clarity.
General Reaction Scheme
The synthesis involves the N-acylation of ethanolamine. An acetyl group from an acetate source is transferred to the nitrogen atom of ethanolamine, forming an amide bond. This reaction is a fundamental transformation in organic chemistry.
References
Application Notes and Protocols: Synthesis of N-Acyl Ethanolamide Surfactants Using Ethanolamine
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the synthesis of N-acyl ethanolamide surfactants. While the direct application of pre-formed ethanolamine (B43304) acetate (B1210297) in surfactant synthesis is not extensively documented in scientific literature, the reaction of ethanolamine with fatty acids (or their esters) is a primary and well-established method for producing this class of non-ionic surfactants. The acetate ion may be present in certain buffered reaction systems, such as those employing an acetate buffer for pH control during enzymatic synthesis.[1]
The core reaction involves the formation of an amide bond between the amino group of ethanolamine and the carboxyl group of a fatty acid, resulting in an amphiphilic molecule with a polar head group (from ethanolamine) and a nonpolar tail (from the fatty acid).
Core Application: Synthesis of N-Acyl Ethanolamides
N-acyl ethanolamides are widely used as surfactants in various industries due to their properties as foam stabilizers, thickeners, and emulsifiers.[2] Their synthesis can be achieved through both chemical and enzymatic methods.
Experimental Protocols
Two primary methods for the synthesis of N-acyl ethanolamides are detailed below: chemical amidation and enzymatic synthesis.
Protocol 1: Chemical Synthesis via Direct Amidation
This protocol describes the synthesis of fatty ethanolamides by direct amidation of a fatty acid with monoethanolamine using a metal catalyst.[2] This method is advantageous because the only by-product is water.[2]
Materials:
-
Lauric Acid or Palmitic Acid
-
Monoethanolamine (MEA)
-
Zirconium (IV) chloride (ZrCl₄) catalyst
-
n-hexane
-
Isopropanol
-
Citric Acid
Procedure: [2]
-
In a three-neck flask equipped with a stirrer and condenser, dissolve the fatty acid (lauric or palmitic acid) in a mixture of n-hexane and isopropanol.
-
Add monoethanolamine to the flask. The molar ratio of MEA to fatty acid can be optimized, with ratios up to 10:1 showing increased conversion.[2]
-
Add the Zirconium (IV) chloride catalyst to the mixture (e.g., 2-7% w/w of the fatty acid).
-
Heat the reaction mixture to 65°C while stirring at 250 rpm for 3 hours.
-
After the reaction, cool the mixture and add a 5 mL citric acid solution to precipitate the catalyst.
-
Separate the precipitate by filtration.
-
Remove the solvent mixture from the filtrate using a rotary evaporator at 90°C.
-
Add acetone to the resulting product to dissolve and remove any unreacted monoethanolamine.
-
Isolate the final N-acyl ethanolamide product.
Protocol 2: Enzymatic Synthesis via N-Acylation
Enzymatic synthesis offers a milder and more selective route to N-acyl ethanolamides, often with high yields under optimized conditions.[3][4] This protocol is based on the lipase-catalyzed N-acylation of ethanolamine.
Materials: [4]
-
Ethanolamine
-
Unsaturated Fatty Acid (e.g., Oleic Acid)
-
Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B, CALB)
Procedure: [4]
-
In a round-bottom flask, dissolve ethanolamine (1 mmol) and the fatty acid (1 mmol) in hexane (1 mL).
-
Add the immobilized lipase catalyst to the mixture (e.g., 50% by weight relative to total reactants).
-
Agitate the reaction mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 15 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
-
Upon completion, remove the hexane solvent under reduced pressure.
-
The final product can be further purified by crystallization to achieve high purity. A yield of 73.5% with 96.1% purity has been reported for oleoylethanolamide after crystallization.[4]
Data Presentation
The following tables summarize key quantitative data from the literature regarding the synthesis and properties of ethanolamine-based surfactants.
Table 1: Reaction Conditions for N-Acyl Ethanolamide Synthesis
| Parameter | Chemical Synthesis (Lauric Acid)[2] | Enzymatic Synthesis (Oleic Acid)[4] | Enzymatic Synthesis (Lauric Acid)[5] |
| Reactants | Lauric Acid, Monoethanolamine | Oleic Acid, Ethanolamine | Lauric Acid, Ethanolamine |
| Catalyst | Zirconium (IV) chloride | Immobilized Lipase B | Lipase |
| Solvent | n-hexane/isopropanol | Hexane | Acetonitrile |
| Temperature | 65°C | 40°C | Not specified |
| Time | 3 hours | 15 hours | 1.5 hours |
| Substrate Ratio (Amine:Acid) | 10:1 - 11:1 | 1:1 | 2 M substrate loading |
| Reported Yield/Conversion | High conversion (specific % not stated) | 73.5% (after crystallization) | 92 mole % |
Table 2: Surface Active Properties of Fatty Acid Amide Surfactants
| Surfactant Compound | Critical Micelle Concentration (CMC) |
| Lauroyl Diethanolamide | 0.63 mM |
| Decanoyl Diethanolamide | 1.10 mM |
| Octanoyl Diethanolamide | 1.45 mM |
| Data sourced from a study on diethanolamide surfactants, which are structurally related to monoethanolamides and demonstrate typical surfactant properties.[6] |
Visualizations
Reaction Scheme
The following diagram illustrates the general chemical reaction for the synthesis of N-acyl ethanolamide from a fatty acid and ethanolamine.
Caption: General reaction for the synthesis of N-acyl ethanolamide.
Experimental Workflow
This diagram outlines the typical workflow for the chemical synthesis and purification of N-acyl ethanolamides.
Caption: Workflow for chemical synthesis of N-acyl ethanolamides.
References
- 1. US8377662B2 - Process for the production of N-acyl-phosphatidyl-ethanolamine - Google Patents [patents.google.com]
- 2. arpnjournals.org [arpnjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of amide surfactants from ethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
troubleshooting low yield in ethanolamine acetate synthesis
Technical Support Center: Ethanolamine (B43304) Acetate (B1210297) Synthesis
This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of ethanolamine acetate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
This compound is typically synthesized via a direct O-acetylation of ethanolamine. This method is efficient, often involving a single step with high reported yields. The reaction involves treating ethanolamine with an acetylating agent like acetyl chloride in the presence of a base to neutralize the acid byproduct.[1]
Q2: What are the most common causes of low yield in this compound synthesis?
Low yields in this synthesis can often be traced back to several critical factors:
-
Presence of Moisture: Water can react with the acetylating agent and any strong bases used, reducing their effectiveness.[2]
-
Impure Reactants: The purity of ethanolamine and the acetylating agent is crucial. Impurities can lead to side reactions or inhibit the primary reaction.
-
Incorrect Stoichiometry: The molar ratios of ethanolamine, the acetylating agent, and the base must be precise to drive the reaction to completion and minimize side products.[2]
-
Suboptimal Reaction Temperature: Temperature control is vital. If the temperature is too low, the reaction may be slow or incomplete. Conversely, high temperatures can promote decomposition or side reactions.[2][3]
-
Product Decomposition: Ethanolamine and its derivatives can be susceptible to thermal and oxidative degradation, especially at elevated temperatures or in the presence of oxygen.[4][5]
-
Inefficient Purification: Significant product loss can occur during the isolation and purification steps if the chosen method is not optimal.[6]
Q3: I suspect my reagents are impure. How can I check them?
Ensuring the purity of your starting materials is a critical first step.
-
Ethanolamine: Purity can be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][8] Titration with a standardized acid can also determine the concentration of the amine.
-
Acetic Acid/Acetyl Chloride: The purity of acetic acid can be determined by titration with a standard base. For acetyl chloride, IR spectroscopy can confirm the presence of the characteristic carbonyl peak and the absence of a broad hydroxyl peak that would indicate hydrolysis to acetic acid.
Q4: I am observing significant side products. What are they and how can I minimize them?
The primary side reaction of concern is the N-acetylation of ethanolamine to form N-(2-hydroxyethyl)acetamide, competing with the desired O-acetylation.[9] Additionally, self-condensation or polymerization can occur under certain conditions.[3]
-
Minimizing N-acetylation: One strategy is to protect the amine group (e.g., with a Boc group), perform the O-acetylation, and then deprotect the amine. While this involves more steps, it ensures high selectivity for the desired product.[1]
-
Controlling Conditions: Running the reaction at controlled, often cooler temperatures (e.g., 0-20°C) can favor the desired kinetic product.[1]
Q5: My reaction mixture turned dark brown. What does this indicate?
Darkening of the reaction mixture often suggests degradation of the ethanolamine reactant or the product.[10] Oxidative degradation is a known issue with amines, and it can be accelerated by heat and the presence of certain metal impurities.[4][5] To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and ensure your glassware is scrupulously clean.
Troubleshooting Flowchart
This flowchart provides a logical workflow for diagnosing the cause of low yields.
Data Summary
Comparison of Synthesis Methods
The choice of synthetic route can significantly impact the final yield. Direct acetylation is often higher yielding in a single step, while protection strategies offer better selectivity at the cost of more steps.
| Parameter | Method 1: Direct Selective O-Acetylation | Method 2: N-Boc Protection & Deprotection |
| Starting Material | Ethanolamine | N-Boc-ethanolamine |
| Key Reagents | Acetyl chloride, Triethylamine (B128534) | Benzoyl chloride, Triethylamine, 4N HCl in dioxane |
| Solvent | Chloroform | Dichloromethane, Dioxane |
| Reaction Temperature | 20 °C | 0 °C to Room Temperature |
| Reaction Time | 24 hours | ~3-4 hours |
| Reported Yield | 93.0%[1][11] | 60% (for the protected intermediate)[1] |
Key Experimental Protocols
Protocol 1: Direct Selective O-Acetylation of Ethanolamine[1]
This protocol outlines a high-yield, one-step synthesis of 2-aminoethyl acetate (the ester form, which can be converted to the acetate salt).
Materials:
-
Ethanolamine
-
Acetyl chloride
-
Triethylamine (base)
-
Chloroform (solvent)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine in chloroform.
-
Cool the flask in an ice bath to 0°C.
-
Add triethylamine to the solution.
-
Add acetyl chloride dropwise from the dropping funnel while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 20°C for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, proceed with an aqueous workup to isolate the crude product. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation[6][12]
Purification is critical to achieving a high final yield of pure product. Vacuum distillation is effective for liquid this compound.
Equipment:
-
Distillation flask and receiving flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed for vacuum.
-
Place the crude this compound into the distillation flask.
-
Gradually reduce the pressure in the system to the desired level (e.g., ~4 Torr).[6]
-
Begin heating the distillation flask gently with the heating mantle.
-
Discard the initial low-boiling fraction, which may contain volatile impurities.
-
Collect the main fraction that distills at a constant temperature. The boiling point will depend on the pressure.
-
Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile residues.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
Visualization of Experimental Workflow
This diagram illustrates the general steps involved in the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN118067889A - Method for determining ethanolamine substances by gas chromatography-mass spectrometry - Google Patents [patents.google.com]
- 8. osti.gov [osti.gov]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. benchchem.com [benchchem.com]
identifying and minimizing side reactions in ethanolamine acetate production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethanolamine (B43304) acetate (B1210297), primarily in the form of N-(2-hydroxyethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between ethanolamine and acetic acid?
The reaction between ethanolamine and acetic acid is a nucleophilic acyl substitution that primarily forms N-(2-hydroxyethyl)acetamide, an amide, with water as the main byproduct.[1][2][3] The reaction is reversible.
Q2: What are the main side reactions to consider in ethanolamine acetate synthesis?
The primary side reactions include:
-
O-acylation: Acetylation of the hydroxyl group of ethanolamine to form 2-aminoethyl acetate. This can be followed by N-acylation to yield a diacylated byproduct.
-
Unreacted Starting Materials: Due to the reversible nature of the reaction, unreacted ethanolamine and acetic acid will likely be present in the crude product.[4]
-
Hydrolysis: The amide or ester products can be hydrolyzed back to ethanolamine and acetic acid in the presence of water.
Q3: How can I drive the reaction towards the desired amide product?
To favor the formation of N-(2-hydroxyethyl)acetamide, it is crucial to remove water as it is formed.[1][3] This can be achieved by:
-
Azeotropic distillation: Using a solvent like toluene (B28343) or xylene with a Dean-Stark apparatus to remove water.
-
Dehydrating agents: Employing molecular sieves, though this is less practical for large-scale synthesis.[1]
-
High temperatures: Thermal condensation at temperatures above 160°C can drive the reaction, but may not be suitable for sensitive substrates.[1][3]
Q4: Is a catalyst necessary for this reaction?
While the direct thermal condensation is possible, it often requires high temperatures.[1][3] Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can be used to accelerate the reaction at lower temperatures. However, the choice of catalyst should be made carefully to avoid unwanted side reactions.
Troubleshooting Guides
Problem 1: Low yield of N-(2-hydroxyethyl)acetamide.
| Possible Cause | Suggested Solution |
| Incomplete reaction/Equilibrium not shifted | Remove water during the reaction using a Dean-Stark apparatus or by performing the reaction at a high enough temperature to distill off the water.[1][3] |
| Suboptimal reaction temperature | If the temperature is too low, the reaction rate will be slow. If it's too high, degradation or side reactions may occur. Empirically determine the optimal temperature for your specific setup, often in the range of 140-180°C for thermal amidation. |
| Incorrect stoichiometry | An excess of one reactant can be used to drive the reaction to completion. Consider using a slight excess of acetic acid. |
| Hydrolysis during workup | Ensure that the workup procedure is anhydrous until the product is isolated. |
Problem 2: Presence of significant amounts of 2-aminoethyl acetate (O-acylation product).
| Possible Cause | Suggested Solution |
| Reaction conditions favoring esterification | The N-acylation is generally thermodynamically favored over O-acylation. However, kinetic control at lower temperatures might favor the O-acylated product. Consider increasing the reaction temperature and time to allow for the conversion of the ester to the more stable amide. |
| Use of certain activating agents | If using an activating agent for acetic acid (e.g., acetic anhydride), the reaction conditions can influence the selectivity. Direct amidation at higher temperatures generally favors the amide. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials | Ethanolamine and acetic acid can be removed by vacuum distillation.[4] Acetic acid can also be neutralized with a mild base during an aqueous workup, though this may risk hydrolysis of the product.[4] |
| Formation of diacylated byproduct | This impurity, having a higher boiling point, can be separated from the desired mono-amide by fractional vacuum distillation. Flash column chromatography can also be an effective purification method.[4] |
| Product decomposition during distillation | N-(2-hydroxyethyl)acetamide has a high boiling point. Distillation should be performed under reduced pressure to avoid thermal degradation.[4] |
Quantitative Data
The following table presents typical conditions for amidation reactions that can be used as a starting point for the synthesis of N-(2-hydroxyethyl)acetamide. Note that optimal conditions should be determined experimentally.
| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palmitic Acid, Ethanolamine | Acid Chloride in THF, NEt₃ | 0 | 0.5 | >99 (crude) | Reddit user experience |
| Palm Oil, N-(2-hydroxyethyl) aminoethylamine | None | 140 | 2 | Not specified | [5] |
| Stearic Acid, Ethanolamine | Heterogeneous (e.g., Fe-Beta-150) in Hexane | 180 | Not specified | High | [6] |
| Carboxylic Acids, Amines | TiF₄ in Toluene | 110 | 12-24 | 90-99 | [7] |
Experimental Protocols
General Protocol for the Synthesis of N-(2-hydroxyethyl)acetamide
This is a general procedure and may require optimization.
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.
-
Charging Reactants: To the flask, add ethanolamine (1.0 equivalent) and acetic acid (1.1 equivalents) in a suitable solvent for azeotropic water removal (e.g., toluene or xylene).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or by observing the cessation of water collection.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.
Protocol for Purity Assessment by HPLC
This protocol is a general guideline for the analysis of N-(2-hydroxyethyl)acetamide.
-
Instrumentation and Conditions:
-
HPLC System: An HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. For MS compatibility, use formic acid as an additive instead of phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the area percentages of the peaks.
Protocol for Impurity Identification by GC-MS
This protocol provides a general method for identifying volatile and semi-volatile impurities.
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity column suitable for amine analysis (e.g., a specially deactivated ZB-5MSplus).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C).
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 30-450.[5]
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Derivatization (e.g., acetylation) may be necessary for better chromatographic performance of polar analytes.
-
-
Analysis: Inject the sample and analyze the resulting total ion chromatogram. Identify peaks by comparing their mass spectra to a library (e.g., NIST).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. CN118067889A - Method for determining ethanolamine substances by gas chromatography-mass spectrometry - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Separation of N-(2-Hydroxyethyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]
purification techniques for high-purity ethanolamine acetate
Technical Support Center: High-Purity Ethanolamine (B43304) Acetate (B1210297)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols for the purification of high-purity ethanolamine acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound typically originate from the synthesis process or subsequent degradation. Common impurities include:
-
Residual Starting Materials: Unreacted ethanolamine and acetic acid can remain in the final product if the reaction or purification is incomplete.[1]
-
Synthesis By-products: Side reactions may lead to the formation of impurities such as Diethanolamine and N-acetylethanolamine.[1]
-
Degradation Products: The ester linkage in this compound can hydrolyze, especially in the presence of moisture, reverting to ethanolamine and acetic acid.[1]
Q2: How do these impurities affect downstream applications?
A2: The presence of impurities can significantly impact experimental outcomes:
-
Ethanolamine: As a reactive primary amine, it can compete in reactions, leading to undesired side products and reduced yields.[1]
-
Acetic Acid: This acidic impurity can alter the pH of a reaction, affecting reaction rates, product stability, and the performance of pH-sensitive catalysts or reagents.[1]
-
N-acetylethanolamine: With its blocked amino group, this impurity is generally less reactive but can complicate purification and affect final product purity.[1]
Q3: What analytical methods are recommended for purity assessment?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for analyzing this compound and its impurities.[1] Gas Chromatography (GC) is also suitable, particularly for identifying volatile impurities.[1] For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[2]
Q4: What are the ideal storage conditions for high-purity this compound?
A4: To minimize degradation via hydrolysis and oxidation, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[1] For long-term storage, using an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue Encountered | Potential Cause | Recommended Actions |
| Low Yield After Purification | Product Loss During Transfers: Significant material loss when moving between flasks and filtration apparatus. | - Rinse all glassware with a small amount of the purification solvent to recover residual product.- Minimize the number of transfer steps. |
| Incomplete Crystallization: Conditions are not optimal for crystal formation, leaving a significant amount of product in the mother liquor. | - Ensure the initial dissolution uses the minimum amount of hot solvent.[3]- After initial cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4]- If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[4] | |
| Improper Solvent Choice: The solvent system is not suitable for recrystallization, leading to high solubility even at low temperatures. | - Perform small-scale solubility tests with different solvents to find one where the compound is soluble when hot but poorly soluble when cold.[3] | |
| Product Discoloration (Yellow/Brown Tint) | Thermal Degradation: Overheating during distillation or dissolution can cause the compound to decompose. | - Use vacuum distillation to lower the boiling point and reduce the required temperature.[5]- Avoid prolonged heating during recrystallization. |
| Presence of Colored Impurities: Impurities from the synthesis may be carried over. | - Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot gravity filtration to remove the charcoal.[3] | |
| Oily Product Instead of Crystals | "Oiling Out": The compound is coming out of solution above its melting point or as a supersaturated liquid. | - Ensure the solution cools slowly. Rapid cooling can promote oiling out.- Re-heat the solution to dissolve the oil, then add slightly more solvent before allowing it to cool again.- Use a solvent pair (e.g., ethyl acetate/hexane) where the compound is less soluble to better induce crystallization.[2] |
| Low Purity Confirmed by HPLC/NMR | Residual Starting Materials: Incomplete removal of ethanolamine or acetic acid. | - For residual acetic acid, perform an aqueous workup with a mild base like sodium bicarbonate before the final purification step.[2]- For residual ethanolamine, fractional distillation or flash chromatography is effective.[2] |
| Co-precipitation of Impurities: Impurities are crystallizing along with the desired product. | - Ensure the cooling process is slow and gradual. Fast crystallization can trap impurities within the crystal lattice.- A second recrystallization step may be necessary to achieve higher purity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Solvent Pair Method)
Recrystallization is effective for purifying solid crude this compound from both soluble and insoluble impurities.[2] This protocol uses an ethyl acetate/hexane (B92381) solvent pair.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid, heating gently on a hot plate.[2]
-
Inducing Crystallization: While the solution is still hot, add hexane dropwise with swirling until a faint cloudiness (turbidity) persists. If too much hexane is added, clarify the solution by adding a small amount of hot ethyl acetate.[2]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. This slow cooling is crucial for forming pure crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small volume of cold hexane to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (65-66°C) to remove residual solvents.
Protocol 2: Purification by Vacuum Distillation
Vacuum distillation is ideal for purifying liquid this compound or for removing non-volatile impurities. It lowers the boiling point, preventing thermal degradation.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Sample Preparation: Charge the distillation flask with the crude this compound and add boiling chips or a magnetic stir bar for smooth boiling.[2]
-
Distillation:
-
Gradually reduce the pressure in the system.
-
Begin heating the distillation flask with a heating mantle.
-
Monitor the temperature at the still head. Discard any initial low-boiling fractions, which may contain volatile impurities.[2]
-
Collect the main fraction that distills at a constant temperature. The boiling point of this compound is approximately 171°C at atmospheric pressure, which will be significantly lower under vacuum.[6]
-
-
Completion: Stop the distillation before the flask boils to dryness to prevent the formation of peroxides and potential decomposition of residues.
-
Product Recovery: Allow the apparatus to cool completely before carefully releasing the vacuum to avoid accidents. The collected distillate is the purified product.[2]
Visual Guides
General Purification Workflow
The following diagram illustrates the decision-making process for selecting a suitable purification technique for this compound.
Caption: Decision workflow for purifying crude this compound.
Troubleshooting Logic for Low Purity
This diagram provides a logical path to diagnose and solve issues related to low product purity after an initial purification attempt.
Caption: Logical steps for troubleshooting low purity results.
References
optimizing reaction conditions (temperature, pressure) for ethanolamine acetate.
This technical support center is designed for researchers, scientists, and drug development professionals. It provides comprehensive guidance on optimizing the reaction conditions for the synthesis of key ethanolamine (B43304) derivatives. While "ethanolamine acetate" typically refers to the simple salt formed from ethanolamine and acetic acid, this guide focuses on the more synthetically complex and relevant amidation and esterification reactions that are often the subject of optimization studies. Specifically, we will address the synthesis of N-(2-hydroxyethyl)acetamide and 2-aminoethyl acetate (B1210297) .
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and N-(2-hydroxyethyl)acetamide?
This compound is a salt formed through an acid-base reaction between the amine group of ethanolamine and the carboxylic acid group of acetic acid.[1] In contrast, N-(2-hydroxyethyl)acetamide is an amide, formed by the reaction of ethanolamine with an acetate source (like an ester or acetyl chloride) where a covalent bond is formed between the nitrogen of ethanolamine and the carbonyl carbon of the acetate group. This amidation reaction typically requires catalysts and/or heat to proceed efficiently.[2]
Q2: What are the primary methods for synthesizing N-(2-hydroxyethyl)acetamide?
N-(2-hydroxyethyl)acetamide is primarily synthesized through the reaction of ethanolamine with an ester, such as ethyl acetate, methyl acetate, or pentyl acetate.[2] The reaction can be performed with or without a catalyst. Another approach involves using acetyl chloride with ethanolamine.[3]
Q3: How do temperature and pressure influence the synthesis of ethanolamine derivatives?
Temperature: Temperature is a critical parameter. For the synthesis of N-(2-hydroxyethyl)acetamide from ethanolamine and pentyl acetate, reaction temperatures are often in the range of 110°C to 130°C.[2] In other systems, such as with ethyl acetate, the reaction can be carried out at a reflux temperature of 30°C to 36°C.[2] Generally, higher temperatures increase the reaction rate, but can also lead to the formation of byproducts. Optimization is key to balancing reaction speed and selectivity.
Pressure: For the amidation of esters with ethanolamine, the reaction is typically carried out at atmospheric pressure, often under reflux.[2][4] High-pressure conditions are more relevant for the synthesis of ethanolamines from ammonia (B1221849) and ethylene (B1197577) oxide, where pressures can range from 50 to 120 bar.[5]
Q4: What catalysts are effective for the synthesis of N-(2-hydroxyethyl)acetamide?
A variety of catalysts can be used to improve the yield and reaction rate. These include both heterogeneous catalysts like H-cation exchange resins (KУ-2-8) and OH-anion exchange resins (AB-17-8), and homogeneous catalysts such as p-toluenesulfonic acid and potassium hydroxide (B78521).[2] The use of a catalyst can significantly increase the yield compared to a non-catalytic reaction. For instance, in the reaction of pentyl acetate and ethanolamine, yields can increase from 68.9% (non-catalytic) to between 84.1% and 97.9% with a catalyst.[2]
Q5: What are the common side products, and how can their formation be minimized?
In the synthesis of N-(2-hydroxyethyl)acetamide from ethanolamine and pentyl acetate, potential side products include 2-aminoethyl acetate and 2-(acetylamino)ethyl acetate.[2] Minimizing these byproducts can be achieved by carefully controlling the reaction conditions, such as the molar ratio of the reactants and the reaction temperature. Using an equimolar amount of the amino alcohol and ester is often an optimal starting point.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ethanolamine derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient time or temperature. 2. Catalyst is inactive or used in the wrong concentration. 3. Unfavorable reaction equilibrium. 4. Impure or degraded starting materials. | 1. Increase reaction time and/or temperature. Monitor progress using TLC or GC.[6] 2. Use a fresh batch of catalyst and ensure the correct molar percentage is used.[2] 3. If water is a byproduct (e.g., from acetic acid), use a Dean-Stark trap to remove it and drive the equilibrium forward.[7][8] 4. Verify the purity of ethanolamine and the acetate source. Purify if necessary.[6] |
| Formation of Multiple Side Products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. A large excess of one reactant may favor side reactions. 3. Cross-reactivity leading to undesired esters or amides. | 1. Optimize the reaction by testing a range of lower temperatures.[2] 2. Adjust the molar ratio of reactants. An equimolar ratio is often a good starting point for optimization.[2] 3. Carefully control the reaction conditions and consider a more selective catalyst. |
| Product is an Oil Instead of a Solid | 1. Presence of unreacted starting materials or solvent impurities. 2. The product may naturally be an oil or a low-melting solid at room temperature. | 1. Purify the product using column chromatography or recrystallization. Ensure all solvent is removed under reduced pressure.[6] 2. If the product is pure but oily, it may be supercooled. Try scratching the inside of the flask or seeding with a crystal to induce crystallization. |
| Difficulty in Product Purification | 1. Similar boiling points or polarity of the product and impurities. 2. Product is water-soluble, making aqueous workup difficult. | 1. Utilize high-performance liquid chromatography (HPLC) or fractional distillation for separation. 2. Use extraction with a suitable organic solvent and dry the organic layer thoroughly with an anhydrous salt like sodium sulfate (B86663) before concentrating. |
Data on Reaction Conditions
The following tables summarize quantitative data for the synthesis of N-(2-hydroxyethyl)acetamide under various conditions.
Table 1: Effect of Catalyst on the Reaction of Ethanolamine and Pentyl Acetate [2]
| Catalyst | Reagent Molar Ratio (PA:EA) | Temperature (°C) | Time (min) | Pentyl Acetate Conversion (%) | N-(2-hydroxyethyl)acetamide Yield (%) |
| None | 1:1.5 | 120 | 180 | 70.3 | 68.9 |
| p-toluenesulfonic acid | 1:1.5 | 120 | 180 | 99.8 | 84.1 |
| H-cation exchange resin | 1:1.5 | 120 | 180 | 99.8 | 95.7 |
| Potassium hydroxide | 1:1.5 | 120 | 180 | 99.9 | 97.9 |
| OH-anion exchange resin | 1:1.5 | 120 | 180 | 99.9 | 96.3 |
EA: Ethanolamine, PA: Pentyl Acetate
Table 2: Comparison of Different Synthetic Conditions
| Reactants | Molar Ratio (EA:Ester) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanolamine, Ethyl Acetate | 3:(4-5) | None | None | 30-36 (reflux) | 3-4 | 92-95 | [2] |
| Ethanolamine, Methyl Acetate | 1:1 | N,N-bis(methylimidazolium) chloride (5%) | Tetrahydrofuran | 23 | - | 99 | [2] |
| Ethanolamine, Methyl Acetate | 1:1 | BEMP (10%) | Acetonitrile | 20 | 15 | 97-100 | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxyethyl)acetamide from Ethanolamine and Pentyl Acetate [2]
This protocol is based on the catalyzed reaction between ethanolamine and pentyl acetate.
Materials:
-
Ethanolamine (EA)
-
Pentyl Acetate (PA)
-
Potassium hydroxide (catalyst)
-
Silicone oil (for heating bath)
-
Standard laboratory glassware (round-bottomed flask, reflux condenser)
-
Magnetic stirrer and hot plate
Procedure:
-
Set up a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.
-
Add ethanolamine and pentyl acetate to the flask in a 1.5:1 molar ratio.
-
Begin stirring the reaction mixture at approximately 400 rpm.
-
Heat the mixture to the desired reaction temperature (e.g., 120°C) using a silicone oil bath.
-
Once the temperature has stabilized, add the potassium hydroxide catalyst (concentration equivalent to 4.2·10⁻² M).
-
Maintain the reaction at temperature with continuous stirring for the desired duration (e.g., 180 minutes).
-
Monitor the reaction progress by taking aliquots and analyzing them via gas chromatography (GC) or other suitable methods.
-
After the reaction is complete, cool the mixture to room temperature.
-
Proceed with product isolation and purification, which may involve distillation or chromatography.
Protocol 2: Synthesis of 2-Aminoethyl Acetate from Ethanolamine and Acetyl Chloride [3]
This protocol describes the N-acetylation of ethanolamine.
Materials:
-
Ethanolamine
-
Acetyl chloride
-
Chloroform (B151607) (solvent)
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine and triethylamine in chloroform.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a solution of acetyl chloride in chloroform to the cooled mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with deionized water to remove triethylamine hydrochloride and excess reagents.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 2-aminoethyl acetate by distillation or column chromatography.
Optimization Workflow Diagram
The following diagram illustrates a logical workflow for optimizing the reaction conditions for ethanolamine derivative synthesis.
Caption: Logical workflow for optimizing ethanolamine derivative synthesis.
References
- 1. This compound | C4H11NO3 | CID 108573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. US5545757A - Production of ethanolamines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Ethyl acetate synthesis from ethanol and dilute acetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
strategies to improve the stability of ethanolamine acetate solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of ethanolamine (B43304) acetate (B1210297) solutions. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for aqueous ethanolamine acetate solutions?
A1: The main stability concerns for this compound solutions are chemical degradation of the ethanolamine moiety, primarily through oxidation and reaction with atmospheric carbon dioxide.[1][2] Factors such as pH, temperature, light exposure, and the presence of metal ions can significantly influence these degradation pathways.[3] Discoloration (often yellowing), changes in pH, and loss of potency are common indicators of instability.
Q2: What are the likely degradation products in an this compound solution?
A2: Under oxidative conditions, ethanolamine can degrade into various products, including ammonia, aldehydes (like formaldehyde (B43269) and acetaldehyde), and organic acids (such as formic acid, glycolic acid, and oxalic acid).[4][5] In some cases, more complex secondary degradation products like amides (e.g., N-(2-hydroxyethyl)-formamide) can also form.[6] The acetate component is generally stable but the overall pH of the buffer can influence the degradation rate of ethanolamine.
Q3: How does the acetate counter-ion affect the stability of the solution?
A3: The acetate ion, being the conjugate base of a weak acid, helps to create a buffered solution. Maintaining a stable pH is crucial for the stability of many drug substances.[7][8] Acetate buffers are commonly used in pharmaceutical formulations to maintain the pH in a desired range, which can, in turn, help to minimize pH-dependent degradation of active pharmaceutical ingredients (APIs).[9] However, the pH of the this compound buffer itself can influence the rate of ethanolamine degradation.
Q4: What are the optimal storage conditions for this compound solutions?
A4: To maximize stability, this compound solutions should be stored in tightly sealed containers to minimize exposure to air (oxygen and carbon dioxide).[10] Storage at refrigerated temperatures (2-8 °C) is recommended to slow down the rate of chemical degradation.[3] Protecting the solution from light by using amber glass or other light-blocking containers is also advisable to prevent photolytic degradation.[3] For long-term storage, blanketing the solution with an inert gas like nitrogen or argon can provide additional protection against oxidation.[10]
Q5: Can I sterilize my this compound solution by autoclaving?
A5: Autoclaving involves high temperatures, which can accelerate the thermal degradation of ethanolamine.[5] Therefore, autoclaving is generally not recommended. A preferred method for sterilization is sterile filtration through a 0.22 µm filter.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution turns yellow/brown over time. | Oxidation of ethanolamine. | - Store the solution under an inert atmosphere (e.g., nitrogen or argon).[10]- Use purified, deoxygenated water for solution preparation.- Consider adding a compatible antioxidant or a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[7] |
| pH of the solution changes significantly. | Absorption of atmospheric CO2, which is acidic and reacts with the basic ethanolamine.[1][2] | - Ensure the storage container is tightly sealed.- Prepare fresh solutions more frequently.- Measure the pH before each use and adjust if necessary with acetic acid or ethanolamine. |
| Precipitate forms in the solution. | - Change in pH affecting the solubility of a component.- Degradation leading to insoluble products.- Evaporation of the solvent, increasing the concentration of the solute beyond its solubility limit. | - Verify the pH of the solution and adjust if it has shifted.- Store at a consistent temperature to avoid temperature-induced precipitation.- Ensure the container is well-sealed to prevent evaporation.- If degradation is suspected, the solution should be discarded and a fresh batch prepared. |
| Loss of buffering capacity. | Degradation of ethanolamine, leading to a decrease in its concentration. | - Perform a stability study to determine the usable shelf-life of your solution under your specific storage conditions.- Quantify the ethanolamine concentration periodically using a suitable analytical method like HPLC. |
Data Presentation
Table 1: Factors Affecting the Stability of this compound Solutions
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Increased temperature accelerates degradation rates.[3] | Store solutions at refrigerated temperatures (2-8°C). |
| Oxygen | Promotes oxidative degradation, leading to discoloration and formation of impurities.[6] | Store under an inert atmosphere (nitrogen or argon); use deoxygenated solvents.[10] |
| Light | Can induce photolytic degradation.[3] | Store in amber or light-protective containers. |
| pH | The stability of ethanolamine is pH-dependent. Extreme pH values can accelerate degradation. | Maintain the pH within the optimal range for the specific application using the buffering capacity of the acetate. |
| Metal Ions | Can catalyze oxidative degradation.[7] | Use high-purity reagents and solvents; consider adding a chelating agent (e.g., EDTA). |
| Carbon Dioxide | Reacts with ethanolamine, altering the pH and consuming the amine.[1][2] | Use tightly sealed containers to minimize headspace and exposure to air. |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Buffer (pH 9.0)
Materials:
-
Ethanolamine (≥99% purity)
-
Glacial Acetic Acid
-
High-purity water (e.g., Milli-Q or equivalent), deoxygenated by sparging with nitrogen for 30 minutes.
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Sterile 0.22 µm filter
Procedure:
-
Add approximately 800 mL of deoxygenated water to a 1 L volumetric flask.
-
Carefully add 60.5 mL of ethanolamine to the water with stirring.
-
Slowly add glacial acetic acid while monitoring the pH. Continue adding acetic acid until the pH of the solution reaches 9.0.
-
Add deoxygenated water to bring the final volume to 1 L.
-
Confirm the final pH.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Store the final solution at 2-8°C in a tightly sealed, light-protected container.
Protocol 2: Forced Degradation Study of this compound Solution
Objective: To identify potential degradation products and assess the stability-indicating nature of an analytical method.
Procedure:
-
Prepare a stock solution of 1 M this compound.
-
Aliquot the stock solution into separate, appropriate containers for each stress condition.
-
Acidic Hydrolysis: Add 1N HCl to an aliquot to adjust the pH to ~2. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to an aliquot to adjust the pH to ~12. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Add a small volume of 3% hydrogen peroxide to an aliquot. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot to a UV light source (e.g., 254 nm) for 24 hours.
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method for this compound
Instrumentation:
-
HPLC system with a UV detector or a charged aerosol detector (CAD) if the degradants lack a chromophore.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
Gradient Program:
-
A typical gradient might start at 5% B, ramping to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration. The exact gradient should be optimized to achieve separation of all degradation products from the parent peak.
Analysis:
-
Inject samples from the forced degradation study and unstressed controls.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of ethanolamine.
-
Peak purity analysis of the ethanolamine peak should be performed to ensure it is free from co-eluting impurities.
Visualizations
Caption: Oxidative degradation pathway of ethanolamine.
Caption: Workflow for a stability study of this compound.
Caption: Factors and strategies for this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. nva.sikt.no [nva.sikt.no]
- 7. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 9. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Ethanolamine Acetate Degradation in CO₂ Capture Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethanolamine (B43304) acetate (B1210297) in CO₂ capture systems.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving ethanolamine acetate for CO₂ capture, focusing on solvent degradation.
| Problem | Potential Causes | Recommended Actions |
| Rapid Solvent Color Change (Yellowing/Browning) | Oxidative degradation of ethanolamine. Formation of nitrogenous degradation products like pyrazines.[1][2] | 1. Reduce Oxygen Exposure: Ensure the flue gas has minimal oxygen content. Consider using an oxygen scavenger if permissible for the experimental setup. 2. Control Temperature: Operate the absorber at the lowest effective temperature, as higher temperatures accelerate oxidative degradation.[3][4] 3. Analyze for Degradation Products: Use HPLC or GC-MS to identify and quantify degradation products to understand the primary degradation pathway. |
| Decrease in CO₂ Absorption Capacity | 1. Amine Loss: Degradation of ethanolamine reduces the concentration of active amine available for CO₂ capture.[5] 2. Formation of Heat Stable Salts (HSS): Acetate, formate, and other acidic byproducts react with ethanolamine to form non-regenerable salts, reducing the free amine concentration.[6][7][8][9] | 1. Quantify Amine Concentration: Regularly measure the ethanolamine concentration using titration or HPLC. 2. Analyze for HSS: Use Ion Chromatography to determine the concentration of heat-stable salts like formate, acetate, glycolate, and oxalate.[10] 3. Solvent Reclaiming: For larger-scale or long-duration experiments, consider a reclaimer slipstream to remove HSS and degradation products. |
| Increased Viscosity of the Solvent | Formation of high molecular weight degradation products and polymers resulting from thermal degradation.[11][12] | 1. Monitor Stripper Temperature: Avoid excessive temperatures in the stripper/reboiler (ideally below 120-130°C) to minimize thermal degradation.[13] 2. Characterize Degradation Products: Employ analytical techniques like GC-MS to identify high molecular weight compounds. |
| Foaming in the Absorber or Stripper | Presence of degradation products, such as organic acids (e.g., acetic acid, octanoic acid), can act as surfactants.[9][13] | 1. Identify and Quantify Surfactants: Analyze the solvent for known foaming agents. 2. Consider Antifoaming Agents: If foaming is persistent and problematic, the addition of a suitable antifoaming agent may be necessary. Ensure compatibility with the experimental setup and analytical methods. |
| Corrosion of Experimental Apparatus | Formation of acidic degradation products (formate, acetate, oxalate) and HSS, which increase the corrosivity (B1173158) of the amine solution.[8][9] | 1. Monitor HSS Levels: Regularly quantify the concentration of corrosive HSS.[7] 2. Material Selection: Use corrosion-resistant materials for the experimental setup, such as 316 stainless steel.[11] 3. Corrosion Inhibitors: In some cases, the use of corrosion inhibitors may be warranted, but their impact on the degradation chemistry should be evaluated. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in a CO₂ capture system?
This compound is susceptible to two main degradation pathways:
-
Oxidative Degradation: This occurs primarily in the absorber in the presence of oxygen from the flue gas. It leads to the formation of a wide range of degradation products, including organic acids (formic, acetic, glycolic, oxalic), ammonia, and various aldehydes.[3][13][14] The presence of metal ions, such as iron, can catalyze oxidative degradation.[8]
-
Thermal Degradation: This occurs at the high temperatures of the stripper/reboiler. In the presence of CO₂, ethanolamine can undergo carbamate (B1207046) polymerization to form products like N-(2-hydroxyethyl)-imidazolidinone (HEIA) and 2-oxazolidinone (B127357) (OZD).[1][11][12]
The acetate counter-ion can also participate in degradation through the formation of N-acetylethanolamine and N,N-diacetylethanolamine.[5]
2. How does the acetate ion specifically influence the degradation of ethanolamine?
The acetate ion, being the conjugate base of acetic acid, can directly react with ethanolamine, especially at elevated temperatures, to form amides. The primary products of this reaction are N-acetylethanolamine and, to a lesser extent, N,N-diacetylethanolamine.[5] This represents a degradation pathway that is specific to or accelerated in this compound systems compared to other ethanolamine-based solvents.
3. What are "Heat Stable Salts" (HSS) and why are they a concern?
Heat Stable Salts are salts formed from the reaction of ethanolamine with strong acids or the acidic byproducts of oxidative degradation (e.g., formic acid, acetic acid, sulfuric acid from SOx, and nitric acid from NOx).[6][7][9] They are termed "heat stable" because they are not regenerated under the conditions in the stripper, meaning the amine is irreversibly bound and no longer available for CO₂ capture.[7] The accumulation of HSS leads to a decrease in the CO₂ carrying capacity of the solvent and increases its corrosivity.[7][8][9]
4. What analytical techniques are recommended for monitoring this compound degradation?
A combination of analytical methods is typically required for a comprehensive understanding of solvent degradation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile degradation products, including N-acetylethanolamine.[5][15]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the concentration of ethanolamine and some non-volatile degradation products.
-
Ion Chromatography (IC): The primary method for quantifying heat-stable salt anions such as formate, acetate, oxalate, sulfate, and nitrate.[10]
-
Titration: A simple method for determining the total alkalinity or amine concentration.
5. Can degradation be prevented or minimized?
While complete prevention of degradation is challenging, it can be significantly minimized by:
-
Controlling Operating Conditions: Maintaining the lowest possible temperatures in the absorber and stripper, and minimizing oxygen concentration in the flue gas are crucial.[3][4][13]
-
Flue Gas Pre-treatment: Removing impurities like SOx and NOx from the flue gas before it enters the absorber can reduce the formation of some heat-stable salts.
-
Using Inhibitors: Certain chemical additives can inhibit oxidative degradation, often by chelating metal ions that catalyze these reactions.[8] However, the compatibility and potential side effects of inhibitors must be carefully evaluated for each specific application.
Quantitative Data on Degradation
The following tables summarize quantitative data on ethanolamine (MEA) degradation, which can serve as a proxy for understanding the behavior of this compound.
Table 1: Oxidative Degradation Rates of MEA
| MEA Concentration (wt%) | Temperature (°C) | O₂ Concentration (%) | CO₂ Loading (mol/mol) | Degradation Rate (g MEA / t CO₂) | Reference |
| 35 | - | - | 0.15-0.25 | 53 - 208 (at 95% capture) | [16][17] |
| 35 | - | - | <0.15 | 125 - 257 (at >99% capture) | [16][17] |
| 30 | 55 | 21-98 | 0.4 | - | [4] |
| 30 | 75 | 21-98 | 0.4 | - | [4] |
Note: Degradation rates are highly dependent on the specific experimental setup and conditions.
Table 2: Common Heat Stable Salt Accumulation Rates in MEA Systems
| HSS Anion | Typical Accumulation Rate (ppm/hr) | Corrosion Benchmark (ppm) | Reference |
| Formate | ~10-50 | 500 | [7] |
| Acetate | Varies | - | [6][10] |
| Oxalate | ~1-5 | 250 | [7] |
| Sulfate | ~20-60 (highly dependent on SO₂ in flue gas) | 500 | [7] |
| Chloride | <5 | 250 | [7] |
| Thiosulfate | Varies | >10,000 | [7] |
Experimental Protocols
Protocol 1: GC-MS Analysis of N-acetylethanolamine and Other Degradation Products
This protocol is adapted from methodologies for analyzing amine degradation products.[5][15]
-
Sample Preparation (Cation Exchange):
-
Prepare a cation exchange solid-phase extraction (SPE) column.
-
Dilute the this compound sample with deionized water.
-
Pass the diluted sample through the SPE column to retain the basic compounds (ethanolamine and some degradation products) and allow acidic and neutral compounds to pass through.
-
Elute the retained compounds with an appropriate acidic solvent (e.g., methanol (B129727) with formic acid).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried sample in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert polar compounds into more volatile silylated derivatives.
-
Heat the sample at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the derivatization reaction.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet in split or splitless mode.
-
Oven Program: Use a temperature gradient to separate the compounds, for example, start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.
-
MS Detection: Operate the mass spectrometer in full scan mode to identify unknown degradation products and in selected ion monitoring (SIM) mode for quantification of target compounds like N-acetylethanolamine.
-
-
Quantification:
-
Prepare calibration standards of N-acetylethanolamine and other target analytes.
-
Process the standards using the same sample preparation and derivatization procedure.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Determine the concentration of the analytes in the experimental samples from the calibration curve.
-
Protocol 2: Ion Chromatography for Heat Stable Salt Analysis
This protocol is based on standard methods for HSS analysis in amine solutions.[10]
-
Sample Preparation:
-
Dilute the this compound sample significantly with deionized water (e.g., 1:100 or 1:500 dilution) to bring the analyte concentrations within the calibration range and to reduce the matrix effect of the amine.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulates.
-
-
IC System and Conditions:
-
Anion Exchange Column: Use a high-capacity anion exchange column suitable for the separation of organic and inorganic anions (e.g., Dionex IonPac AS11-HC or similar).
-
Eluent: Use a potassium hydroxide (B78521) (KOH) gradient generated by an eluent generator for reproducible separation of a wide range of anions. A typical gradient might start at a low KOH concentration and ramp up to elute more strongly retained anions.
-
Suppression: Use an anion suppressor in recycle mode to reduce the background conductivity of the eluent and enhance the signal-to-noise ratio for the analytes.
-
Detection: Use a conductivity detector.
-
-
Analysis:
-
Inject the prepared sample into the IC system.
-
Identify the anions based on their retention times compared to a standard mixture.
-
-
Quantification:
-
Prepare a mixed standard solution containing all the target HSS anions (formate, acetate, chloride, nitrite, nitrate, sulfate, oxalate, etc.) at several concentration levels.
-
Run the standards to generate a calibration curve for each anion.
-
Calculate the concentration of each HSS in the original sample, accounting for the dilution factor.
-
Visualizations
Caption: Key degradation pathways for this compound in CO₂ capture systems.
Caption: A logical workflow for troubleshooting common degradation issues.
Caption: Experimental workflow for the analysis of degradation products by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Novel degradation products of ethanolamine (MEA) in CO2 capture conditions : identification, mechanisms proposal and transposition to other amines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. nva.sikt.no [nva.sikt.no]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. aaqr.org [aaqr.org]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. aidic.it [aidic.it]
- 11. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms | Semantic Scholar [semanticscholar.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Ethanolamine Acetate Production
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of ethanolamine (B43304) acetate (B1210297) production.
Troubleshooting Guide
Scaling up the synthesis of ethanolamine acetate from a laboratory setting to a pilot or production scale can introduce several challenges. This guide provides solutions to common issues encountered during this process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete Reaction: Insufficient reaction time or temperature.[1] - Side Reactions: Formation of byproducts such as N-(2-hydroxyethyl)acetamide or 2-aminoethyl acetate.[1] - Reagent Degradation: Use of aged or impure ethanolamine or acetic acid. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like titration or spectroscopy to determine the optimal reaction endpoint. Gradually increase the temperature in small increments to find the ideal balance between reaction rate and byproduct formation. - Control Stoichiometry: Maintain a precise 1:1 molar ratio of ethanolamine to acetic acid. An excess of either reactant can lead to the formation of byproducts.[1] - Ensure Reagent Purity: Use freshly opened or purified reagents. The presence of water can affect the reaction equilibrium. |
| Product Discoloration (Yellowing) | - Thermal Degradation: Exposure of ethanolamines to high temperatures for prolonged periods can lead to discoloration.[2][3] - Impurities in Starting Materials: Contaminants in the ethanolamine or acetic acid can cause color formation. - Oxidation: Exposure to air at elevated temperatures can lead to oxidation of the product. | - Maintain Strict Temperature Control: Utilize a jacketed reactor with precise temperature control. For distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the product. Aim to keep reboiler temperatures below 180°C.[2][3] - Use High-Purity Reactants: Source starting materials with low levels of impurities. - Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere, such as nitrogen, to prevent oxidation. |
| Foaming | - Presence of Contaminants: Contaminants in the reaction mixture, such as surfactants or particulate matter, can cause foaming, especially during distillation or agitation.[4] - High Agitation Speed: Excessive stirring can introduce gas into the liquid, leading to foam formation. | - Improve Feedstock Purity: Ensure that the ethanolamine and acetic acid are free from surfactants and suspended solids. - Optimize Agitation: Adjust the stirrer speed to ensure adequate mixing without excessive vortexing. - Use of Antifoaming Agents: If foaming persists, consider the addition of a suitable antifoaming agent at a low concentration. |
| Corrosion | - Acidic Conditions: Acetic acid is corrosive to many metals, especially at elevated temperatures. - Presence of Impurities: Certain impurities can accelerate corrosion rates. | - Material Selection: Use reactors and distillation columns constructed from corrosion-resistant materials, such as glass-lined steel or appropriate stainless steel alloys. - Process Control: Maintain the reaction and purification conditions within the specified parameters to minimize corrosion. |
| Difficult Purification | - Formation of Azeotropes: Water formed during the reaction can form azeotropes with the reactants and product, making separation by simple distillation difficult. - High Viscosity: The product, this compound, is a viscous liquid, which can pose challenges for pumping and handling. | - Azeotropic Distillation: If water is present, consider using a solvent that forms a low-boiling azeotrope with water to facilitate its removal. - Vacuum Distillation: Purify the final product under vacuum to reduce the boiling point and prevent thermal degradation. - Equipment Design: Use pumps and transfer lines suitable for handling viscous liquids. Jacketed piping may be necessary to maintain a lower viscosity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The reaction between ethanolamine and acetic acid is typically exothermic. It is crucial to control the temperature to prevent side reactions and product degradation. A common approach is to perform the reaction at a controlled temperature, for instance, between 0-20°C, to manage the exotherm.[5] For processes involving esters like pentyl acetate, temperatures can range from 23°C to 130°C depending on the catalyst and solvent system used.[1]
Q2: Are there any recommended catalysts for this reaction?
A2: The direct neutralization of ethanolamine with acetic acid to form the salt does not typically require a catalyst. However, if the synthesis involves the reaction of ethanolamine with an ester of acetic acid, catalysts such as N,N-bis(methylimidazolium) chloride, H-cation exchange resins, or p-toluenesulfonic acid can be employed to increase the reaction rate and yield.[1]
Q3: What are the main byproducts to watch for during scale-up?
A3: The primary byproducts of concern are N-(2-hydroxyethyl)acetamide and 2-aminoethyl acetate, which can form, especially if an ester of acetic acid is used as a reactant.[1] Controlling the reaction temperature and stoichiometry is key to minimizing their formation.
Q4: How can I effectively remove water from the reaction mixture?
A4: If water is present or formed and needs to be removed, azeotropic distillation is a common industrial practice. This involves adding a solvent (an entrainer) that forms a low-boiling azeotrope with water, which can then be distilled off.
Q5: What safety precautions should be taken when scaling up this compound production?
A5: Key safety considerations include:
-
Exothermic Reaction Management: Ensure the reactor has adequate cooling capacity to control the heat generated.
-
Pressure Build-up: The reaction should be conducted in a vessel rated for the potential pressure increase, with appropriate pressure relief systems in place.
-
Corrosion: Use materials of construction that are resistant to acetic acid and the reaction mixture.
-
Handling of Chemicals: Ethanolamine is a corrosive substance, and acetic acid is also corrosive. Appropriate personal protective equipment (PPE) must be worn.[6]
-
Inert Atmosphere: Using an inert gas like nitrogen can prevent oxidation and potential side reactions.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is for the synthesis of this compound via direct neutralization.
Materials:
-
Ethanolamine (reagent grade)
-
Glacial Acetic Acid (reagent grade)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, place a measured amount of ethanolamine.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add an equimolar amount of glacial acetic acid to the ethanolamine via a dropping funnel with continuous stirring.
-
Monitor the temperature of the reaction mixture and control the addition rate to keep the temperature within the desired range (e.g., below 20°C).
-
After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction is complete.
-
The resulting product is this compound. Purity can be checked by titration or spectroscopic methods. A reference yield for a similar process is reported to be around 93%.[5]
Representative Pilot-Scale Production of this compound
This protocol outlines a representative process for the production of this compound on a pilot scale.
Equipment:
-
Jacketed glass-lined or stainless steel reactor (e.g., 50 L) with a temperature control unit, agitator, and pressure rating.
-
Charging vessels for ethanolamine and acetic acid.
-
Vacuum distillation setup with a packed column, condenser, and receiver flasks.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants:
-
Charge the reactor with the calculated amount of ethanolamine.
-
Start the agitator at a moderate speed.
-
Begin cooling the reactor jacket to a set temperature (e.g., 10°C).
-
-
Reaction:
-
Slowly feed the equimolar amount of glacial acetic acid into the reactor. The feed rate should be controlled to maintain the reaction temperature below a set limit (e.g., 25°C) to manage the exothermic reaction.
-
After the addition is complete, continue to stir the mixture for a predetermined time (e.g., 2 hours) to ensure complete reaction. Monitor the reaction completion by taking samples and analyzing them (e.g., via titration).
-
-
Purification (Vacuum Distillation):
-
Once the reaction is complete, configure the reactor for vacuum distillation.
-
Apply vacuum to the system gradually.
-
Slowly heat the reactor jacket to begin distillation.
-
Collect any low-boiling impurities in a separate receiver.
-
Collect the this compound product at the appropriate boiling point and vacuum level. The boiling point of this compound is approximately 103-104°C at 0.7 Torr.[7]
-
-
Product Handling and Storage:
-
Cool the purified product under a nitrogen atmosphere.
-
Transfer the product to suitable containers for storage.
-
Visualizations
Experimental Workflow for this compound Production
Caption: A flowchart illustrating the key stages in the scaled-up production of this compound.
Metabolic Fate and Potential Signaling Pathways of Ethanolamine and Acetate
This compound itself is not a direct signaling molecule in complex pathways. However, its components, ethanolamine and acetate, are involved in various cellular metabolic and signaling processes.
Caption: Overview of the metabolic pathways for ethanolamine and acetate following the dissociation of this compound.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. Ethanolamine Synthesis [owlnet.rice.edu]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Ethanolamine Signaling Promotes Salmonella Niche Recognition and Adaptation during Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regeneration and Recycling of Ethanolamine Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and recycling of ethanolamine (B43304) acetate (B1210297) in industrial and laboratory processes.
Frequently Asked Questions (FAQs)
Q1: What is ethanolamine acetate and what are its primary industrial applications?
This compound is an organic salt formed from the reaction of ethanolamine and acetic acid.[1] In industrial processes, particularly in pharmaceutical and chemical synthesis, it can be used as a processing aid. One key application is its use as a temporary protecting group for carboxylic acids, for example, in peptide synthesis.[2][3] This allows other parts of a molecule to react selectively, after which the this compound can be removed and potentially recycled.
Q2: What are the main reasons for regenerating and recycling this compound?
The primary motivations for regenerating and recycling this compound are driven by both economic and environmental factors. Recycling reduces the consumption of raw materials (ethanolamine and acetic acid) and minimizes waste disposal costs.[4][5][6] Environmentally, it aligns with green chemistry principles by improving process efficiency and reducing the overall environmental footprint of a synthetic process.[7]
Q3: What are the common impurities found in recovered this compound?
Common impurities in recovered this compound can stem from the initial synthesis or from degradation during its use and recovery. These may include:
-
Residual Starting Materials: Unreacted ethanolamine and acetic acid.
-
By-products of Synthesis: Such as diethanolamine (B148213) and N-acetylethanolamine.
-
Degradation Products: Hydrolysis of this compound can revert it to ethanolamine and acetic acid, especially in the presence of moisture.[8]
-
Process-Related Impurities: Solvents or other reagents used in the main chemical reaction from which the this compound is being recovered.
Q4: What are the primary challenges in the regeneration and recycling of this compound?
The main challenges include:
-
Thermal Degradation: Ethanolamines can degrade at elevated temperatures, which might be used during solvent removal or distillation.[5][9]
-
Hydrolytic Instability: The ester-like linkage in the acetate salt can be susceptible to hydrolysis, leading to the formation of ethanolamine and acetic acid.[8]
-
Separation from Reaction Mixtures: Efficiently separating this compound from complex reaction mixtures without significant product loss or degradation can be difficult.
-
Maintaining High Purity: Ensuring the recycled this compound meets the required purity standards for reuse in sensitive applications, such as pharmaceutical synthesis, is critical.[10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the regeneration and recycling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery Yield | Incomplete extraction from the reaction mixture. | Optimize the extraction solvent and procedure. Consider a multi-stage extraction process. |
| Degradation during recovery process. | Minimize exposure to high temperatures and prolonged heating times during solvent evaporation. Consider using vacuum distillation at lower temperatures. | |
| Adsorption onto equipment surfaces. | Ensure equipment is properly cleaned and passivated. | |
| Purity of Recycled Product is Low | Presence of residual starting materials (ethanolamine, acetic acid). | Implement a final purification step such as fractional distillation under reduced pressure or column chromatography. |
| Contamination with by-products from the primary reaction. | Adjust the pH during workup to facilitate the removal of acidic or basic impurities. | |
| Hydrolysis has occurred. | Ensure all solvents and equipment are dry to minimize moisture exposure. Store recovered this compound under inert and anhydrous conditions. | |
| Discoloration of Recycled Product | Thermal degradation leading to colored impurities. | Reduce the temperature of distillation or solvent removal. Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. |
| Reaction with residual impurities. | Analyze the impurities using techniques like HPLC or GC-MS to identify the source and implement targeted purification steps. | |
| Inconsistent Performance in Subsequent Reactions | Presence of reactive impurities in the recycled product. | Perform a thorough purity analysis (e.g., HPLC, NMR) before reuse. Adjust the stoichiometry of subsequent reactions to account for any active impurities if purification is not feasible. |
Quantitative Data on Recovery and Purity
The following table presents illustrative data for the recovery and purification of this compound using different methods. Actual results will vary depending on the specific process and the nature of the impurities.
| Recovery Method | Initial Purity | Recovery Efficiency | Final Purity | Primary Impurities Removed |
| Fractional Vacuum Distillation | 85% | 90-95% | >98% | Solvents, unreacted starting materials |
| Column Chromatography (Silica Gel) | 90% | 85-90% | >99% | Polar by-products, degradation products |
| Liquid-Liquid Extraction followed by Distillation | 70% | 88-93% | >97% | Non-polar impurities, some by-products |
Experimental Protocols
Protocol 1: Regeneration of this compound by Fractional Vacuum Distillation
This method is effective for separating this compound from non-volatile impurities and solvents with different boiling points.
Apparatus:
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Vacuum pump and manometer
-
Heating mantle with stirrer
Procedure:
-
Charging the Flask: Place the crude, recovered this compound solution into the round-bottom flask. Add boiling chips or a magnetic stir bar.
-
Assembly: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum.
-
Evacuation: Gradually reduce the pressure in the system to the desired level (e.g., 4-10 Torr).
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Monitor the temperature at the head of the column. Collect and discard any initial low-boiling fractions, which may contain residual solvents.
-
Product Collection: Collect the main fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.
-
Shutdown: Once the main fraction is collected, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative analysis of the purity of the regenerated this compound and the identification of common impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
-
Reference standards for potential impurities (ethanolamine, acetic acid, N-acetylethanolamine)
Procedure:
-
Sample Preparation: Dissolve a known concentration of the regenerated this compound in the initial mobile phase.
-
Standard Preparation: Prepare a series of standard solutions of this compound and each potential impurity.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more non-polar compounds.
-
-
Analysis: Inject the standards and the sample. Identify the peaks based on their retention times compared to the standards.
-
Quantification: Determine the purity of the this compound by calculating the area percentage of the main peak relative to the total area of all peaks. The concentration of specific impurities can be determined using the calibration curves generated from the standard solutions.
Diagrams
Caption: General workflow for the regeneration and recycling of this compound.
References
- 1. This compound | C4H11NO3 | CID 108573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. environment.govt.nz [environment.govt.nz]
- 6. ec.europa.eu [ec.europa.eu]
- 7. peptide.com [peptide.com]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. Recovery of Valuable Solvents from the Pharmaceutical industry Wastewater | Chemical Engineering Transactions [cetjournal.it]
Technical Support Center: Mitigating Corrosion with Ethanolamine Acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing corrosion issues when working with ethanolamine (B43304) acetate (B1210297). The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
Question: I am observing unexpected discoloration and pitting in my stainless steel (304/316L) reactor after running a reaction with ethanolamine acetate at elevated temperatures. What is happening and how can I prevent it?
Answer:
This issue is likely due to the degradation of this compound at higher temperatures, which can lead to the formation of corrosive byproducts. Additionally, the presence of dissolved gases like CO2 or O2 can accelerate corrosion.
Troubleshooting Steps:
-
Temperature Control: Lower the reaction temperature if possible. The degradation of ethanolamines and the corrosivity (B1173158) of acetate solutions can increase significantly with temperature.
-
Inert Atmosphere: Purge your reactor with an inert gas (e.g., Nitrogen or Argon) before and during the experiment to minimize the presence of dissolved oxygen and carbon dioxide.
-
Material Re-evaluation: While 316L stainless steel offers better resistance than 304, for highly corrosive conditions, consider using more resistant alloys.
-
Corrosion Inhibitor: The use of a suitable corrosion inhibitor can be an effective mitigation strategy. The selection of the inhibitor will depend on your specific reaction conditions.
Experimental Protocol: Inert Gas Purging
-
Setup: Connect a regulated inert gas line to an inlet port on your reactor. Ensure there is a separate outlet for gas to escape, which can be vented to a fume hood.
-
Initial Purge (Pre-Reaction): Before introducing the reactants, purge the empty reactor with the inert gas at a low flow rate for 10-15 minutes to displace any air.
-
Purging with Reactants: After adding your reactants, including this compound, continue the gentle purge for another 5-10 minutes.
-
Maintaining Atmosphere (During Reaction): During the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering the system. This can be achieved by bubbling the gas through an oil bubbler connected to the outlet.
Logical Workflow for Troubleshooting Corrosion
troubleshooting guide for preparing stable ethanolamine acetate buffers
Technical Support Center: Ethanolamine (B43304) Acetate (B1210297) Buffers
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered when preparing and using ethanolamine acetate buffers.
Frequently Asked Questions (FAQs)
Q1: My final buffer pH is different from the target pH. What went wrong?
A1: Several factors can cause the final pH of your this compound buffer to deviate from the target value:
-
Inaccurate measurements: Ensure precise measurements of both ethanolamine and acetic acid. Using calibrated pipettes and balances is crucial for accuracy.[1]
-
Temperature effects: The pKa of ethanolamine is sensitive to temperature. A decrease in temperature will cause an increase in the buffer's pH, and conversely, an increase in temperature will lead to a decrease in pH. It is important to calibrate your pH meter and adjust the buffer's pH at the temperature you intend to use it for your experiment.[2]
-
pH meter calibration: Always calibrate your pH meter with fresh, standard buffers before starting the preparation process.[2][3]
-
"Overshooting" the pH: When adjusting the pH, add the acid or base dropwise while stirring continuously to avoid adding too much and overshooting the target pH. If you do overshoot, adding a strong base or acid to correct it can alter the ionic strength of your buffer.[3]
Q2: The pH of my stored this compound buffer is drifting over time. How can I prevent this?
A2: The pH of amine-based buffers like this compound can be unstable over time due to a few key reasons:
-
Carbon dioxide absorption: Ethanolamine, being alkaline, can absorb CO₂ from the atmosphere, which leads to a decrease in the buffer's pH. To mitigate this, prepare the buffer fresh when possible and always store it in a tightly sealed container.[2] For long-term storage, using a container with an inert gas overlay, such as nitrogen, can also help.
-
Microbial contamination: Buffers, especially at near-neutral pH, can be a breeding ground for microorganisms. Bacterial growth can alter the pH of the buffer. To prevent this, consider filter-sterilizing the buffer and storing it at 4°C.[4][5]
-
Volatility of components: If not prepared carefully, the volatile nature of components in some amine buffers can lead to a change in their concentration over time, thus affecting the pH.[4]
Q3: I'm observing a precipitate in my buffer after storage. What is the cause and what should I do?
A3: Precipitation in your this compound buffer can occur for a couple of reasons:
-
Low-temperature storage: Storing the buffer at low temperatures, such as 4°C, can sometimes cause the buffer salts to precipitate out, especially at higher concentrations.[2] If you observe this, gently warm the buffer to room temperature while stirring to redissolve the precipitate before use.
-
Contamination: Contamination from other sources in the lab could also lead to precipitation. Always use clean glassware and high-purity water for buffer preparation.
Q4: Can I extend the shelf-life of my this compound buffer?
A4: While preparing fresh buffer is always recommended, you can extend its shelf-life by:
-
Refrigeration: Storing the buffer at 4°C can slow down microbial growth and degradation.
-
Sterilization: Filter-sterilizing the buffer through a 0.22 µm filter can help prevent microbial contamination.[6]
-
Using an antimicrobial agent: For some applications, adding a small amount of an antimicrobial agent like sodium azide (B81097) can prevent bacterial growth. However, be sure to check for compatibility with your downstream applications.
-
Adding organic solvent: The addition of an organic solvent, such as acetonitrile (B52724) at 5-30%, can also suppress microbial growth.[4]
Data Presentation: Buffer Stability
| Parameter | Storage at Room Temperature (20-25°C) in a Sealed Container | Storage at 4°C in a Sealed Container | Storage at Room Temperature in an Open Container |
| pH Drift | Gradual decrease over time due to slow CO₂ absorption. | Minimal pH drift over a few weeks. | Rapid decrease in pH due to significant CO₂ absorption. |
| Microbial Growth | Likely to occur within 1-2 weeks.[4] | Significantly inhibited. | High risk of contamination. |
| Recommended Shelf-life | Up to 1 week. | Up to 1 month.[7] | Not recommended; prepare fresh daily.[4] |
Experimental Protocols
Preparation of 1 M this compound Stock Solution (pH ~9.5)
This protocol provides a general method for preparing a stock solution of this compound buffer. The final pH can be adjusted for specific experimental needs.
Materials:
-
Ethanolamine
-
Glacial Acetic Acid
-
Deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
-
Graduated cylinders
Procedure:
-
In a fume hood, add approximately 800 mL of deionized water to a 1 L beaker with a stir bar.
-
Slowly add 61.08 g (or approximately 60 mL) of ethanolamine to the water while stirring. The solution will heat up. Allow it to cool to room temperature.
-
Slowly and carefully add glacial acetic acid to the ethanolamine solution while monitoring the pH with a calibrated pH meter. Continue adding acetic acid dropwise until the desired pH is reached.
-
Once the target pH is achieved, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Mix the solution thoroughly.
-
If required, filter-sterilize the buffer using a 0.22 µm filter.
-
Store in a tightly sealed, clean container at 4°C.
Mandatory Visualizations
Troubleshooting Workflow for Unstable this compound Buffers
Caption: Troubleshooting workflow for unstable this compound buffers.
Logical Relationship of Buffer Stability Factors
Caption: Factors influencing the stability of this compound buffers.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Buffer Lifetime | Separation Science [sepscience.com]
- 5. Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the shelf life of a buffer solution? How long does it last after the bottle is opened? | Yokogawa America [yokogawa.com]
Validation & Comparative
A Comparative Analysis of Ethanolamine Acetate and Monoethanolamine (MEA) for Carbon Dioxide Capture
For Researchers, Scientists, and Drug Development Professionals
The urgent need to mitigate greenhouse gas emissions has spurred extensive research into efficient and cost-effective carbon dioxide (CO₂) capture technologies. Aqueous solutions of monoethanolamine (MEA) are the current benchmark for post-combustion CO₂ capture, owing to their high reactivity and established performance. However, challenges associated with MEA, such as high regeneration energy and thermal degradation, have driven the exploration of alternative solvents. Among these, protic ionic liquids (PILs) like ethanolamine (B43304) acetate (B1210297), also known as 2-hydroxyethylammonium acetate, have emerged as a potential new class of solvents. This guide provides a comparative study of the CO₂ capture performance of ethanolamine acetate and monoethanolamine, supported by available experimental data and detailed methodologies.
Performance Comparison at a Glance
A direct, comprehensive experimental comparison between this compound and MEA under identical conditions is limited in the published literature. MEA is a well-characterized solvent with extensive data, while this compound is a less-studied protic ionic liquid. The following tables summarize key performance indicators based on available data for MEA and analogous protic ionic liquids.
Table 1: CO₂ Absorption Capacity
| Compound | Concentration | Temperature (°C) | Pressure (bar) | Absorption Capacity (mol CO₂ / mol solvent) | Source(s) |
| Monoethanolamine (MEA) | 30 wt% aq. | 40 | 15 | ~0.5 | [1][2] |
| N-methyl-2-hydroxyethylammonium acetate* | Pure | 90 | 80 | 0.50 | [3] |
Note: Data for this compound is limited; this is a structurally similar compound.
Table 2: Regeneration Energy
| Compound | Concentration | Regeneration Temperature (°C) | Regeneration Energy (GJ/tonne CO₂) | Source(s) |
| Monoethanolamine (MEA) | 30 wt% aq. | 110-140 | 3.1 - 3.3 | [4] |
| 60% DEEA/20% AEEA** | - | - | 44% lower than MEA | [5] |
*Biphasic solvent blend containing ethanolamine derivatives, indicating potential for energy reduction.
Table 3: Thermal Stability
| Compound | Conditions | Observations | Source(s) |
| Monoethanolamine (MEA) | 160°C for 8 weeks | 95% degradation | [6][7] |
| This compound | 60°C for 1 week (open to atmosphere) | Significant changes in water content, pH, and molecular structure | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CO₂ capture solvents. Below are protocols for key experiments.
Protocol 1: CO₂ Absorption Capacity Measurement
This experiment determines the maximum amount of CO₂ that can be absorbed by the solvent.
Objective: To measure the equilibrium CO₂ loading in the solvent at a specific temperature and pressure.
Apparatus:
-
Gas bubbling apparatus or a stirred-cell reactor
-
Mass flow controllers for CO₂ and a diluent gas (e.g., N₂)
-
Temperature-controlled water bath
-
Gas chromatograph (GC) or an infrared CO₂ analyzer
-
Analytical balance
Procedure:
-
Prepare a known mass of the absorbent solution (e.g., 30 wt% aqueous MEA or pure this compound) and place it in the reactor.
-
Bring the reactor to the desired temperature (e.g., 40°C) using the water bath.
-
A simulated flue gas stream with a known CO₂ concentration (e.g., 15 vol%) is bubbled through the solution at a constant flow rate.
-
The CO₂ concentration in the outlet gas is continuously monitored using a GC or IR analyzer.
-
The experiment is continued until the outlet CO₂ concentration equals the inlet concentration, indicating that the solvent is saturated.
-
The total amount of CO₂ absorbed is calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time.
-
The absorption capacity is expressed as moles of CO₂ absorbed per mole of the amine or ionic liquid.
Protocol 2: Thermal Stability Assessment
This experiment evaluates the solvent's resistance to degradation at elevated temperatures, which is critical for the regeneration process.
Objective: To determine the extent of solvent degradation under conditions simulating the stripper unit.
Apparatus:
-
Sealed stainless steel cylinders or a high-pressure reactor
-
Forced convection oven
-
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)
Procedure:
-
A known amount of the CO₂-loaded solvent is placed in the stainless steel cylinders.
-
The cylinders are sealed and placed in an oven at a high temperature (e.g., 120-160°C) for a specified duration (e.g., several weeks).[6][9]
-
Samples are withdrawn periodically and analyzed using GC-MS and HPLC to identify and quantify the parent amine/ionic liquid and any degradation products.
-
The percentage of solvent loss is calculated based on the decrease in the concentration of the parent compound over time.
Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental setups.
Caption: CO₂ capture mechanisms for MEA and a protic ionic liquid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biphasic behaviors and regeneration energy of a 2-(diethylamino)-ethanol and 2-((2-aminoethyl)amino) ethanol blend for CO2 capture - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
performance analysis of ethanolamine acetate versus MDEA for acid gas removal.
An Objective Comparison of Ethanolamine (B43304) Acetate (B1210297) and MDEA for Acid Gas Removal
Introduction
The removal of acid gases, primarily carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S), from industrial gas streams is a critical process in natural gas sweetening, petroleum refining, and carbon capture and storage (CCS) initiatives. For decades, aqueous solutions of alkanolamines, such as methyldiethanolamine (MDEA), have been the benchmark solvents for these applications. MDEA, a tertiary amine, is particularly valued for its high selectivity towards H₂S and its lower energy requirements for regeneration compared to primary and secondary amines.
In recent years, ionic liquids (ILs) have emerged as a promising new class of solvents for acid gas removal, offering advantages such as negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Among these, amino acid-based ionic liquids, including ethanolamine acetate ([NH₃CH₂CH₂OH][OAc]), are gaining attention due to their potential for enhanced CO₂ capture capacity through chemical absorption.
This guide provides a comprehensive performance analysis of this compound versus MDEA for acid gas removal, drawing upon available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.
Performance Analysis
A direct, side-by-side experimental comparison of this compound and MDEA under identical conditions is not extensively available in the current body of scientific literature. However, a comparative analysis can be constructed by examining the individual performance data and theoretical characteristics of each solvent.
Absorption Capacity
MDEA: The CO₂ loading capacity of MDEA is theoretically 1 mole of CO₂ per mole of amine, although in practice it is often lower depending on operating conditions.[1] For H₂S, MDEA also exhibits high loading capacity.[2][3] The absorption of CO₂ in MDEA is primarily driven by the hydrolysis of CO₂ to form bicarbonate, a reaction that is reversible and has a lower heat of reaction compared to carbamate (B1207046) formation with primary and secondary amines.[4]
This compound: As an ionic liquid containing an amino functional group and an acetate anion, this compound is expected to capture CO₂ through a chemical absorption mechanism. The acetate anion can act as a proton acceptor, facilitating the reaction of CO₂ with the ethanolamine cation to form a carbamate or bicarbonate. This dual functionality suggests a potentially high CO₂ absorption capacity. Studies on similar acetate-based ionic liquids have shown significant CO₂ solubility due to the chemical interaction with the acetate anion.[5][6]
Selectivity for H₂S over CO₂
MDEA: A key advantage of MDEA is its high kinetic selectivity for H₂S over CO₂.[7] This is because the reaction between H₂S and the tertiary amine is a fast, direct proton transfer reaction, while the reaction with CO₂ is a slower, indirect reaction involving the hydration of CO₂. This property is highly desirable in applications where selective H₂S removal is the primary goal, such as in tail gas treatment and natural gas sweetening.[7]
This compound: The selectivity of this compound for H₂S over CO₂ has not been extensively reported. While the amine group would react with both acid gases, the overall selectivity would depend on the relative reaction kinetics and the influence of the acetate anion. Further experimental investigation is required to determine its performance in this regard.
Absorption Rate (Kinetics)
MDEA: The reaction of MDEA with CO₂ is relatively slow compared to primary amines like monoethanolamine (MEA).[4] However, its reaction with H₂S is very rapid.[8] The slower CO₂ kinetics can be advantageous for selective H₂S removal but may require larger absorption equipment for bulk CO₂ removal. The absorption rate can be enhanced by blending MDEA with a faster amine, such as piperazine (B1678402) (PZ).[9]
This compound: The kinetics of CO₂ absorption in this compound are expected to be influenced by both the amine functionality and the ionic liquid nature of the solvent. The presence of the amine group would facilitate a chemical reaction with CO₂, potentially leading to faster absorption rates than physical solvents. However, the viscosity of ionic liquids can sometimes be higher than aqueous amine solutions, which could introduce mass transfer limitations.
Regeneration Energy
MDEA: MDEA is known for its lower heat of regeneration compared to primary amines like MEA. The heat of absorption of CO₂ in MDEA is around 58.8 kJ/mol CO₂, which is significantly lower than the ~85 kJ/mol CO₂ for MEA.[4][10] This lower heat of reaction translates to reduced energy consumption in the stripper during solvent regeneration.
This compound: The regeneration energy of this compound is a critical parameter for its viability. The enthalpy of reaction for CO₂ in acetate-based ionic liquids is reported to be around -40 kJ/mol, which is lower than that of MDEA.[5] This suggests that the energy required to reverse the absorption reaction and release the CO₂ could be lower for this compound, potentially leading to significant operational cost savings.
Thermal Stability
MDEA: Aqueous MDEA solutions are generally considered to be thermally stable up to around 120°C in the presence of CO₂.[11] Above this temperature, thermal degradation can occur. Degradation can lead to solvent loss, formation of corrosive byproducts, and reduced performance.
This compound: As an ionic liquid, this compound is expected to have very low volatility and potentially high thermal stability. This could allow for regeneration at higher temperatures without significant solvent loss, which could in turn lead to more efficient CO₂ stripping. However, the long-term thermal stability in the presence of acid gases needs to be experimentally verified.
Data Presentation
The following tables summarize the available quantitative and qualitative performance data for MDEA and this compound.
Table 1: CO₂ and H₂S Absorption Performance
| Performance Metric | MDEA | This compound (Inferred from Acetate ILs) |
| CO₂ Absorption Capacity | ~0.7-1.0 mol CO₂/mol amine[1] | Potentially high due to chemical reaction with amine and acetate anion[5][6] |
| H₂S Absorption Capacity | High[2][3] | Data not readily available |
| H₂S/CO₂ Selectivity | High kinetic selectivity[7] | Data not readily available |
| CO₂ Absorption Rate | Slower than primary amines[4] | Expected to be faster than physical solvents |
Table 2: Regeneration and Stability
| Performance Metric | MDEA | This compound (Inferred from Acetate ILs) |
| Regeneration Energy | Lower than primary amines (~58.8 kJ/mol CO₂)[4][10] | Potentially lower than MDEA (~40 kJ/mol CO₂)[5] |
| Thermal Stability | Stable up to ~120°C with CO₂[11] | Expected to be high (low volatility) |
Experimental Protocols
Detailed experimental protocols are crucial for accurate performance evaluation. Below are generalized methodologies for key experiments based on the literature.
Gas Absorption Capacity Measurement (Vapor-Liquid Equilibrium)
-
Apparatus: A thermostatted equilibrium cell equipped with pressure and temperature sensors, a magnetic stirrer, and gas and liquid sampling ports.
-
Procedure: a. A known amount of the solvent (MDEA solution or this compound) is charged into the equilibrium cell. b. The cell is evacuated to remove any residual air. c. The cell is brought to the desired experimental temperature. d. A known amount of the acid gas (CO₂ or H₂S) is introduced into the cell from a calibrated cylinder. e. The mixture is stirred until equilibrium is reached, as indicated by a stable pressure reading. f. The equilibrium pressure and temperature are recorded. g. Liquid and/or gas phase samples can be taken for compositional analysis (e.g., using gas chromatography or titration) to determine the amount of gas absorbed. h. The procedure is repeated by adding more acid gas to obtain a complete solubility curve.
Absorption Rate Measurement (Kinetics)
-
Apparatus: A wetted-wall column or a stirred-cell reactor with a known gas-liquid interfacial area.
-
Procedure: a. The solvent is circulated through the apparatus at a constant temperature. b. A gas stream with a known concentration of the acid gas is passed over the solvent film. c. The concentration of the acid gas in the outlet gas stream is continuously monitored using an appropriate analyzer (e.g., infrared for CO₂). d. The absorption rate is calculated from the difference in the inlet and outlet gas concentrations and the gas flow rate. e. The overall mass transfer coefficient can then be determined from the absorption rate and the driving force.
Solvent Regeneration Study
-
Apparatus: A stripping column or a heated flask equipped with a condenser and a reboiler.
-
Procedure: a. The CO₂-rich solvent is fed to the top of the stripping column or heated in the flask. b. The solvent is heated to the desired regeneration temperature by the reboiler. c. The released acid gas and water vapor pass through the condenser, where the water is condensed and returned to the system. d. The regenerated (lean) solvent is collected from the bottom of the column or flask. e. The amount of CO₂ released is measured, and the regeneration efficiency is calculated. f. The energy input to the reboiler is measured to determine the regeneration energy.
Mandatory Visualization
Caption: General workflow for acid gas removal using a chemical solvent.
References
- 1. research.tees.ac.uk [research.tees.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. eastman.com [eastman.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
A Comparative Guide to HPLC and GC-MS for the Purity Validation of Ethanolamine Acetate
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical reagents is paramount. Ethanolamine (B43304) acetate (B1210297), a salt formed from ethanolamine and acetic acid, finds applications in various scientific and industrial domains. Its purity is critical for the consistency and reliability of experimental outcomes and the safety and efficacy of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of ethanolamine acetate purity, supported by experimental data and detailed methodologies.
Principle of Analysis
The purity validation of this compound involves the quantification of the parent compounds, ethanolamine and acetic acid, as well as the identification and quantification of potential impurities. These impurities can arise from the manufacturing process or degradation. Common impurities include residual starting materials (ethanolamine and acetic acid), by-products such as diethanolamine, and degradation products like N-acetylethanolamine.[1]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique well-suited for non-volatile, polar, and thermally labile compounds.[2] Given that this compound is a salt and its components are polar, HPLC is a strong candidate for its analysis, often without the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry. It is ideal for volatile and thermally stable compounds.[2] Ethanolamine and its salts have low volatility, necessitating a derivatization step to increase their volatility and thermal stability for GC-MS analysis.[3]
Experimental Workflows
The analytical workflow for each technique involves several key steps from sample preparation to data analysis.
Detailed Experimental Protocols
Below are representative protocols for the analysis of this compound purity using HPLC and GC-MS. These protocols are intended as a starting point and should be optimized and validated for specific applications.
HPLC Method for Purity of this compound
This method is designed for the simultaneous determination of ethanolamine, acetic acid, and potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound sample.
-
Reference standards for ethanolamine, acetic acid, diethanolamine, and N-acetylethanolamine.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm (for acetate and derivatized amines if applicable) or ELSD.
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20-21 min: 50% to 5% B
-
21-25 min: 5% B
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase A.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Purity of this compound
This method requires derivatization to analyze the non-volatile components of this compound.
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
This compound sample.
-
Reference standards for ethanolamine, acetic acid, diethanolamine, and N-acetylethanolamine.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-500).
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a derivatization vial.
-
Add 1 mL of a suitable solvent (e.g., acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Performance Comparison
The choice between HPLC and GC-MS depends on several factors, including the specific analytical requirements, available instrumentation, and the nature of the impurities to be quantified. The following table summarizes a comparison of the expected performance characteristics of each technique for the analysis of this compound and its impurities. The data is based on typical values reported for the analysis of similar amine compounds and should be confirmed through method-specific validation.[2]
| Parameter | HPLC | GC-MS | Remarks |
| Applicability | Well-suited for polar, non-volatile salts. | Requires derivatization for ethanolamine and its salts. | HPLC offers a more direct analysis for this compound.[2] |
| Specificity | Good, can be enhanced with MS detection (LC-MS). | Excellent, mass spectral data provides high confidence in peak identity. | GC-MS provides structural information for unknown impurity identification. |
| Linearity (r²) | > 0.995 | > 0.992 | Both techniques can achieve excellent linearity.[2] |
| Accuracy (Recovery %) | 83 - 103% | 81 - 100% | Both methods can achieve high accuracy. GC-MS recovery can be influenced by derivatization efficiency.[2] |
| Precision (RSD %) | < 6% | < 15% | HPLC often exhibits better precision for non-derivatized polar compounds.[2] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | GC-MS can achieve lower detection limits, dependent on derivatization and analyte.[2] |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to ng/mL range | Similar to LOD, GC-MS can offer lower quantitation limits.[2] |
| Throughput | Moderate | Lower due to derivatization step. | HPLC sample preparation is generally simpler and faster. |
Conclusion
Both HPLC and GC-MS are powerful analytical techniques that can be effectively employed for the purity validation of this compound.
HPLC is often the more straightforward and direct method for analyzing the salt and its polar impurities, requiring minimal sample preparation and offering excellent precision. It is particularly advantageous for routine quality control where the identities of potential impurities are known.
GC-MS , while requiring a derivatization step, provides unparalleled specificity through mass spectral identification. This makes it an invaluable tool for identifying unknown impurities and for achieving very low detection limits.
The selection of the most appropriate technique will depend on the specific goals of the analysis. For routine purity assays and quantification of known impurities, HPLC is generally preferred due to its simplicity and high precision. For in-depth impurity profiling, identification of unknown degradants, and when very low detection limits are required, the specificity and sensitivity of GC-MS make it the superior choice. Ultimately, a combination of both techniques can provide a comprehensive and robust validation of this compound purity.
References
comparative efficiency of different catalysts for ethanolamine acetate synthesis
An In-depth Comparison of Catalytic Strategies for the Synthesis of Ethanolamine (B43304) Acetate (B1210297)
The synthesis of ethanolamine acetate, an ester of ethanolamine and acetic acid, presents a significant chemical challenge due to the dual functionality of the ethanolamine molecule. The presence of both a primary amine and a primary alcohol group necessitates a catalyst that can selectively promote O-acetylation of the hydroxyl group while avoiding the thermodynamically favored N-acetylation of the more nucleophilic amine group. This guide provides a comparative analysis of different catalytic systems for the selective synthesis of this compound, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
The Challenge of Chemoselectivity
Direct esterification of ethanolamine with acetic acid is complicated by the higher reactivity of the amino group towards acylation compared to the hydroxyl group. This typically leads to the formation of N-(2-hydroxyethyl)acetamide as the major product. Therefore, effective catalytic strategies must either deactivate the amine functionality or selectively activate the hydroxyl group.
Comparative Analysis of Catalytic Systems
The following table summarizes the performance of different classes of catalysts for the selective O-acetylation of amino alcohols, with a focus on their potential application for this compound synthesis. Direct comparative data for various catalysts in the specific synthesis of this compound is limited in publicly available literature; hence, this comparison is based on established principles and results from analogous reactions with other amino alcohols.
| Catalyst Class | Representative Catalysts | Selectivity for O-Acetylation | Typical Reaction Conditions | Advantages | Disadvantages |
| Acid Catalysis | Perchloric acid (HClO₄), Sulfuric acid (H₂SO₄), Trifluoroacetic acid (CF₃COOH) | High | Acetic anhydride (B1165640) or acetyl chloride as acylating agent, often in an acidic solvent at room temperature. | Simple procedure, high yields, scalable.[1] | Requires stoichiometric amounts of strong acid, potential for side reactions, corrosive. |
| Transition Metal Catalysis | Copper(II) triflate (Cu(OTf)₂), Copper(II) acetate (Cu(OAc)₂) | High | Aqueous or organic solvents, mild pH and temperature.[2][3][4] | High chemoselectivity, mild reaction conditions, potential for catalysis in aqueous media.[2][5] | Catalyst may need to be removed from the final product, mechanism can be substrate-specific. |
| Enzymatic Catalysis | Immobilized Lipases (e.g., Candida antarctica Lipase B) | Generally low (favors N-acylation) | Organic solvents, mild temperatures (e.g., 40-60°C).[6][7] | High specificity (though often for the wrong group), environmentally friendly, mild conditions. | Often shows preference for N-acylation in amino alcohols, potential for low yields of the desired ester.[6][7] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for each class of catalyst, adapted from literature for the potential synthesis of this compound.
Protocol 1: Acid-Catalyzed O-Acetylation of Ethanolamine
This protocol is based on the principle of deactivating the amine group by protonation in a strongly acidic medium.[1]
Materials:
-
Ethanolamine
-
Trifluoroacetic acid (CF₃COOH)
-
Acetyl chloride
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethanolamine (1 equivalent) in trifluoroacetic acid (used as solvent) and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, precipitate the product, this compound hydrochloride, by adding cold diethyl ether to the reaction mixture.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Copper(II)-Mediated O-Acetylation of Ethanolamine
This method leverages the coordination of a transition metal to direct the acylation to the hydroxyl group.[2][3][4]
Materials:
-
Ethanolamine
-
Copper(II) acetate (Cu(OAc)₂)
-
Acetic anhydride
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
To a solution of ethanolamine (1 equivalent) in acetonitrile, add copper(II) acetate (1 equivalent).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the copper-ethanolamine complex.
-
Add acetic anhydride (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to a gentle reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired ester from any N-acylated byproduct and the copper catalyst.
Protocol 3: Enzymatic N-Acylation of Ethanolamine (for comparison)
Materials:
-
Ethanolamine
-
Acetic acid
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Hexane
-
Orbital shaker with temperature control
-
Filtration apparatus
Procedure:
-
In a sealed flask, dissolve ethanolamine (1 equivalent) and acetic acid (1 equivalent) in hexane.
-
Add immobilized Candida antarctica Lipase B to the mixture.
-
Incubate the flask in an orbital shaker at 40°C for the specified reaction time (e.g., 15 hours).[7]
-
Monitor the formation of N-(2-hydroxyethyl)acetamide by TLC or gas chromatography.
-
At the end of the reaction, recover the immobilized enzyme by filtration for potential reuse.
-
Evaporate the solvent from the filtrate to obtain the crude amide product.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a catalytic method for the synthesis of this compound is governed by the desired outcome (O-acetylation vs. N-acetylation) and the operational constraints. The following diagram illustrates this logical workflow.
Caption: Catalyst selection workflow for the acylation of ethanolamine.
The following diagram illustrates the general reaction pathway, highlighting the competition between O-acetylation and N-acetylation.
References
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. [PDF] N-acylation of ethanolamine using lipase: a chemoselective catalyst | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Benchmarking Ethanolamine Acetate: A Comparative Guide to Protic Ionic Liquids for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate protic ionic liquid (PIL) is crucial for optimizing experimental outcomes. This guide provides a comprehensive comparison of ethanolamine (B43304) acetate (B1210297) against other common PILs, supported by experimental data and detailed methodologies.
Ethanolamine acetate ([EtOHA][OAc]) is a promising protic ionic liquid, valued for its potential biocompatibility and tunable properties. This guide benchmarks its performance against other ethanolamine-based PILs, such as ethanolamine formate (B1220265) ([EtOHA][HCOO]) and ethanolamine propionate (B1217596) ([EtOHA][Pro]), as well as the widely studied ethylammonium (B1618946) nitrate (B79036) (EAN). The comparison focuses on key physicochemical properties and performance in critical applications like cellulose (B213188) dissolution and drug delivery.
Physicochemical Properties: A Comparative Analysis
The performance of a PIL is intrinsically linked to its physical and chemical characteristics. The following tables summarize key data for this compound and its counterparts.
Table 1: Comparison of Physicochemical Properties of Selected Protic Ionic Liquids
| Protic Ionic Liquid | Cation | Anion | Density (g/cm³) at 298.15 K | Viscosity (mPa·s) at 298.15 K | Ionic Conductivity (mS/cm) at 298.15 K | Decomposition Temp (Td, °C) |
| This compound | Ethanolammonium | Acetate | ~1.12 | ~150 | ~2.5 | ~180 |
| Ethanolamine Formate | Ethanolammonium | Formate | ~1.15 | ~50 | ~8.0 | ~170 |
| Ethanolamine Propionate | Ethanolammonium | Propionate | ~1.09 | ~250 | ~1.5 | ~190 |
| Ethylammonium Nitrate | Ethylammonium | Nitrate | ~1.21 | ~28 | ~20.0 | ~200 |
Note: The values presented are approximate and can vary based on purity and water content. Data is compiled from multiple sources.
Performance in Key Applications
Cellulose Dissolution
The ability to dissolve cellulose is a key performance indicator for PILs in biomass processing and materials science. The efficiency of dissolution is influenced by the PIL's ability to disrupt the extensive hydrogen-bonding network in cellulose.
Table 2: Cellulose Dissolution Capacity of Selected Protic Ionic Liquids
| Protic Ionic Liquid | Cellulose Solubility (wt%) at 80-100 °C | Dissolution Time | Observations |
| This compound | 5-10% | Moderate | Forms viscous solutions, effective for lower cellulose concentrations. |
| Ethanolamine Formate | 3-7% | Fast | Lower viscosity aids in faster dissolution kinetics. |
| Imidazolium-based PILs (e.g., [BMIM]Cl) | >10% | Moderate to Fast | Often exhibit higher dissolution capacity but may be more expensive and less biocompatible.[1] |
Drug Delivery
In the pharmaceutical field, PILs are explored as potential solvents and permeation enhancers for drug delivery systems.[2][3][4] Their performance is evaluated based on their ability to dissolve active pharmaceutical ingredients (APIs) and facilitate their transport across biological membranes.
Table 3: Performance Metrics in Drug Delivery Applications
| Protic Ionic Liquid | API Solubility Enhancement | Skin Permeation Enhancement | Biocompatibility |
| This compound | Moderate to High | Demonstrated for some APIs | Generally considered to have favorable biocompatibility due to the nature of its constituent ions.[5] |
| Choline-based PILs | High | Effective for various small and large molecules | Often exhibit good biocompatibility.[6] |
| Imidazolium-based PILs | High | Widely studied and effective | Biocompatibility can be a concern and requires careful evaluation.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of PIL properties.
Synthesis of this compound
This compound is typically synthesized via a straightforward acid-base neutralization reaction.
-
Reactants : Equimolar amounts of ethanolamine and acetic acid are used.
-
Procedure : Acetic acid is added dropwise to ethanolamine under constant stirring in an ice bath to control the exothermic reaction. The reaction mixture is then stirred at room temperature for several hours.[8]
-
Purification : The resulting viscous liquid is dried under vacuum at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 24-48 hours) to remove water and any unreacted starting materials.[6]
Viscosity Measurement
Viscosity is a critical parameter influencing mass transfer and reaction rates. It is commonly measured using a rotational viscometer or a falling-ball viscometer.
-
Instrumentation : A cone-plate or parallel-plate rotational viscometer is often used.
-
Procedure : A small sample of the PIL is placed in the viscometer, and the temperature is controlled using a Peltier or water bath system. The shear stress is measured at varying shear rates to determine the dynamic viscosity. For temperature-dependent studies, measurements are taken at set temperature intervals.
Ionic Conductivity Measurement
Ionic conductivity reflects the mobility of ions within the PIL and is crucial for electrochemical applications.
-
Instrumentation : A conductivity meter with a dip-type cell containing two platinum electrodes is used.[9]
-
Procedure : The cell constant is first determined using a standard KCl solution. The PIL sample is then placed in the cell, and the temperature is controlled. The impedance is measured over a range of frequencies, and the ionic conductivity is calculated from the resistance obtained from the Nyquist plot.[2][10]
Thermal Stability Analysis
Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability of PILs.
-
Instrumentation : A thermogravimetric analyzer.
-
Procedure : A small sample of the PIL (typically 5-10 mg) is placed in a crucible and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[11][12] The weight loss of the sample is recorded as a function of temperature. The onset decomposition temperature is determined from the resulting TGA curve.[13]
Cellulose Dissolution Assay
-
Preparation : A known weight of cellulose is added to a pre-weighed amount of the PIL in a sealed vessel.
-
Dissolution : The mixture is heated and stirred at a specific temperature (e.g., 80-100 °C) for a set period.
-
Analysis : The dissolution is monitored visually or using a polarized light microscope. The amount of dissolved cellulose can be quantified by regenerating the undissolved cellulose by adding an anti-solvent (e.g., water), followed by filtration, drying, and weighing.[14]
In Vitro Skin Permeation Study
-
Apparatus : Franz diffusion cells are typically used for these studies.
-
Procedure : A section of excised skin is mounted between the donor and receptor compartments of the Franz cell. The PIL formulation containing the drug is applied to the stratum corneum in the donor compartment. The receptor compartment is filled with a suitable buffer solution and maintained at a constant temperature. Samples are withdrawn from the receptor compartment at regular intervals and analyzed for drug content using a suitable analytical method (e.g., HPLC).[15][16]
Visualizing Workflows and Relationships
To aid in the understanding of the experimental processes and conceptual frameworks, the following diagrams are provided.
References
- 1. Frontiers | Ionic-liquid-based approaches to improve biopharmaceuticals downstream processing and formulation [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ionic Liquids as Potential and Synergistic Permeation Enhancers for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Development of Novel Ionic Liquid-Based Microemulsion Formulation for Dermal Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aidic.it [aidic.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Implications of Anion Structure on Physicochemical Properties of DBU-Based Protic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 12. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Study on the properties and in vitro transdermal delivery and cytotoxicity of drug-active ionic liquids with matrine as the cation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Ethanolamine and Acetate in Biological Assays: A Review of Cross-Reactivity and Interference
For researchers, scientists, and drug development professionals, the choice of buffer systems and assay reagents is critical for generating reliable and reproducible data. Components like ethanolamine (B43304) and acetate (B1210297), often found in buffers and formulations, can have unintended consequences on biological assays. This guide provides an objective comparison of their effects, supported by experimental data, to help researchers mitigate potential interference and cross-reactivity.
Interference in Immunoassays
The performance of immunoassays, such as ELISA, is highly dependent on the reaction environment. Buffer composition, pH, and the presence of small molecules can influence antibody-antigen binding and the efficiency of blocking and washing steps.
Ethanolamine in Immunoassays
Ethanolamine is a primary amine sometimes used as a blocking agent, particularly when small biomolecules are being assayed. In this context, its small molecular size may offer advantages over larger protein-based blockers like BSA or non-fat dry milk[1]. However, its chemical nature as a primary amine presents a risk for cross-reactivity and interference.
-
Mechanism of Interference : Primary amines can react with other assay components, such as crosslinkers or labels (e.g., NHS esters), leading to non-specific signal or signal loss. While direct quantitative data on ethanolamine-induced interference is limited in the reviewed literature, its potential for chemical interaction warrants caution. It has been suggested as an alternative to BSA for blocking in DNA-based biosensors[2].
-
Use in Buffers : Some ELISA protocols utilize diethanolamine, a related compound, as a component of the substrate buffer for enzymes like alkaline phosphatase[3].
Acetate in Immunoassays
Acetate is a common component of buffers used for various biochemical applications. Its impact on immunoassays is primarily related to the pH of the buffer system, which can significantly affect antibody adsorption to microplates.
A key study directly compared the efficiency of different coating buffers in a sandwich ELISA. The results demonstrated that the optimal buffer pH is dependent on the antibody species. For goat antibodies, an acetate buffer at pH 5.0 yielded a significantly higher signal compared to the traditional carbonate buffer at pH 9.6. Conversely, rabbit IgGs performed better at a more neutral pH of 7.4[4]. This highlights that acetate buffers can be superior to commonly used alternatives, but their suitability must be empirically determined for the specific antibodies in use.
Table 1: Comparison of Coating Buffer Efficiency in Sandwich ELISA Data summarized from Cuvelier et al., 1996[4]. Efficiency is relative to the maximum signal obtained for each antibody type.
| Antibody Source | Acetate Buffer (pH 5.0) | Phosphate Buffer (pH 7.4) | Carbonate Buffer (pH 9.6) |
| Goat IgG | ~100% Efficiency | Not Reported | ~50% Efficiency |
| Rabbit IgG | Less Efficient | ~100% Efficiency | ~50% Efficiency |
Interference in Cell-Based Assays
In cell-based assays, components of the culture medium or assay buffer can directly impact cellular health, metabolism, and signaling pathways, leading to confounding results. Acetate, in particular, can be actively metabolized by cells and elicit significant biological responses.
Ethanolamine in Cell-Based Assays
Ethanolamine can be utilized by some bacteria as a source of carbon and nitrogen[5]. While specific data on its interference in mammalian cell culture assays is not extensively detailed in the reviewed literature, its potential to be metabolized suggests that it is not an inert buffer component and could influence cellular bioenergetics, particularly in long-term assays.
Acetate in Cell-Based Assays
Acetate is a short-chain fatty acid that can serve as a carbon source for cells, directly entering metabolic pathways such as the Krebs cycle via acetyl-CoA. This metabolic activity can lead to profound, dose-dependent, and cell-type-specific effects on proliferation, viability, and signaling.
-
Dose-Dependent Effects : In human gastric adenocarcinoma (AGS) cells, sodium acetate stimulated cell proliferation at concentrations up to 12.5 mM but inhibited cell growth and induced cytotoxicity at concentrations above this threshold[6].
-
Cell-Type Specificity : The metabolic response to acetate varies significantly between different cell lines. In one study, 5 mM acetate increased the cell density of COLO 205 colon cancer cells by approximately 50% but had no effect on the growth of HCT 116 cells[7]. Another study found that 10 mM acetate reduced proliferation in both HT29 and HCT116 cell lines[8].
-
Induction of Pro-inflammatory Cytokines : Incubation with sodium acetate was shown to increase the expression and protein levels of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α in AGS cells[6].
Table 2: Reported Effects of Acetate on Cell Viability and Proliferation
| Cell Line | Acetate Concentration | Observed Effect | Reference |
| COLO 205 (Colon Cancer) | 5 mM | ~50% increase in cell density | [7] |
| HCT 116 (Colon Cancer) | 5 mM | No significant effect on growth | [7] |
| HCT 116 (Colon Cancer) | 10 mM | Reduced proliferation | [8] |
| HT29 (Colon Cancer) | 10 mM | Reduced proliferation | [8] |
| AGS (Gastric Cancer) | ≤ 12.5 mM | Stimulated viability and proliferation | [6] |
| AGS (Gastric Cancer) | > 12.5 mM | Inhibited cell growth, decreased viability | [6] |
Experimental Protocols
Protocol: Screening for Buffer Component Interference in an ELISA
This protocol provides a general workflow to test whether a buffer component, such as ethanolamine or acetate, interferes with an existing ELISA.
Objective : To determine if the presence of a test compound in the sample diluent or coating buffer affects assay performance (signal-to-noise ratio, sensitivity).
Materials :
-
Coated and blocked microtiter plate for the specific ELISA.
-
Analyte (antigen) standard.
-
Detection and secondary antibodies.
-
Substrate solution.
-
Standard assay buffer (e.g., PBS or Tris-based).
-
Test buffer(s): Standard assay buffer supplemented with various concentrations of the compound to be tested (e.g., 1 mM, 10 mM, 100 mM ethanolamine or acetate).
Procedure :
-
Prepare Analyte Dilutions : Prepare a standard curve of the analyte in both the standard assay buffer and each of the test buffers. Also, prepare a zero-analyte blank for each buffer type.
-
Sample Incubation : Add 100 µL of each standard curve dilution and blank to the appropriate wells of the pre-coated microtiter plate.
-
Incubate : Incubate the plate according to the established assay protocol (e.g., 1-2 hours at room temperature).
-
Wash : Wash the plate according to the standard protocol (e.g., 3-5 times with wash buffer).
-
Detection Antibody : Add the detection antibody (primary or secondary, as appropriate), diluted in the standard assay buffer, to all wells.
-
Incubate and Wash : Incubate and wash the plate as per the standard protocol.
-
Substrate Addition : Add the substrate solution to all wells.
-
Read Plate : Measure the absorbance or fluorescence at the appropriate wavelength.
Data Analysis :
-
Plot the standard curves for the standard buffer and each test buffer.
-
Compare the slopes of the standard curves. A significant decrease in the slope in the presence of the test compound indicates interference.
-
Compare the signal of the zero-analyte blank across the different buffers. An increase in the blank signal indicates that the test compound is causing non-specific binding or signal generation.
-
Calculate the signal-to-noise ratio for each condition to assess the overall impact on assay performance.
Visualizations
References
- 1. corning.com [corning.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Substitution of carbonate by acetate buffer for IgG coating in sandwich ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethanolamine utilization in bacterial pathogens: roles and regulation. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. Effect of sodium acetate on cell proliferation and induction of proinflammatory cytokines: a preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetate Promotes a Differential Energy Metabolic Response in Human HCT 116 and COLO 205 Colon Cancer Cells Impacting Cancer Cell Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function [frontiersin.org]
comparative study of ethanolamine acetate and triethanolamine as corrosion inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ethanolamine (B43304) and triethanolamine (B1662121) as corrosion inhibitors. The efficacy of these alkanolamines in mitigating corrosion is evaluated based on experimental data from various studies. This document is intended to assist researchers, scientists, and professionals in making informed decisions for their specific applications.
Performance Comparison: Quantitative Data
The corrosion inhibition performance of ethanolamine and triethanolamine is influenced by several factors, including the type of metal, the nature of the corrosive environment, the concentration of the inhibitor, and the temperature. The following tables summarize quantitative data from different experimental studies.
Table 1: Corrosion Inhibition Efficiency of Ethanolamine and Triethanolamine on Zinc
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) |
| Ethanolamine | 1.0 M Sulfamic Acid | 15 mM | 30 | 92.4[1] |
| Triethanolamine | 1.0 M Sulfamic Acid | 15 mM | 30 | 71.6[1] |
| Ethanolamine | 0.01 N HNO₃ + 0.01 N H₃PO₄ | 1% | 301 K | 95[2] |
| Triethanolamine | 0.01 N HNO₃ + 0.01 N H₃PO₄ | 1% | 301 K | 93[2] |
Table 2: Corrosion Inhibition Efficiency of Triethanolamine on Various Metals
| Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| AZ91D Magnesium Alloy | 3.5 wt% NaCl | Not specified | Good | [3][4] |
| Q235 Carbon Steel | Simulated Concrete Pore Solution | 3.783 x 10⁻⁴ mol L⁻¹ | 90.91 (after 16h) | [5] |
| Carbon Steel | Saline Solution | Not specified | 70.97 | [6] |
Table 3: Comparative Performance in Acidic Environments
| Inhibitor | Metal | Corrosive Medium | Observation |
| Ethanolamine | Zinc | Sulfamic Acid | Higher inhibition efficiency than triethanolamine[7] |
| Ethanolamine | Zinc | Nitric Acid | Higher inhibition efficiency than triethanolamine[7] |
| Ethanolamine | Zinc | Phosphoric Acid | Higher inhibition efficiency than triethanolamine[7] |
| Triethanolamine | Mild Steel | 0.5 M H₂SO₄ | Mixed-type inhibitor |
| Triethanolamine | Pure Nickel | 1N H₂SO₄ | Inhibition by adsorption, follows Langmuir isotherm |
Corrosion Inhibition Mechanism
Both ethanolamine and triethanolamine function primarily as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Their inhibition mechanism is attributed to the adsorption of their molecules onto the metal surface. This adsorption is facilitated by the presence of lone pairs of electrons on the nitrogen and oxygen atoms, which interact with the vacant d-orbitals of the metal. This forms a protective film that acts as a physical barrier, isolating the metal from the corrosive environment.
Studies suggest that the adsorption of triethanolamine molecules follows the Langmuir adsorption isotherm, indicating a monolayer adsorption on the metal surface.[3][4] The stability and effectiveness of this protective film depend on the molecular structure of the inhibitor and its interaction with the metal surface. In acidic solutions, these amines can also get protonated and adsorb on the cathodic sites of the metal, thereby inhibiting the hydrogen evolution reaction.
Experimental Protocols
Standardized experimental protocols are crucial for reliable and reproducible corrosion inhibition studies. The following are detailed methodologies for key experiments used in the evaluation of these inhibitors.
1. Weight Loss Method
This is a straightforward and widely used technique for determining corrosion rates.
-
Specimen Preparation: Metal specimens of known dimensions are cleaned, degreased, and polished with various grades of emery paper. They are then washed with distilled water and acetone, dried, and accurately weighed.
-
Immersion: The weighed specimens are suspended in the corrosive solution with and without the inhibitor for a specified period at a controlled temperature.
-
Post-Exposure Cleaning: After the immersion period, the specimens are removed, and corrosion products are cleaned off according to standardized procedures (e.g., ASTM G1), which may involve using an inhibited acid.[8] The specimens are then washed, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
2. Potentiodynamic Polarization
This electrochemical technique provides insights into the corrosion mechanism and corrosion rate.
-
Cell Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[8]
-
Stabilization: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize.[8]
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a constant scan rate. The resulting current is measured.
-
Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the anodic and cathodic curves. The Icorr value is then used to calculate the corrosion rate and inhibition efficiency.
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the inhibitor film.[8]
-
Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Measurement: A small amplitude sinusoidal AC potential is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[8] The impedance of the system is measured at each frequency.
-
Analysis: The data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical behavior of the metal-solution interface, and the values of the circuit elements (e.g., solution resistance, charge transfer resistance) are used to evaluate the inhibitor's performance.
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the inhibitors.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Comparison of Ethanolamine and Triethanolamine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Performance evaluation of triethanolamine as corrosion inhibitor for magnesium alloy in 3.5 wt% NaCl solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Long-Term Stability of Ethanolamine Acetate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of ethanolamine (B43304) acetate (B1210297) in different solvent systems. Understanding the stability of this protic ionic liquid is crucial for its application in various fields, including as a solvent in pharmaceutical formulations, a component in carbon capture technologies, and a medium for chemical synthesis. This document presents experimental data, detailed protocols for stability assessment, and a comparison with alternative solvent systems to aid in solvent selection and formulation development.
Comparative Stability of Ethanolamine Acetate
The long-term stability of this compound is significantly influenced by the nature of the solvent, temperature, pH, and exposure to light and oxygen. Protic ionic liquids like this compound can undergo degradation through several pathways, including hydrolysis and oxidation.[1] The choice of solvent can either mitigate or accelerate these degradation processes.
Below is a summary of the expected long-term stability of this compound in various solvent classes based on general principles of chemical stability.
| Solvent Class | Representative Solvents | Expected Long-Term Stability | Key Influencing Factors | Potential Degradation Products |
| Aqueous Solutions | Water, Phosphate Buffered Saline (PBS) | Moderate | pH, Temperature, Presence of metal ions | Ethanolamine, Acetic Acid, Oxidative degradation products (e.g., amino acids)[1] |
| Protic Solvents | Ethanol, Methanol | Moderate to Low | Acidity/Basicity of the solvent, Temperature | Transesterification products, Amide formation |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | Residual water content, Photostability | Minimal degradation expected under inert conditions |
| Aprotic Non-Polar Solvents | Toluene, Hexane | Low (due to poor solubility) | Not typically a suitable solvent system | N/A |
| Alternative Solvents | Deep Eutectic Solvents (DES), Other Ionic Liquids (ILs) | High to Very High | Component selection, Thermal stability of components | Dependent on the specific DES or IL components[2][3] |
Experimental Protocols for Stability Assessment
To ensure the reliability of stability data, standardized experimental protocols are essential. A forced degradation study is a common approach to predict long-term stability.[1]
Protocol 1: Forced Degradation Study
This protocol is designed to accelerate the degradation of this compound under various stress conditions to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).[1]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.[1]
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.[1]
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.[1]
-
Neutralize the acidic and basic samples before analysis.[1]
-
Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining this compound and identify degradation products.[1][4]
-
Protocol 2: Long-Term Stability Study
This protocol assesses the stability of this compound under intended storage conditions.
-
Sample Preparation: Prepare solutions of this compound in the selected solvents and store them in appropriate containers.
-
Storage Conditions: Store the samples under controlled conditions of temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time Points: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: Use a validated stability-indicating analytical method (e.g., HPLC) to determine the concentration of this compound at each time point.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound.
Comparison with Alternative Solvents
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES) are emerging as greener and often more stable alternatives to conventional organic solvents.[2][3][5]
-
Ionic Liquids (ILs): These are salts with melting points below 100°C. They exhibit negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[3][5] Their stability can be significantly higher than that of traditional solvents, making them suitable for reactions at elevated temperatures.[3]
-
Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. They share many of the advantageous properties of ILs, such as low volatility and high thermal stability, but are often cheaper, easier to prepare, and more biodegradable.[2]
The choice between this compound and other ILs or DES will depend on the specific application, considering factors like cost, toxicity, and compatibility with other components in the system.
Signaling Pathway of Degradation
While this compound itself is not directly involved in biological signaling pathways, its degradation products could potentially interact with cellular components. For instance, ethanolamine is a precursor for the synthesis of phospholipids (B1166683) in cell membranes. The primary degradation pathways of this compound are chemical in nature, as illustrated below.
References
Kinetic vs. Thermodynamic Control in the Synthesis of Ethanolamine Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethanolamine (B43304) acetate (B1210297), a compound with applications in various chemical and pharmaceutical contexts, can be guided by the principles of kinetic and thermodynamic control to favor different product outcomes. The reaction between ethanolamine and acetic acid can theoretically yield two primary products: the ammonium (B1175870) salt (ethanolammonium acetate) and the amide (N-(2-hydroxyethyl)acetamide). This guide provides an objective comparison of the reaction pathways, supported by established chemical principles, and presents hypothetical experimental data to illustrate the impact of reaction conditions.
Understanding Kinetic and Thermodynamic Control
In a chemical reaction where multiple products can be formed, the distribution of these products can be influenced by the reaction conditions. This is the core of kinetic versus thermodynamic control.
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will be the major product. This pathway has a lower activation energy.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. This allows the system to reach equilibrium, favoring the most stable product (the thermodynamic product), even if it forms more slowly.
Product Comparison: Salt vs. Amide
The reaction of ethanolamine with acetic acid can lead to two distinct products:
-
Ethanolammonium Acetate (The Kinetic Product): This is an ammonium salt formed through a simple acid-base neutralization reaction. This reaction is typically fast and has a low activation energy.
-
N-(2-hydroxyethyl)acetamide (The Thermodynamic Product): This is an amide formed through a dehydration reaction. This process generally requires more energy to overcome the activation barrier for amide bond formation and is more stable than the salt.
| Feature | Ethanolammonium Acetate (Kinetic Product) | N-(2-hydroxyethyl)acetamide (Thermodynamic Product) |
| Formation Pathway | Acid-Base Neutralization | Dehydration/Condensation |
| Reaction Conditions | Low Temperature (e.g., 0-25°C), Short Reaction Time | High Temperature (e.g., >100°C, often with water removal), Long Reaction Time |
| Relative Stability | Less Stable | More Stable |
| Bond Type | Ionic | Covalent (Amide) |
Experimental Protocols
The following are hypothetical protocols for the synthesis of this compound under kinetic and thermodynamic control.
Kinetic Control Protocol: Synthesis of Ethanolammonium Acetate
Objective: To synthesize the ammonium salt as the primary product.
Materials:
-
Ethanolamine (1.0 eq)
-
Glacial Acetic Acid (1.0 eq)
-
Diethyl Ether (or other suitable non-polar solvent)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve ethanolamine in diethyl ether and cool the flask in an ice bath to 0°C.
-
Slowly add acetic acid dropwise to the stirred solution over 30 minutes.
-
A white precipitate of ethanolammonium acetate will form.
-
Continue stirring for an additional hour at 0°C.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield the final salt.
Thermodynamic Control Protocol: Synthesis of N-(2-hydroxyethyl)acetamide
Objective: To synthesize the amide as the primary product.
Materials:
-
Ethanolamine (1.0 eq)
-
Glacial Acetic Acid (1.0 eq)
-
Toluene (B28343) (or other azeotroping solvent)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
Procedure:
-
Combine ethanolamine and acetic acid in a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.
-
Add toluene to the flask.
-
Heat the mixture to reflux (approximately 110-120°C).
-
Water will be formed as a byproduct and will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The remaining viscous liquid or solid is the crude N-(2-hydroxyethyl)acetamide, which can be further purified by distillation or recrystallization.
Hypothetical Performance Data
The following table summarizes the expected outcomes based on the principles of kinetic and thermodynamic control.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions |
| Reaction Temperature | 0°C | 120°C |
| Reaction Time | 1.5 hours | 6 hours |
| Major Product | Ethanolammonium Acetate | N-(2-hydroxyethyl)acetamide |
| Hypothetical Yield | >95% (of salt) | 80-90% (of amide) |
| Hypothetical Purity | High (crystallization) | Moderate to High (requires purification) |
Conclusion
The choice between kinetic and thermodynamic control in the synthesis of this compound allows for the selective formation of either the ammonium salt or the amide. Low temperatures and short reaction times favor the rapid formation of the less stable ethanolammonium acetate, the kinetic product. Conversely, higher temperatures and longer reaction times, often with the removal of water, facilitate the formation of the more stable N-(2-hydroxyethyl)acetamide, the thermodynamic product. Understanding these principles enables researchers to tailor their synthetic strategy to obtain the desired product with high selectivity.
A Comparative Guide to the Validation of Analytical Methods for Detecting Ethanolamine in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of ethanolamine (B43304), a component of the salt ethanolamine acetate (B1210297), in complex mixtures such as pharmaceutical formulations and biological matrices is critical. The selection of an appropriate analytical method is paramount for ensuring data quality and regulatory compliance. This guide provides a comparative overview of common analytical techniques, supported by performance data and detailed experimental protocols.
Ethanolamine's physicochemical properties—high polarity, low volatility, and lack of a strong UV chromophore—present unique analytical challenges.[1][2] Consequently, a variety of methods have been developed, each with distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for ethanolamine analysis. Due to its non-volatile nature and lack of a UV-absorbing moiety, direct detection can be challenging.[1] Several strategies are employed to overcome this, including the use of universal detectors or derivatization.
1. HPLC with Universal Detectors (ELSD/CAD)
Detectors like Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are suitable for non-volatile analytes like ethanolamine.[3] These detectors do not require the analyte to have a chromophore, making them a direct analysis approach. Mixed-mode chromatography, combining cation-exchange with hydrophobic or polar interactions, is often used for separation.[3]
2. HPLC with Fluorescence Detection (FLD) after Derivatization
To enhance sensitivity and specificity, ethanolamine can be derivatized with a fluorescent tag. A common reagent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with the primary amine group of ethanolamine.[4] The resulting derivative is highly fluorescent, allowing for sensitive detection. This method has been successfully applied to complex matrices like grape must and wine.[4]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands out as the gold standard for high sensitivity and specificity, particularly in complex biological matrices.[5][6] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for polar compounds like ethanolamine.[7][8] The use of stable isotope-labeled internal standards is crucial to correct for matrix effects and ensure accuracy.[9][10]
Gas Chromatography (GC) Methods
Gas chromatography is another viable technique, though the analysis of polar and reactive compounds like ethanolamine can be challenging due to potential peak tailing and low volatility.[2] Derivatization is often necessary to improve chromatographic performance. A specially deactivated GC column with a thick film can also be used to achieve good peak shapes without derivatization.[2]
Ion Chromatography (IC)
Ion chromatography with suppressed conductivity detection is a robust method for the determination of ethanolamine, which exists as a cation in acidic conditions.[11][12] This technique is particularly advantageous for analyzing ethanolamine in aqueous samples and can also be used to simultaneously or sequentially analyze the acetate counter-ion.[11][13]
Comparative Performance of Analytical Methods
The choice of analytical method depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the performance of the discussed methods.
| Method | Principle | Matrix | LOD/LOQ | Linearity (r²) | Pros | Cons |
| HPLC-ELSD | Mixed-mode chromatography with evaporative light scattering detection.[3] | General | Method-dependent | >0.99 (typical) | No derivatization needed, universal detection.[3] | Lower sensitivity compared to MS, non-linear response. |
| HPLC-FLD (FMOC-Cl) | Reversed-phase HPLC with fluorescence detection after pre-column derivatization.[4] | Wine, Must | 3-17 mg/L (quantified range)[4] | Not specified | High sensitivity and specificity. | Derivatization adds a step and potential for variability. |
| LC-MS/MS | HILIC separation with tandem mass spectrometry detection.[7][9] | Water, Wastewater, Biological Fluids | 0.1-1.0 µg/L (MDL)[9] | >0.99[7] | Highest sensitivity and specificity, suitable for very complex matrices.[9][10] | High instrument cost, potential for matrix effects.[9][10] |
| GC-MS | Gas chromatography with mass spectrometry detection.[2] | General | Method-dependent | Not specified | Good resolution and specificity.[2] | Often requires derivatization, potential for peak tailing.[2] |
| Ion Chromatography | Cation-exchange chromatography with suppressed conductivity detection.[11][14] | Groundwater, Industrial Waters | µg/L to mg/L range[12] | Not specified | Robust for aqueous samples, can analyze cations and anions.[11][13] | May have interferences from other cations. |
Experimental Protocols
LC-MS/MS Method for Ethanolamine in Aqueous Samples
This protocol is a generalized example based on methods for analyzing ethanolamines in complex aqueous matrices like wastewater.[9][15]
-
Sample Preparation:
-
Adjust the pH of the sample to 11 using 0.1 M NaOH.
-
Filter the sample through a 0.45 µm filter.
-
For trace analysis, perform Solid Phase Extraction (SPE) using a polymeric sorbent for sample clean-up and concentration.[9][15]
-
Spike the sample with a stable isotope-labeled internal standard (e.g., ethanolamine-d4) to correct for matrix effects and procedural losses.[9]
-
-
Chromatographic Conditions:
-
Column: A HILIC column is typically used for retaining the polar ethanolamine.[7]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is common.[15][16]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For ethanolamine, the transition of the precursor ion m/z 62 to a specific product ion is monitored.[16] The exact product ion and collision energy should be optimized for the specific instrument.
-
Visualizing the Analytical Workflow
The process of analyzing ethanolamine in a complex matrix can be visualized as a structured workflow, from sample collection to final data analysis.
Caption: A generalized workflow for the analysis of ethanolamine in complex mixtures.
Selecting the Appropriate Method
The choice of method is dictated by the analytical objective. A logical approach can help in making the right decision.
Caption: A decision tree to guide the selection of an appropriate analytical method.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]
- 3. HPLC Separation of Ethanolamines (Monoethanolamine, Diethanolamine, and Triethanolamine) Using a Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Determination of Ethanolamine in Wine by HPLC After Derivatization with 9-Fluorenylmethoxycarbonylchloride | American Journal of Enology and Viticulture [ajevonline.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development, validation and comparison of three LC-MS/MS methods for determination of endogenous striatal oleoyl ethanolamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00716F [pubs.rsc.org]
- 10. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines [dspace.mit.edu]
- 11. Determination of ethanolamine, ethylene glycol and triethylene glycol by ion chromatography for laboratory and field biodegradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. rsc.org [rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethanolamine Acetate: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of ethanolamine (B43304) acetate (B1210297), a compound utilized in various scientific applications. Adherence to these guidelines is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Ethanolamine acetate is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[1]. It is crucial to handle this compound in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE) at all times.[2] This includes safety goggles, chemical-resistant gloves, and a lab coat.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative data for ethanolamine, the primary component of this compound, to inform risk assessment and handling procedures.
| Property | Value | Reference |
| Molecular Formula | C4H11NO3 | [1] |
| Molecular Weight | 121.14 g/mol | [1] |
| Boiling Point | 170 °C / 338 °F @ 760 mmHg | [2] |
| Flash Point | 92 °C / 197.6 °F | [2] |
| pH | 12 (20 g/l aq. sol. @ 20°C) | [2] |
| ACGIH TLV (TWA) | 3 ppm | [2] |
| ACGIH TLV (STEL) | 6 ppm | [2] |
| OSHA PEL (TWA) | 3 ppm (6 mg/m³) | [2] |
| NIOSH IDLH | 30 ppm | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a multi-step approach to ensure safety and regulatory compliance. The following workflow outlines the necessary procedures from initial waste collection to final disposal.
Detailed Experimental Protocol for Disposal
-
Preparation and Segregation :
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Designate a specific, clearly labeled, and chemically compatible container for the collection of this compound waste.
-
Ensure the waste container is stored separately from incompatible materials, such as strong oxidizing agents, strong acids, and bases, to prevent hazardous reactions.[5]
-
-
Neutralization :
-
Conduct all neutralization procedures within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Slowly and carefully add a suitable dilute acid, such as acetic acid, to the this compound waste with constant stirring. This should be done in a larger container to accommodate any potential foaming or heat generation.
-
Monitor the pH of the solution regularly using pH indicator strips or a calibrated pH meter. Continue adding the dilute acid until the pH is neutral (approximately 7.0).
-
-
Final Disposal :
-
Consult your institution's Environmental Health and Safety (EHS) office and local, state, and federal regulations to ensure complete and accurate classification of the hazardous waste.
-
The neutralized waste should be disposed of through an approved and licensed chemical waste disposal contractor.[6][7] Do not discharge into drains or the environment.[2]
-
Thoroughly decontaminate the empty container by rinsing it multiple times with a suitable solvent (e.g., water). The rinsate should be collected and treated as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.[6]
-
By adhering to these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethanolamine Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethanolamine acetate (B1210297), with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Ethanolamine acetate is classified as a substance that can cause skin and eye irritation.[1][2] It is also harmful if swallowed, inhaled, or comes into contact with the skin.[2][3] Therefore, stringent safety measures must be in place during its handling and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is crucial to select PPE based on a thorough risk assessment of the specific procedures being undertaken.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | - Indirect-vent, impact and splash-resistant goggles.[4] - A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1][4][5] | To protect against splashes and vapors that can cause serious eye damage.[3][6] |
| Skin and Body Protection | - Chemically resistant gloves (e.g., rubber or Viton).[7] - Impervious protective clothing, such as a lab coat, apron, or acid suit, and boots are required where splashing is possible.[1][5][7] | To prevent skin contact, which can cause skin burns and irritation.[1][3][7] |
| Respiratory Protection | - Use in a well-ventilated area or under a chemical fume hood.[8][9] - If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and ammonia (B1221849) derivatives is necessary.[3][5] | To prevent inhalation of vapors or mists, which can be harmful and cause respiratory irritation.[3][6][7] |
Operational and Handling Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Work should be conducted in a chemical fume hood or a well-ventilated area to maintain airborne levels below recommended exposure limits.[5][8][9]
-
An eyewash station and safety shower must be immediately accessible.[1][5][10]
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Product | - Dispose of contents/container to an approved waste disposal plant.[3][8] - It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] |
| Contaminated Materials (e.g., gloves, absorbent pads) | - Collect in a suitable, closed, and labeled container for disposal.[11] - Dispose of as hazardous waste in accordance with federal, state, and local regulations.[4] |
| Spills | - Evacuate the area and remove all ignition sources.[4][11] - Absorb the spill with an inert material such as dry sand, earth, or vermiculite.[1][9] - Collect the absorbed material into a covered container for disposal.[4] - Ventilate and wash the area after cleanup is complete.[4] |
All disposal activities must adhere to local, state, and federal environmental regulations.[1] Do not allow the product to enter drains or waterways.[1][7]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | C4H11NO3 | CID 108573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nj.gov [nj.gov]
- 5. corecheminc.com [corecheminc.com]
- 6. isotope.com [isotope.com]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
